(6E)-SR 11302
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANARBNMTXCDM-DKOHIBGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(6E)-SR11302: A Technical Guide to its Mechanism of Action as a Selective AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6E)-SR11302 is a synthetic retinoid that has garnered significant interest for its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids, (6E)-SR11302 exhibits its anti-proliferative and anti-tumor effects primarily through the suppression of AP-1 activity, without significantly activating the retinoic acid response element (RARE). This unique mechanism of action makes it a valuable tool for dissecting the roles of AP-1 in various physiological and pathological processes, and a promising candidate for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of the core mechanism of action of (6E)-SR11302, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Selective AP-1 Inhibition
The primary mechanism of action of (6E)-SR11302 is its function as a selective inhibitor of the AP-1 transcription factor. AP-1 is a dimeric complex, typically composed of proteins from the Jun, Fos, and ATF families, that plays a crucial role in regulating gene expression in response to a wide array of stimuli, including growth factors, cytokines, and stress.[1] The dysregulation of AP-1 activity is a hallmark of many diseases, including cancer, where it often promotes cell proliferation, survival, and metastasis.[2]
(6E)-SR11302 distinguishes itself from other retinoids by its ability to inhibit AP-1-mediated transcription without concurrently activating RARE-mediated gene expression.[2][3] While it demonstrates selective binding to Retinoic Acid Receptor alpha (RARα) and gamma (RARγ), it does not act as a potent agonist for these receptors.[2][3] This selective action allows for the specific targeting of AP-1-driven pathological processes with potentially fewer side effects associated with broad RARE activation.
Quantitative Data
The following tables summarize the available quantitative data for (6E)-SR11302, focusing on its receptor binding, AP-1 inhibition, and effects on cellular processes.
Table 1: Receptor Binding and Transcriptional Activation
| Target | Parameter | Value | Reference |
| RARα | EC50 (RARE Activation) | > 1 µM | [2][4] |
| RARβ | EC50 (RARE Activation) | > 1 µM | [2][4] |
| RARγ | EC50 (RARE Activation) | > 1 µM | [2][4] |
| RXRα | EC50 (RARE Activation) | > 1 µM | [2][4] |
Table 2: Functional Inhibition of AP-1 and Downstream Cellular Effects
| Assay | Cell Line | Concentration | Effect | Reference |
| AP-1 Transcriptional Activity | Hypoxia-treated cells | 1 µM | 61.9% decrease in aldosterone (B195564) levels | [3] |
| Cell Proliferation | Adenocarcinoma gastric (AGS) cells | 2 µM (48 hours) | Inhibition of H. pylori-induced proliferation | [3] |
| β-catenin and c-myc Expression | Adenocarcinoma gastric (AGS) cells | 2 µM (24 hours) | Inhibition of H. pylori-induced expression | [3] |
| Metastatic Lesion Formation | Lung cancer cell lines (H460, A549, H1299) in 4D model | 1 µM | Significant reduction in metastatic lesions | [5][6] |
| c-Jun Expression | Lung cancer cell lines in 4D model | 1 µM | Significant decrease in primary tumor | [7] |
| NOS-3 Expression | Human hepatoma HepG2 cells | 1-50 µM | Dose-dependent recovery of expression | [8] |
| Cyclin D1 Expression | Human hepatoma HepG2 cells | 50 µM | Reduction in expression | [8] |
Signaling Pathways
(6E)-SR11302 exerts its effects by modulating key signaling pathways that converge on AP-1. The primary upstream regulators of AP-1 are the c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) cascade. Furthermore, there is significant crosstalk between the AP-1 pathway and the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.
Inhibition of the JNK/AP-1 Signaling Pathway
The canonical activation of AP-1 involves the phosphorylation of c-Jun by JNKs. (6E)-SR11302 is understood to interfere with this process, leading to a downstream reduction in the transcriptional activity of AP-1.
Crosstalk with TGF-β/Smad Signaling
The TGF-β pathway, which signals through Smad proteins, can interact with the AP-1 pathway to regulate gene expression.[4] This crosstalk is complex and can be either synergistic or antagonistic depending on the cellular context. (6E)-SR11302, by inhibiting AP-1, can potentially modulate the outcome of TGF-β signaling.
Downstream Effects on Cyclin D1 and NOS-3
(6E)-SR11302-mediated inhibition of AP-1 has been shown to have significant effects on the expression of key regulatory proteins such as Cyclin D1 and Nitric Oxide Synthase 3 (NOS-3). AP-1 can act as a transcriptional repressor of NOS-3, and its inhibition by (6E)-SR11302 leads to the restoration of NOS-3 expression.[8] Conversely, (6E)-SR11302 can lead to a decrease in Cyclin D1 expression, a key regulator of the cell cycle, thereby contributing to its anti-proliferative effects.[8]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of (6E)-SR11302.
AP-1 Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of (6E)-SR11302 on AP-1 transcriptional activity.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple AP-1 binding sites (TPA response elements - TREs). Inhibition of AP-1 activity by (6E)-SR11302 results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density.
-
Co-transfect the cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Compound Treatment:
-
Induce AP-1 activity using a known activator, such as Phorbol 12-myristate 13-acetate (PMA) or a relevant growth factor.
-
Concurrently treat the cells with varying concentrations of (6E)-SR11302 or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 6-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Measure firefly luciferase activity using a luminometer after the addition of luciferase substrate.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Calculate the percentage of inhibition of AP-1 activity by (6E)-SR11302 compared to the vehicle-treated, AP-1-activated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of (6E)-SR11302.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of (6E)-SR11302 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of (6E)-SR11302 or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a cell-free control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for cell proliferation inhibition.
-
Nuclear Extraction and Western Blotting for AP-1 Components
This method is used to determine the effect of (6E)-SR11302 on the expression and phosphorylation status of AP-1 components, such as c-Fos and c-Jun, in the nucleus.
Principle: Cells are fractionated to isolate the nuclear proteins. These proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of AP-1 proteins.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with (6E)-SR11302 or vehicle control for the desired time.
-
Harvest the cells by scraping or trypsinization.
-
-
Nuclear Extraction:
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cell membrane using a detergent (e.g., IGEPAL CA-630) and gentle homogenization.
-
Centrifuge to pellet the nuclei.
-
Wash the nuclear pellet.
-
Lyse the nuclei using a high-salt nuclear extraction buffer and sonication to shear DNA.
-
Clarify the nuclear lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Separate equal amounts of nuclear protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for c-Fos, c-Jun, phospho-c-Jun, etc.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a nuclear loading control (e.g., Lamin B1 or Histone H3).
-
Conclusion
(6E)-SR11302 is a powerful research tool and a potential therapeutic agent due to its selective inhibition of the AP-1 transcription factor. Its ability to uncouple AP-1 inhibition from RARE transactivation provides a unique avenue for investigating the specific roles of AP-1 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound, facilitating further exploration of its mechanism of action and therapeutic potential. Future studies should aim to elucidate the precise molecular interactions between (6E)-SR11302 and its binding partners to further refine our understanding of its inhibitory mechanism.
References
- 1. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 11302 | AP-1 Inhibitors: R&D Systems [rndsystems.com]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand recognition by RAR and RXR receptors: binding and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
(6E)-SR 11302: A Technical Guide to its Function as a Selective AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-SR 11302, and its more extensively studied isomer SR 11302, is a synthetic retinoid distinguished by its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids that exert their effects through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), SR 11302 functions as an AP-1 antagonist without transactivating the retinoic acid response element (RARE). This unique mechanism of action makes SR 11302 a valuable tool for dissecting the intricate roles of AP-1 signaling in various physiological and pathological processes, and a promising candidate for therapeutic development, particularly in oncology.
AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun, Fos, and ATF families, that plays a critical role in regulating gene expression in response to a wide array of stimuli, including growth factors, cytokines, and cellular stress. Its downstream targets are involved in essential cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the AP-1 signaling pathway is a hallmark of many diseases, including cancer, where it can drive tumor progression and metastasis.
This technical guide provides a comprehensive overview of the function of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates.
Quantitative Data
The following tables summarize the available quantitative data for SR 11302, highlighting its selectivity for AP-1 inhibition over classical retinoid receptor activation.
Table 1: Receptor Binding and Activity
| Target | Parameter | Value | Reference(s) |
| Retinoic Acid Receptor α (RARα) | EC5 |
(6E)-SR 11302 as an AP-1 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(6E)-SR 11302 is a synthetic retinoid distinguished by its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids, SR 11302 does not activate the retinoic acid response element (RARE), thereby decoupling AP-1 inhibition from retinoid-based transcriptional activation. This unique pharmacological profile makes SR 11302 a valuable tool for elucidating the multifaceted roles of AP-1 in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and inflammation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.
Chemical Properties and Structure
-
Chemical Name: (2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid[1]
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the AP-1 transcription factor. AP-1 is a dimeric complex, typically a heterodimer of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos), that binds to a specific DNA sequence known as the TPA response element (TRE) in the promoter region of target genes. This binding initiates the transcription of genes involved in a myriad of cellular processes.[3][4]
SR 11302 selectively disrupts the activity of AP-1 without engaging the transcriptional activation pathways mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs) through RARE.[2][5] The primary mechanism of inhibition is believed to be the interference with the DNA binding of the c-Fos/c-Jun heterodimer to the TRE.
Quantitative Data
The following tables summarize the reported in vitro and in vivo effective concentrations and doses of this compound from various studies. A specific IC₅₀ value for the direct inhibition of AP-1 binding or transcriptional activity is not consistently reported in the reviewed literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| Human Hepatoma HepG2 | Cell Viability | 1 µM, 10 µM, 50 µM | Dose-dependent reduction in bile acid-induced cytotoxicity. | [3] |
| Human Lung Cancer (A549, H1299, H460) | Metastatic Lesion Formation (4D model) | 1 µM | Significant reduction in metastatic lesion formation. | [4] |
| Human Lung Cancer (A549, H1299, H460) | Cell Viability (2D culture) | 1 µM | No significant impact on viability. | [4] |
| Mouse Skin | Papilloma Formation | 0.1 µM (topical) | Significant suppression of phorbol (B1677699) ester-induced papilloma formation. | [1] |
| Hypoxia-treated cells | Aldosterone (B195564) Levels | 1 µM | Decreased aldosterone levels by 61.9%. | [5] |
| Adenocarcinoma gastric (AGS) cells | Cell Proliferation | 2 µM | Inhibition of Helicobacter pylori-induced cell proliferation. | [5] |
| Adenocarcinoma gastric (AGS) cells | Gene Expression | 2 µM | Inhibition of H. pylori-induced expression of β-catenin and c-myc. | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| Vldlr⁻/⁻ mice | 0.5 mg/kg and 1 mg/kg (daily oral gavage) | Dose-dependent reduction in vascular lesion number and size. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an AP-1 inhibitor.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to qualitatively and quantitatively assess the ability of SR 11302 to inhibit the binding of the AP-1 complex to its DNA consensus sequence.
Objective: To demonstrate that SR 11302 inhibits the formation of the AP-1-DNA complex.
Materials:
-
Nuclear extract from cells stimulated to induce AP-1 activity (e.g., with Phorbol 12-myristate 13-acetate - PMA)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Double-stranded oligonucleotide probe containing the AP-1 consensus sequence (5'-CGCTTGATGACTCAGCCGGAA-3'), labeled with biotin (B1667282) or a fluorescent dye.
-
Unlabeled ("cold") competitor oligonucleotide
-
Polybuffer (10X): 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT
-
Poly(dI-dC)
-
Glycerol
-
Loading dye
-
Native polyacrylamide gel (5-6%) in 0.5X TBE buffer
-
0.5X TBE buffer
-
Chemiluminescent or fluorescent detection system
Procedure:
-
Prepare Binding Reactions: In separate microcentrifuge tubes, combine the following components on ice:
-
Nuclear Extract (5-10 µg)
-
10X Binding Buffer (2 µL)
-
Poly(dI-dC) (1 µg)
-
Glycerol (1 µL)
-
This compound at various concentrations (or vehicle control)
-
For competition control, add a 50-fold molar excess of unlabeled probe.
-
Nuclease-free water to a final volume of 18 µL.
-
-
Incubation with Inhibitor: Incubate the reactions at room temperature for 15 minutes to allow SR 11302 to interact with the AP-1 proteins.
-
Addition of Labeled Probe: Add 2 µL of the labeled AP-1 probe to each reaction.
-
Binding Incubation: Incubate the reactions at room temperature for an additional 20-30 minutes.
-
Gel Electrophoresis:
-
Add 2 µL of loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150V until the dye front is near the bottom.
-
-
Transfer and Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or fluorescent imaging system according to the manufacturer's instructions.
-
Luciferase Reporter Assay
This assay quantifies the transcriptional activity of AP-1 in living cells and is used to determine the dose-dependent inhibitory effect of SR 11302.
Objective: To measure the inhibition of AP-1-driven reporter gene expression by SR 11302.
Materials:
-
A cell line (e.g., HEK293, HeLa)
-
An AP-1 luciferase reporter plasmid (containing multiple TREs upstream of a luciferase gene)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
AP-1 activator (e.g., PMA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulate the cells with an AP-1 activator (e.g., PMA at 50 ng/mL) for 6-24 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold inhibition relative to the stimulated control.
-
Western Blot Analysis
Western blotting is used to assess the effect of SR 11302 on the expression and phosphorylation status of key proteins in the AP-1 signaling pathway.
Objective: To determine the effect of SR 11302 on the protein levels of c-Jun, c-Fos, and their phosphorylated forms.
Materials:
-
Cell culture and treatment reagents as described for the luciferase assay.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-c-Jun, anti-phospho-c-Jun, anti-c-Fos, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound and/or an AP-1 activator as described for the luciferase assay.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Signaling Pathways
This compound modulates the AP-1 signaling pathway, which is a convergence point for numerous upstream signaling cascades and regulates a wide array of downstream cellular processes.
Upstream Regulation: The AP-1 pathway is primarily activated by the Mitogen-Activated Protein Kinase (MAPK) cascades, including the JNK, ERK, and p38 pathways. These kinases phosphorylate and activate the Jun and Fos proteins, leading to the formation of the active AP-1 heterodimer.
Downstream Effects: Once activated, AP-1 regulates the transcription of genes involved in:
-
Cell Cycle Progression: e.g., Cyclin D1. SR 11302 has been shown to inhibit the expression of cyclin D1.[7]
-
Cell Proliferation and Differentiation.
-
Apoptosis.
-
Inflammation.
-
Metastasis: By regulating the expression of matrix metalloproteinases (MMPs).
-
Endothelial Function: AP-1 is implicated in the regulation of endothelial nitric oxide synthase (NOS-3). SR 11302 can restore NOS-3 expression in certain contexts.[7][8]
Synthesis
Conclusion
This compound is a powerful and specific inhibitor of the AP-1 transcription factor, offering a unique tool to dissect the roles of AP-1 signaling in health and disease. Its ability to inhibit AP-1 without activating RAREs makes it a cleaner pharmacological probe compared to traditional retinoids. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of this compound. Further studies are warranted to establish a definitive IC₅₀ for its AP-1 inhibitory activity and to fully elucidate its therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 7. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 8. med.upenn.edu [med.upenn.edu]
(6E)-SR 11302: A Selective AP-1 Inhibitor for Advanced Cancer Research
An In-depth Technical Guide on the Mechanism of Action, Experimental Applications, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(6E)-SR 11302 is a synthetic retinoid analogue that has emerged as a critical tool in oncology research. Unlike traditional retinoids that exert their effects through the activation of retinoic acid receptors (RARs), SR 11302 is distinguished by its specific mechanism of action: the selective inhibition of the Activator Protein-1 (AP-1) transcription factor complex without activating retinoic acid response elements (RAREs).[1][2][3] This unique profile allows for the targeted investigation of AP-1-driven oncogenic processes, such as proliferation, apoptosis, and metastasis, while avoiding the confounding effects of pan-retinoid receptor activation.[4] This guide provides a comprehensive overview of SR 11302, its mechanism, quantitative efficacy in various cancer models, and detailed experimental protocols for its application.
Core Mechanism of Action: Selective AP-1 Inhibition
The primary molecular target of SR 11302 is the AP-1 transcription factor. AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families (e.g., c-Jun, c-Fos), that plays a pivotal role in regulating gene expression programs essential for cell differentiation, proliferation, and apoptosis.[1][5] In many cancers, the AP-1 signaling pathway is aberrantly activated, contributing to neoplastic progression, invasion, and metastasis.[1][2]
SR 11302 functions by specifically antagonizing AP-1 activity.[1][6] This inhibition prevents the AP-1 complex from binding to its target DNA sequences, such as TPA response elements (TREs), in the promoter regions of genes that drive tumor progression.[1] A key feature of SR 11302 is its selectivity; it does not bind to or activate RARs or Retinoid X Receptors (RXRs), ensuring that its biological effects are mediated specifically through the AP-1 pathway.[1][4]
Caption: Mechanism of SR 11302 action.
Quantitative Data and Efficacy in Cancer Models
The utility of SR 11302 as a cancer research tool is supported by robust quantitative data from various preclinical models. Its effects are notably context-dependent, with profound efficacy against metastatic processes.
Table 1: Efficacy of SR 11302 (1 µM) in Ex Vivo 4D Lung Cancer Model
| Cell Line | Endpoint | Outcome | P-Value | Citation |
| A549 | Metastatic Lesions | Significantly Fewer Lesions | p = 0.01 | [1][5] |
| Viability of Circulating Tumor Cells (CTCs) | Significantly Fewer Viable Cells | p = 0.008 | [1][5] | |
| Viability of Parental Cells (2D Culture) | No Significant Impact | p = 0.93 | [1][5] | |
| H1299 | Metastatic Lesions | Significantly Fewer Lesions | p = 0.02 | [1][5] |
| Viability of Circulating Tumor Cells (CTCs) | Significantly Fewer Viable Cells | p = 0.01 | [1][5] | |
| Viability of Parental Cells (2D Culture) | No Significant Impact | p = 0.25 | [1][5] | |
| H460 | Metastatic Lesions | Significantly Fewer Lesions | p = 0.009 | [1][5] |
| Viability of Circulating Tumor Cells (CTCs) | Significantly Fewer Viable Cells | p = 0.04 | [1][5] | |
| Viability of Parental Cells (2D Culture) | No Significant Impact | p = 0.87 | [1][5] |
Table 2: Receptor Activity Profile of SR 11302
| Receptor | Activity Type | Effective Concentration (EC50) | Citation |
| RARα | No Activation | > 1 µM | |
| RARβ | No Activation | > 1 µM | |
| RARγ | No Activation | > 1 µM | |
| RXRα | No Activation | > 1 µM |
These data underscore a critical finding: SR 11302 potently inhibits the viability of circulating tumor cells and the formation of metastases, processes highly dependent on AP-1, without affecting the growth of the primary tumor in the same model.[1] Furthermore, its lack of activity at RARs confirms its selectivity for the AP-1 pathway. Additional studies have shown that SR 11302 inhibits the proliferation of breast (T-47D), lung (Calu-6), and cervical (HeLa) cancer cell lines.[4] In human hepatoma HepG2 cells, SR 11302 protects against bile acid-induced cytotoxicity by restoring NOS-3 expression via AP-1 inhibition.[6]
Key Experimental Protocols
The following section details the methodology used to demonstrate the anti-metastatic effects of SR 11302 in an advanced ex vivo model.
Inhibition of Metastasis in a 4D Lung Cancer Model
This protocol summarizes the key steps from a study demonstrating the efficacy of SR 11302 in reducing metastatic lesion formation.[1][5]
-
1. Cell Culture and Reagents:
-
Human lung cancer cell lines (A549, H1299, H460) are cultured in standard complete media.[1]
-
A stock solution of SR 11302 (10 mM) is prepared in ethanol (B145695) and stored at -80°C.[1] The working concentration used for treatment is 1 µM.[1][5]
-
-
2. Ex Vivo 4D Model Setup:
-
3. Treatment Protocol:
-
4. Endpoint Analysis:
-
Circulating Tumor Cell (CTC) Viability: CTCs are isolated from the model's circulatory system. An equal number of live CTCs from treated and untreated groups are plated in 2D culture for 4 days, after which viable cells are counted to assess the effect of the drug on CTC survival.[1]
-
Parental Cell Viability (2D Control): To confirm the differential effect, parental cancer cells are grown on standard 12-well plates and treated with 1 µM SR 11302 or ethanol. Cell viability is measured to compare against the results from the CTCs.[1]
References
- 1. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sp600125.com [sp600125.com]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
(6E)-SR 11302: A Technical Guide to its Mechanism of Action and Modulation of Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-SR 11302 is a synthetic retinoid and the E-isomer of SR 11302. It has emerged as a critical research tool for elucidating the complex roles of the Activator Protein-1 (AP-1) transcription factor in various cellular processes. Unlike traditional retinoids that exert their effects through retinoic acid receptors (RARs) and retinoid X receptors (RXRs), this compound is distinguished by its specific inhibition of AP-1 activity without activating the retinoic acid response element (RARE).[1] This selectivity makes it an invaluable molecule for dissecting the AP-1 signaling cascade and its downstream consequences in both normal physiology and pathological states, particularly in cancer biology. This technical guide provides a comprehensive overview of this compound, its impact on signal transduction pathways, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a potent and specific inhibitor of the AP-1 transcription factor. AP-1 is a dimeric complex typically composed of proteins from the Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra-1, Fra-2) families. This transcription factor plays a pivotal role in regulating the expression of genes involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2]
The inhibitory action of this compound on AP-1 is crucial for its biological effects. It has been demonstrated to possess strong anti-AP-1 activity and exhibits selective binding to RARα and RARγ, but not RARβ and RXRα, with an EC50 greater than 1 μM for all these receptors, underscoring its specificity for the AP-1 pathway.[3][4] This selective inhibition allows for the targeted investigation of AP-1-mediated signaling without the confounding effects of RAR/RXR activation.
Signal Transduction Pathways Modulated by this compound
The primary signaling pathway targeted by this compound is the AP-1 pathway. This pathway is a convergence point for numerous upstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways, which include the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. Various extracellular stimuli, such as growth factors, cytokines, and stress signals, activate these MAPK cascades, leading to the phosphorylation and activation of AP-1 components, which then regulate the transcription of target genes.
By inhibiting AP-1, this compound influences the expression of a wide range of downstream target genes that are critical for cellular function and disease progression.
Upstream Regulation of AP-1
Caption: Upstream signaling cascades activating the AP-1 transcription factor.
Downstream Effects of AP-1 Inhibition by this compound
Caption: Downstream targets and cellular processes affected by this compound-mediated AP-1 inhibition.
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative findings from various studies on the effects of this compound.
| Parameter | Cell Line/Model | Concentration | Effect | Reference |
| Receptor Activity | N/A | > 1 µM | EC50 for RARα, RARβ, RARγ, and RXRα | [3][4] |
| AP-1 Activity | Hypoxia-treated cells | 1 µM | 61.9% decrease in aldosterone (B195564) levels | [1][4] |
| Cell Proliferation | Adenocarcinoma gastric (AGS) cells (H. pylori-induced) | 2 µM (48 hours) | Inhibition of cell proliferation | [1] |
| Metastasis | 4D Lung Cancer Model (H460, A549, H1299 cells) | 1 µM | Significantly fewer tumor cells per high-power field (p=0.009, p=0.01, p=0.02 respectively) | [2][5] |
| Viability of Circulating Tumor Cells (CTCs) | 4D Lung Cancer Model (H460, A549, H1299 cells) | 1 µM | Significantly fewer viable tumor cells after 4 days (p=0.04, p=0.008, p=0.01 respectively) | [2][5] |
| Parental Cell Viability (2D culture) | H460, A549, H1299 cells | 1 µM | No significant impact on viability (p=0.87, p=0.93, p=0.25 respectively) | [2][5] |
| Gene Expression (β-catenin and c-myc) | AGS cells (H. pylori-induced) | 2 µM (24 hours) | Inhibition of expression | [1] |
| Cell Doubling Time | HepG2 cells | 50 µM | Increased from 41.7h to 72.6h | [6] |
| Caspase-3 Activity | HepG2 cells treated with GCDCA | 10 µM and 50 µM | Significant reduction in caspase-3 activity | [6] |
| NOS-3 Expression | HepG2 cells treated with GCDCA | 50 µM | Restoration of NOS-3 expression | [6][7] |
| Cyclin D1 Expression | HepG2 cells | 50 µM | Inhibition of expression | [6][7] |
Experimental Protocols
AP-1 Luciferase Reporter Assay
This assay is used to quantify the activity of the AP-1 transcription factor.
Materials:
-
AP-1 Luciferase Reporter Cell Line (e.g., stably transfected HEK293 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
96-well white, solid-bottom microplate
-
This compound
-
AP-1 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Luciferase assay reagent
-
Microplate luminometer
Procedure:
-
Cell Seeding: Seed the AP-1 reporter cells into a 96-well white, solid-bottom microplate at a density of approximately 5 x 10^4 cells/well in 100 µL of growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Treatment:
-
For inhibition assays, treat the cells with a sub-maximal concentration of an AP-1 activator (e.g., 10 nM PMA) and various concentrations of this compound.
-
Include appropriate controls (vehicle control, activator alone).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-16 hours.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 1-5 minutes to ensure complete cell lysis.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control reporter (if using a dual-luciferase system) and express the results as a percentage of the activity of the activator alone.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or culture dishes
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Western Blotting for AP-1 Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins within the AP-1 signaling pathway (e.g., c-Fos, c-Jun, phosphorylated forms of these proteins, Cyclin D1, MMPs).
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a highly specific and potent inhibitor of the AP-1 transcription factor, offering a unique advantage for studying AP-1-mediated signal transduction pathways without the interference of RAR/RXR activation. The accumulated evidence demonstrates its significant effects on cell proliferation, metastasis, and apoptosis in various cancer models, primarily through the modulation of key downstream targets of the AP-1 pathway. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential and intricate molecular mechanisms of this compound. As our understanding of the central role of AP-1 in disease progresses, this compound will undoubtedly remain an indispensable tool for the scientific and drug development communities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 7. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effects of (6E)-SR11302 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-SR11302 is a synthetic retinoid analog that has garnered significant interest within the scientific community for its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike other retinoids, (6E)-SR11302 does not activate retinoic acid response elements (RAREs), making it a valuable tool for dissecting AP-1-specific signaling pathways and for potential therapeutic interventions where AP-1 hyperactivity is implicated. This technical guide provides an in-depth overview of the core effects of (6E)-SR11302 on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: AP-1 Inhibition
The primary mechanism of action of (6E)-SR11302 is the inhibition of AP-1 transcriptional activity. AP-1 is a dimeric transcription factor typically composed of proteins from the Jun, Fos, and ATF families. It plays a crucial role in regulating the expression of genes involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. (6E)-SR11302 exerts its effects by interfering with the ability of AP-1 to bind to its target DNA sequences, thereby modulating the expression of AP-1-responsive genes.
Quantitative Effects on Gene Expression
(6E)-SR11302 has been shown to significantly alter the expression of various genes in different cellular contexts. The following tables summarize the key quantitative data from studies investigating the impact of (6E)-SR11302 on gene expression.
| Cell Line | Treatment Condition | Gene | Regulation | Fold/Percentage Change | Reference |
| HepG2 | Glycochenodeoxycholic acid (GCDCA)-induced | c-Jun | Upregulated by GCDCA | 233% Increase | [1] |
| HepG2 | Glycochenodeoxycholic acid (GCDCA)-induced | c-Fos | Upregulated by GCDCA | 185% Increase | [1] |
| HepG2 | GCDCA + (6E)-SR11302 | NOS-3 | Upregulated | 148% Increase (vs. control) | [1] |
| HepG2 | GCDCA + (6E)-SR11302 | Cyclin D1 | Downregulated | Not specified | [1] |
| H1299 (Lung Cancer) | (6E)-SR11302 (1 µM) | c-Jun | Downregulated | Significant decrease (p = 0.0004) | [2] |
| Keloid Fibroblasts | (6E)-SR11302 | INHBA | Downregulated | Significantly downregulated | [3] |
| Keloid Fibroblasts | (6E)-SR11302 | CTGF | Downregulated | Significantly downregulated | [3] |
Signaling Pathways Modulated by (6E)-SR11302
The inhibitory action of (6E)-SR11302 on AP-1 has downstream consequences on various signaling pathways. The primary pathway affected is the AP-1 signaling cascade itself. Furthermore, as AP-1 is a convergence point for other major signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, the effects of (6E)-SR11302 can extend to these interconnected networks.
Figure 1: Simplified signaling pathway illustrating the inhibitory effect of (6E)-SR11302 on AP-1 activity and its downstream consequences on gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of studying the effects of (6E)-SR11302 on gene expression.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2), human lung carcinoma (A549, H1299), and human keloid fibroblasts are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
(6E)-SR11302 Preparation: A stock solution of (6E)-SR11302 is prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of (6E)-SR11302 (typically ranging from 1 µM to 50 µM) or vehicle control. Treatment duration can vary from a few hours to several days depending on the experimental endpoint.
Figure 2: General experimental workflow for cell treatment with (6E)-SR11302.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer.[4][5][6][7][8]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[9][10][11]
-
qRT-PCR: Real-time PCR is performed using a SYBR Green-based or probe-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction is run on a real-time PCR instrument.[9][10][11][12]
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then to the vehicle-treated control group.[2][13]
Figure 3: Step-by-step workflow for gene expression analysis using qRT-PCR.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.[4][14][15][16]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14][15][16]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the proteins of interest (e.g., c-Jun, c-Fos, NOS-3, Cyclin D1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[4][14][17][18]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14][15][16]
Conclusion
(6E)-SR11302 serves as a specific and potent inhibitor of AP-1, making it an invaluable research tool for elucidating the role of this transcription factor in various biological and pathological processes. Its ability to modulate the expression of key genes involved in cell proliferation, inflammation, and apoptosis highlights its potential as a therapeutic agent. This guide provides a foundational understanding of the effects of (6E)-SR11302 on gene expression and offers standardized protocols to facilitate further research in this area. As our understanding of the intricate network of AP-1-regulated genes expands, so too will the potential applications of targeted inhibitors like (6E)-SR11302 in drug development.
References
- 1. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. Sequential extraction of RNA, DNA and protein from cultured cells of the same group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. stemcell.com [stemcell.com]
- 9. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. elearning.unite.it [elearning.unite.it]
- 12. idtdna.com [idtdna.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Down-Regulation of c-Fos/c-Jun AP-1 Dimer Activity by Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sysy.com [sysy.com]
The AP-1 Inhibitor (6E)-SR 11302: A Technical Guide to its Effects on Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with metastasis being a major contributor to its poor prognosis. The Activator Protein-1 (AP-1) transcription factor, a dimeric complex typically composed of proteins from the Jun and Fos families, plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and invasion.[1][2] Dysregulation of AP-1 activity is frequently observed in various cancers, including lung cancer, where it is associated with tumor progression and metastasis.[2][3][4] (6E)-SR 11302 is a synthetic retinoid that has been identified as a selective inhibitor of AP-1 activity.[1][5] Unlike other retinoids, SR 11302 does not activate retinoic acid response elements (RAREs), making it a specific tool to investigate the consequences of AP-1 inhibition.[1] This technical guide provides an in-depth overview of the effects of this compound on lung cancer cell lines, with a focus on its impact on cell viability, particularly in the context of metastasis, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the transcriptional activity of AP-1.[1] AP-1 complexes, formed by the dimerization of Jun and Fos family proteins, bind to specific DNA sequences known as TPA response elements (TREs) in the promoter and enhancer regions of target genes.[1][2] The activation of the AP-1 signaling cascade is often initiated by upstream mitogen-activated protein kinase (MAPK) pathways, such as the JNK pathway.[6] By inhibiting AP-1, SR 11302 can modulate the expression of a wide range of genes involved in critical cellular processes that are often hijacked in cancer. A recent study has shown that pharmacological inhibition of AP-1 by SR11302 can suppress oncogenic transcription in non-small cell lung cancer (NSCLC) by reducing promoter-enhancer looping.[6]
Effects on Lung Cancer Cell Lines
The primary research on this compound in lung cancer has focused on its differential effects on cancer cells in various microenvironments. The key findings from studies on non-small cell lung cancer (NSCLC) cell lines, including A549 , H1299 , and H460 , are summarized below.
Data Presentation
Table 1: Effect of this compound on the Viability of Lung Cancer Cell Lines
| Cell Line | Culture Condition | Treatment | Observed Effect | p-value | Reference |
| A549 | 2D (Petri Dish) | 1 µM SR 11302 | No significant impact on cell viability | p = 0.93 | [1][7] |
| H1299 | 2D (Petri Dish) | 1 µM SR 11302 | No significant impact on cell viability | p = 0.25 | [1][7] |
| H460 | 2D (Petri Dish) | 1 µM SR 11302 | No significant impact on cell viability | p = 0.87 | [1][7] |
| A549 | 4D ex vivo model (Circulating Tumor Cells) | 1 µM SR 11302 | Significantly fewer viable cells | p = 0.008 | [1][7] |
| H1299 | 4D ex vivo model (Circulating Tumor Cells) | 1 µM SR 11302 | Significantly fewer viable cells | p = 0.01 | [1][7] |
| H460 | 4D ex vivo model (Circulating Tumor Cells) | 1 µM SR 11302 | Significantly fewer viable cells | p = 0.04 | [1][7] |
Note: At present, specific IC50 values for this compound in these lung cancer cell lines are not available in the public domain. The available data focuses on a single concentration in a specific experimental model. Further dose-response studies would be required to determine the precise IC50 values. Similarly, while AP-1 inhibition is known to be linked to apoptosis, quantitative data from dedicated apoptosis assays (e.g., Annexin V/PI staining) for lung cancer cell lines treated with SR 11302 is not currently published.
Experimental Protocols
Cell Culture
Human lung cancer cell lines A549, H1299, and H460 are obtained from the American Type Culture Collection (ATCC). The cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) solution. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound
A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as ethanol, to a concentration of 10 mM. Aliquots of the stock solution are stored at -80°C to maintain stability. For cell treatments, the stock solution is diluted in the appropriate cell culture medium to the desired final concentration (e.g., 1 µM).
2D Cell Viability Assay (Trypan Blue Exclusion)
-
Seed 1 x 10^5 lung cancer cells per well in a 12-well plate in 2 mL of complete culture medium.
-
Allow the cells to adhere overnight.
-
Treat the cells with 1 µM this compound or an equivalent volume of the vehicle (e.g., ethanol) as a control.
-
Incubate the plates for 4 days.
-
After the incubation period, detach the cells using trypsin-EDTA.
-
Collect the cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the total number of live cells for each treatment group and compare it to the control.
4D ex vivo Lung Cancer Model and CTC Viability Assay
A detailed protocol for the creation and use of the 4D ex vivo lung cancer model can be found in the publication by Mishra et al. (2017). The following is a summary of the key steps for assessing the effect of SR 11302 on circulating tumor cells (CTCs):
-
Prepare an acellular rat lung scaffold by decellularization.
-
Set up the scaffold in a bioreactor with a perfusion system.
-
Seed approximately 25 million lung cancer cells (A549, H1299, or H460) into the left lung lobe through the trachea to form the primary tumor.
-
Perfuse the lung scaffold with culture medium containing either 1 µM this compound or the vehicle control.
-
Collect the circulating medium at specified time points to isolate CTCs.
-
Isolate CTCs from the medium by centrifugation.
-
Plate the isolated CTCs in a 96-well plate and culture for 4 days.
-
Assess the viability of the plated CTCs using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Compare the viability of CTCs from the SR 11302-treated group to the control group.
Mandatory Visualizations
Signaling Pathway of this compound in Lung Cancer CTCs
Caption: Proposed signaling pathway of this compound in lung cancer CTCs.
Experimental Workflow for Assessing SR 11302 Efficacy
Caption: Experimental workflow for evaluating this compound in lung cancer cells.
Conclusion and Future Directions
This compound is a valuable research tool for studying the role of the AP-1 transcription factor in lung cancer. The available evidence strongly suggests that SR 11302 can selectively inhibit the viability of circulating lung cancer tumor cells, a critical step in the metastatic cascade, without affecting the parental cells in a conventional 2D culture.[1][7] This differential effect highlights the importance of the tumor microenvironment in determining cellular responses to targeted therapies.
Future research should focus on several key areas to further elucidate the therapeutic potential of AP-1 inhibition in lung cancer:
-
Dose-Response Studies: Determining the IC50 values of this compound in various lung cancer cell lines is essential for a more comprehensive understanding of its potency.
-
Apoptosis Assays: Quantifying the extent to which SR 11302 induces apoptosis in lung cancer CTCs will provide a clearer picture of its mechanism of action.
-
Upstream Signaling: Investigating the specific signals within the 4D ex vivo model that activate AP-1 in CTCs and make them susceptible to SR 11302 will be crucial for understanding the context-dependent nature of its activity.
-
Downstream Targets: Identifying the specific AP-1 target genes that are downregulated by SR 11302 and are critical for CTC survival will provide further insights into its mechanism and may reveal novel therapeutic targets.
By addressing these questions, the scientific community can gain a more complete understanding of the role of AP-1 in lung cancer metastasis and the potential of inhibitors like this compound as novel anti-metastatic agents.
References
- 1. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the relationship between AP-1 and tumorigenesis, development and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AP-1 leads the way in lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
(6E)-SR 11302: A Deep Dive into its Cellular Mechanisms and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(6E)-SR 11302 is a synthetic retinoid that has garnered significant interest in the scientific community for its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor.[1] Unlike conventional retinoids, SR 11302 effectively suppresses AP-1 activity without activating the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1-mediated cellular processes and a promising candidate for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the cellular effects of this compound, detailing its mechanism of action, impact on various signaling pathways, and quantitative effects on cellular processes, supported by detailed experimental protocols and visual diagrams.
Core Mechanism of Action: Selective AP-1 Inhibition
SR 11302's primary mechanism of action is the specific inhibition of the AP-1 transcription factor.[1] AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families, that plays a crucial role in regulating gene expression involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4] Aberrant AP-1 activity is a hallmark of many diseases, including cancer.[2] SR 11302 selectively binds to and inhibits the activity of AP-1, thereby modulating the expression of its target genes.[1][5] A key feature of SR 11302 is its inability to activate transcription through RAREs, a characteristic that distinguishes it from other retinoids and minimizes potential off-target effects associated with retinoic acid receptor (RAR) and retinoid X receptor (RXR) activation.[2]
Cellular Effects of this compound: A Quantitative Overview
The inhibitory effects of SR 11302 on AP-1 manifest in a variety of cellular contexts, from cancer cell lines to models of liver disease and fibrosis. The following tables summarize the key quantitative data from various studies.
Table 1: Effects of SR 11302 on Cancer Cells
| Cell Line | Cancer Type | Concentration | Duration | Effect | Reference |
| Adenocarcinoma gastric (AGS) cells | Gastric Cancer | 2 µM | 48 hours | Inhibits Helicobacter pylori-induced cell proliferation. | [1] |
| Adenocarcinoma gastric (AGS) cells | Gastric Cancer | 2 µM | 24 hours | Inhibits H. pylori-induced expression of β-catenin and c-myc. | [1] |
| A549, H1299, H460 | Lung Cancer | 1 µM | - | Significantly fewer tumor cells per high-power field on metastatic sites in a 4D model (p=0.01 for A549, p=0.02 for H1299, p=0.009 for H460).[6] | [6] |
| Circulating Tumor Cells (CTCs) from 4D model (A549, H1299, H460) | Lung Cancer | 1 µM | 4 days | Significantly fewer viable tumor cells in culture (p=0.008 for A549, p=0.01 for H1299, p=0.04 for H460).[6] | [6] |
| T-47D | Breast Cancer | Not specified | Not specified | Potent inhibition of proliferation. | [2] |
| Calu-6 | Lung Cancer | Not specified | Not specified | Potent inhibition of proliferation. | [2] |
| HeLa | Cervical Cancer | Not specified | Not specified | Potent inhibition of proliferation. | [2] |
Table 2: Effects of SR 11302 on Other Cellular Models
| Cell Model | Condition | Concentration | Duration | Effect | Reference |
| Hypoxia-treated cells | Hypoxia | 1 µM | - | Inhibits AP-1 activity and decreases aldosterone (B195564) levels by 61.9%. | [1] |
| Vldlr-/- mice | Vascular lesions | 1 mg/kg body weight (orally) | P5 to P15 | Reduced total vascular lesion number by 48% and lesion size by 40%. | [1] |
| Human Hepatoma HepG2 cells | Bile Acid-Induced Cytotoxicity | 10 µM and 50 µM | - | Protects against glycochenodeoxycholic acid (GCDCA)-induced cell death by inhibiting caspase-3 activity.[7][8] | [7][8] |
| Keloid Fibroblasts | Fibrosis | Not specified | - | Lowers the expression levels of INHBA (Inhibin Subunit Beta A). | [9] |
| Mouse Skin (in vivo) | Tumor Promotion | 0.1 µM (topical) | - | Significantly suppresses phorbol (B1677699) ester-induced papilloma formation. | [10] |
Signaling Pathways Modulated by this compound
SR 11302's influence extends to several interconnected signaling pathways, primarily through its inhibition of AP-1.
AP-1 Signaling Pathway
The central role of SR 11302 is to block the transcriptional activity of the AP-1 complex. This prevents the expression of AP-1 target genes that are often involved in cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sp600125.com [sp600125.com]
- 3. researchgate.net [researchgate.net]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 8. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Unraveling the Selectivity of (6E)-SR 11302: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(6E)-SR 11302 has emerged as a significant research tool due to its distinct selectivity profile as a retinoid. Unlike traditional retinoids that exert their effects through the activation of Retinoic Acid Response Elements (RAREs), SR 11302 functions as a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. This unique mechanism of action, characterized by the transrepression of AP-1 without transactivating RARE, underpins its therapeutic potential and makes it a subject of intense investigation. This guide provides an in-depth examination of the selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its signaling pathway.
Core Selectivity Profile
The defining characteristic of this compound is its functional selectivity. It dissociates the antiproliferative effects of retinoids, mediated by AP-1 inhibition, from the differentiation-inducing effects, which are typically driven by RARE activation.
SR 11302 demonstrates selective binding to Retinoic Acid Receptors (RARs), particularly RARα and RARγ, while showing no significant affinity for RARβ or any of the Retinoid X Receptors (RXRs).[1][2] Despite this binding, it does not activate the transcriptional machinery via RAREs. The half-maximal effective concentration (EC50) for the activation of RARα, RARβ, RARγ, and RXRα is greater than 1 µM, indicating a lack of agonist activity at these receptors.[1] Instead, its biological effects are primarily attributed to the suppression of AP-1 activity.[1][3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound.
| Receptor Subtype | Binding Affinity (Kd/Ki) | Reference |
| RARα | Selective Binding (Specific values not widely reported) | [2][3] |
| RARβ | No significant binding | [2][3] |
| RARγ | Selective Binding (Specific values not widely reported) | [2][3] |
| RXRα | No significant binding | [1][2] |
| Assay Type | Target | Effect | Concentration | Reference |
| RARE Transactivation | RARα, RARβ, RARγ, RXRα | No activation | EC50 > 1 µM | [1] |
| AP-1 Inhibition | AP-1 Transcription Factor | Inhibition | 1 µM | [3] |
| Cell Proliferation | Helicobacter pylori-induced AGS cells | Inhibition | 2 µM (48 hours) | [3] |
| Metastasis | Circulating Tumor Cells (Lung Cancer) | Reduction in viability | 1 µM | [2] |
| Apoptosis | GCDCA-induced in HepG2 cells | Protection (inhibition of caspase-3) | 10-50 µM | [5] |
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the AP-1 signaling pathway. AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families, that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[6][7] Various extracellular stimuli, including growth factors, cytokines, and stress signals, can activate signaling cascades (e.g., MAPK pathways) that lead to the phosphorylation and activation of Jun and Fos proteins. These activated proteins then form the AP-1 complex, which translocates to the nucleus and binds to specific DNA sequences (TPA response elements or TREs) in the promoter region of target genes, thereby modulating their transcription.
This compound, after binding to RARs, interferes with this process. While the precise molecular mechanism of transrepression is still under investigation, it is hypothesized that the SR 11302-RAR complex either sequesters essential co-activators required for AP-1 function or recruits co-repressors to the AP-1 complex, thereby inhibiting its transcriptional activity.
Caption: Signaling pathway of this compound illustrating selective AP-1 inhibition.
Experimental Protocols
To facilitate the replication and further investigation of the selectivity of this compound, detailed methodologies for key experiments are provided below.
AP-1 Luciferase Reporter Assay
This assay is crucial for quantifying the inhibitory effect of SR 11302 on AP-1 transcriptional activity.
Objective: To measure the dose-dependent inhibition of AP-1 activity by this compound.
Methodology:
-
Cell Culture: Human cell lines with a robust response to AP-1 activators (e.g., HeLa, JB6 mouse epidermal cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently co-transfected with an AP-1 luciferase reporter plasmid (containing multiple copies of the TRE sequence upstream of the luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment: Following transfection, cells are treated with a known AP-1 activator (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) in the presence of varying concentrations of this compound or vehicle control.
-
Lysis and Luminescence Measurement: After a defined incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of AP-1 inhibition is calculated relative to the TPA-treated control.
Caption: Workflow for the AP-1 Luciferase Reporter Assay.
RARE Transactivation Assay
This assay is essential to confirm the lack of agonist activity of SR 11302 on RARE-mediated transcription.
Objective: To demonstrate that this compound does not activate gene transcription through RAREs.
Methodology:
-
Cell Culture: A suitable cell line (e.g., CV-1) is cultured.
-
Transfection: Cells are co-transfected with expression vectors for the desired RAR and RXR subtypes, a RARE-luciferase reporter plasmid (e.g., containing a DR5 RARE), and a Renilla control plasmid.
-
Treatment: Transfected cells are treated with varying concentrations of this compound, a known pan-RAR agonist (e.g., all-trans retinoic acid, ATRA) as a positive control, or vehicle.
-
Lysis and Luminescence Measurement: Similar to the AP-1 assay, cells are lysed, and dual-luciferase activity is measured.
-
Data Analysis: The normalized luciferase activity is compared between the SR 11302-treated groups and the positive control. A lack of increase in luciferase activity in the SR 11302 groups indicates the absence of RARE transactivation.
Caption: Workflow for the RARE Transactivation Assay.
Conclusion
The selectivity of this compound for inhibiting AP-1 activity without activating RARE-mediated gene transcription is a well-documented and critical feature. This unique profile, supported by quantitative binding and functional data, allows for the targeted investigation of AP-1 signaling in various pathological processes, including cancer and inflammation. The detailed experimental protocols provided herein offer a framework for researchers to further explore and leverage the distinct properties of this valuable pharmacological tool. As research continues, a deeper understanding of the molecular interactions governing this selectivity will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and reduced side effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
(6E)-SR11302: A Novel AP-1 Inhibitor Targeting Metastatic Lesion Formation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, necessitating the development of novel therapeutic strategies that specifically target the molecular underpinnings of tumor cell dissemination and colonization. This technical whitepaper provides an in-depth analysis of (6E)-SR11302, a synthetic retinoid that functions as a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. We consolidate the current understanding of its mechanism of action, its demonstrated efficacy in reducing metastatic lesion formation, and the signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating new avenues for anti-metastatic therapies.
Introduction: The Role of AP-1 in Cancer Metastasis
The Activator Protein-1 (AP-1) is a dimeric transcription factor complex, primarily composed of proteins from the Jun, Fos, and Activating Transcription Factor (ATF) families.[1] AP-1 plays a critical role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[1][2] In the context of oncology, the dysregulation of AP-1 activity is strongly associated with tumorigenesis, driving cancer progression by controlling genes involved in cell growth, angiogenesis, invasion, and therapeutic resistance.[3]
The metastatic cascade, a multi-step process involving local invasion, intravasation into the circulation, survival of circulating tumor cells (CTCs), extravasation, and colonization of distant organs, is significantly influenced by AP-1 activity.[3][4] Notably, components of the AP-1 complex, such as c-Fos and c-Jun, are often upregulated in CTCs compared to the primary tumor, suggesting a key role for AP-1 in the survival and metastatic potential of these cells.[1][5]
(6E)-SR11302: Mechanism of Action
(6E)-SR11302 is a synthetic retinoid that has been identified as a potent inhibitor of AP-1 activity.[1] Unlike traditional retinoids that exert their effects through the activation of retinoic acid response elements (RAREs), (6E)-SR11302 selectively inhibits AP-1-mediated transcription without activating RAREs.[1] This specificity is achieved through its selective binding to Retinoic Acid Receptor alpha (RARα) and Retinoic Acid Receptor gamma (RARγ), while not interacting with RARβ or Retinoid X Receptor alpha (RXRα).[1]
The inhibitory action of (6E)-SR11302 on AP-1 provides a targeted approach to disrupt the downstream signaling pathways that promote metastasis. By suppressing AP-1, (6E)-SR11302 can modulate the expression of genes crucial for cell migration, invasion, and the survival of CTCs.
Preclinical Efficacy in Metastatic Lesion Formation
Significant preclinical evidence highlights the potential of (6E)-SR11302 as an anti-metastatic agent. Studies utilizing an ex vivo 4D lung cancer model have demonstrated that treatment with (6E)-SR11302 effectively reduces the formation of metastatic lesions.[1][5]
Impact on Metastatic Lesions and Circulating Tumor Cells (CTCs)
In a study involving human lung cancer cell lines (A549, H1299, and H460), treatment with 1 µM (6E)-SR11302 resulted in a significant reduction in the number of tumor cells at metastatic sites.[1][5] A key finding was that (6E)-SR11302's anti-metastatic effect appears to be mediated through a reduction in the viability of CTCs, rather than an inhibition of primary tumor growth.[1] This is a critical distinction, as it suggests a therapeutic window for targeting metastatic dissemination without affecting the primary tumor mass.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on (6E)-SR11302.
Table 1: Effect of (6E)-SR11302 on Metastatic Lesion Formation in an ex vivo 4D Lung Cancer Model
| Cell Line | Treatment | Outcome | p-value | Reference |
| H460 | 1 µM (6E)-SR11302 | Significantly fewer tumor cells per high-power field at metastatic site | 0.009 | [1][5] |
| A549 | 1 µM (6E)-SR11302 | Significantly fewer tumor cells per high-power field at metastatic site | 0.01 | [1][5] |
| H1299 | 1 µM (6E)-SR11302 | Significantly fewer tumor cells per high-power field at metastatic site | 0.02 | [1][5] |
Table 2: Effect of (6E)-SR11302 on Circulating Tumor Cell (CTC) Viability
| Cell Line | Treatment | Outcome | p-value | Reference |
| H460 | 1 µM (6E)-SR11302 | Significantly fewer viable CTCs after 4 days in culture | 0.04 | [1][5] |
| A549 | 1 µM (6E)-SR11302 | Significantly fewer viable CTCs after 4 days in culture | 0.008 | [1][5] |
| H1299 | 1 µM (6E)-SR11302 | Significantly fewer viable CTCs after 4 days in culture | 0.01 | [1][5] |
Table 3: Effect of (6E)-SR11302 on Parental Cell Viability (2D Culture)
| Cell Line | Treatment | Outcome | p-value | Reference |
| H460 | 1 µM (6E)-SR11302 | No impact on viability | 0.87 | [1][5] |
| A549 | 1 µM (6E)-SR11302 | No impact on viability | 0.93 | [1][5] |
| H1299 | 1 µM (6E)-SR11302 | No impact on viability | 0.25 | [1][5] |
Table 4: Differential Effect of (6E)-SR11302 on Cell Migration
| Cell Line | Treatment | Outcome | p-value | Reference |
| A549 | 1 µM (6E)-SR11302 | Significant increase in cell migration | 0.006 | [1] |
| H1299 | 1 µM (6E)-SR11302 | Significant decrease in cell migration | 0.03 | [1] |
Signaling Pathways and Molecular Interactions
The anti-metastatic effects of (6E)-SR11302 are rooted in its ability to modulate the AP-1 signaling pathway.
Caption: Proposed mechanism of (6E)-SR11302 action.
The diagram above illustrates the proposed mechanism by which (6E)-SR11302 inhibits AP-1 activity. Extracellular signals activate the MAPK cascade, leading to the phosphorylation and activation of c-Fos and c-Jun. These proteins form the AP-1 complex, which translocates to the nucleus and binds to TPA-response elements (TREs) in the promoter regions of target genes, thereby driving the expression of genes involved in metastasis. (6E)-SR11302, by binding to RARα and RARγ, interferes with this process, leading to the inhibition of AP-1 transcriptional activity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of (6E)-SR11302.
Ex vivo 4D Lung Cancer Model
This innovative model provides a more physiologically relevant system to study metastasis compared to traditional 2D cell cultures.
Caption: Workflow for the ex vivo 4D lung cancer model.
The model involves the decellularization of rat lungs to create a natural scaffold.[6] Human lung cancer cells are then seeded into one lung lobe, and the system is perfused with culture medium.[6] This allows for the formation of a primary tumor, the release of CTCs into the "circulation" (the perfusion medium), and the subsequent formation of metastatic lesions in the contralateral lung lobe.[6]
Circulating Tumor Cell (CTC) Viability Assay
The viability of CTCs isolated from the perfusion medium of the 4D model is a critical measure of the anti-metastatic potential of (6E)-SR11302.
-
Isolation: CTCs are collected from the perfusion medium of the 4D lung cancer model.
-
Plating: A defined number of live CTCs are plated in 96-well plates.
-
Treatment: Cells are treated with (6E)-SR11302 (1 µM) or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 4 days).
-
Viability Assessment: Cell viability is determined using a standard assay such as the MTT or CellTiter-Glo assay, which measures metabolic activity.[7][8]
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of (6E)-SR11302 on the migratory capacity of cancer cells.
-
Cell Seeding: Cancer cells are seeded in a culture plate and grown to confluence.
-
Wound Creation: A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.[9][10]
-
Treatment: The cells are washed to remove debris, and fresh medium containing (6E)-SR11302 or a vehicle control is added.
-
Imaging: The "wound" is imaged at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: The rate of wound closure is quantified to determine the effect of the compound on cell migration.
Gene Expression Analysis (qPCR)
To confirm the on-target effect of (6E)-SR11302, the expression of AP-1 components like c-Fos and c-Jun can be quantified.
-
RNA Extraction: Total RNA is extracted from treated and untreated cells.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): qPCR is performed using specific primers for c-Fos, c-Jun, and a housekeeping gene (for normalization).[11][12][13]
-
Analysis: The relative expression of the target genes is calculated to determine the effect of (6E)-SR11302 on their transcription.
Future Directions and Clinical Perspective
The preclinical data for (6E)-SR11302 are promising, suggesting its potential as a novel anti-metastatic agent. Future research should focus on:
-
In vivo studies: Validating the efficacy of (6E)-SR11302 in animal models of metastasis to confirm its therapeutic potential in a more complex biological system.
-
Combination therapies: Investigating the synergistic effects of (6E)-SR11302 with standard-of-care chemotherapies or targeted agents.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to AP-1 inhibition.
-
Pharmacokinetics and safety profiling: Comprehensive studies to determine the drug's absorption, distribution, metabolism, excretion, and toxicity profile are necessary before clinical translation.
Conclusion
(6E)-SR11302 represents a targeted therapeutic strategy with the potential to address the critical challenge of cancer metastasis. Its unique mechanism of action as a selective AP-1 inhibitor, coupled with its demonstrated ability to reduce metastatic lesion formation by targeting CTC viability, makes it a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational resource for the scientific community to build upon in the pursuit of novel anti-metastatic therapies.
References
- 1. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the relationship between AP-1 and tumorigenesis, development and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ex Vivo 4D Lung Cancer Model Mimics Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. Immediate expression of c-fos and c-jun mRNA in a model of intestinal autotransplantation and ischemia-reperfusion in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Foundational Research on AP-1 Inhibition by (6E)-SR 11302: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activator Protein-1 (AP-1) is a critical transcription factor implicated in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and oncogenesis. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. (6E)-SR 11302 has emerged as a potent and selective inhibitor of AP-1 activity. This technical guide provides an in-depth overview of the foundational research on SR 11302, focusing on its mechanism of action, quantitative effects on AP-1 signaling, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the core knowledge required to effectively utilize SR 11302 as a tool to investigate AP-1 biology and as a potential therapeutic agent.
Introduction to this compound
This compound is a synthetic retinoid analogue that has been identified as a specific inhibitor of the AP-1 transcription factor.[1] Unlike traditional retinoids that exert their effects through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), SR 11302 is distinguished by its ability to suppress AP-1 activity without transactivating the retinoic acid response element (RARE).[1][2] This selectivity makes it an invaluable tool for dissecting the specific roles of AP-1 in various physiological and pathological processes. The AP-1 complex itself is a dimeric protein composed primarily of members of the Jun, Fos, and ATF (Activating Transcription Factor) families.[2] These dimers bind to specific DNA sequences known as TPA response elements (TREs) in the promoter and enhancer regions of target genes, thereby regulating their transcription.[2]
Mechanism of Action
This compound exerts its inhibitory effect on AP-1 through a mechanism that is independent of RAR and RXR activation. While the precise molecular interactions are still under investigation, studies suggest that SR 11302 interferes with the transcriptional activity of the AP-1 complex. This may involve the modulation of the phosphorylation state of key AP-1 components, such as c-Jun and c-Fos, or interference with the recruitment of co-activators necessary for gene transcription.[3] Research has shown that treatment with SR 11302 can lead to a significant reduction in the expression of AP-1 target genes. For instance, in a 4D lung cancer model, SR 11302 treatment resulted in significantly less c-Jun gene expression in the primary tumor.[1][2]
Quantitative Data on AP-1 Inhibition
The following tables summarize the quantitative data available on the inhibitory effects of this compound on AP-1 activity and its selectivity.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| AP-1 Inhibition | |||
| Effective Concentration | 1 µM | A549, H1299, H460 (Lung Cancer) | [1][4] |
| Effective Concentration | 10 µM | A549 (Lung Cancer) | [3][5] |
| Effective Concentration | 1, 10, 50 µM | HepG2 (Hepatoma) | [6] |
| Receptor Binding/Activity | |||
| EC50 for RARα | > 1 µM | In vitro receptor binding assay | |
| EC50 for RARβ | > 1 µM | In vitro receptor binding assay | |
| EC50 for RARγ | > 1 µM | In vitro receptor binding assay | |
| EC50 for RXRα | > 1 µM | In vitro receptor binding assay |
Table 2: Effects of this compound on AP-1 Components and Downstream Events
| Experimental Model | Treatment | Effect | Quantitative Data | Reference |
| HepG2 Cells | Glycochenodeoxycholic acid (GCDCA) | Increased c-Jun expression | 233% of control (p=0.024) | |
| HepG2 Cells | GCDCA | Increased c-Fos expression | 185% of control (p=0.006) | |
| HepG2 Cells | GCDCA | Increased c-Jun phosphorylation | 233% of control (p=0.035) | |
| HepG2 Cells | GCDCA | Increased c-Fos phosphorylation | 202% of control (p=0.009) | |
| 4D Lung Cancer Model (H1299) | SR 11302 (1 µM) | Decreased c-Jun gene expression | Significantly less than untreated control (p=0.0004) | [1][2] |
| DMBA/TPA-induced mouse skin carcinogenesis | SR 11302 (34 nmol) | Inhibition of papilloma formation | 67.9% inhibition (P < 0.05) | [7] |
| DMBA/TPA-induced mouse skin carcinogenesis | SR 11302 (34 nmol) | Inhibition of AP-1 activity | Markedly inhibited (P < 0.05) | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the AP-1 signaling pathway and a typical experimental workflow for studying the effects of SR 11302.
Caption: AP-1 signaling pathway and the inhibitory action of SR 11302.
Caption: General experimental workflow for evaluating SR 11302.
Experimental Protocols
AP-1 Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of AP-1 in response to stimuli and the inhibitory effect of SR 11302.
Materials:
-
HEK293 cells stably transfected with an AP-1 luciferase reporter construct.
-
DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Puromycin (for cell line maintenance).
-
Phorbol 12-myristate 13-acetate (PMA) as an AP-1 activator.
-
This compound.
-
White, solid-bottom 96-well microplates.
-
Luciferase Assay Reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the AP-1 reporter cells in a white, solid-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium.[6]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight.[6]
-
Treatment:
-
Prepare serial dilutions of SR 11302 in the appropriate medium.
-
Pre-incubate the cells with varying concentrations of SR 11302 for 1 hour.
-
Stimulate the cells with an EC80 concentration of PMA (e.g., 10 nM) to activate AP-1. Include control wells with no treatment, PMA alone, and SR 11302 alone.
-
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.[6]
-
Luciferase Measurement:
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the fold inhibition of AP-1 activity by SR 11302 relative to the PMA-stimulated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of AP-1 to its consensus DNA sequence and to assess the inhibitory effect of SR 11302 on this interaction.
Materials:
-
Nuclear Extraction Buffers (Hypotonic and High Salt).
-
Double-stranded oligonucleotide probe containing the AP-1 consensus sequence (5'-CGCTTGATGAGTCAGCCGGAA-3'), labeled with biotin (B1667282) or a radioactive isotope (e.g., ³²P).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Binding Buffer.
-
Native polyacrylamide gel (4-6%).
-
TBE or TGE buffer.
-
Chemiluminescent or autoradiography detection system.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with an AP-1 activator (e.g., TPA) with or without SR 11302.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer to release the cytoplasm, and pellet the nuclei.
-
Extract the nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (2-10 µg), poly(dI-dC), and binding buffer.
-
Add the labeled AP-1 probe. For competition experiments, add an excess of unlabeled ("cold") probe.
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE or TGE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane if using a biotin-labeled probe.
-
Detect the labeled probe using a chemiluminescent substrate and imaging system, or by exposing the dried gel to X-ray film for radioactive probes.
-
-
Analysis: A "shifted" band indicates the formation of the AP-1/DNA complex. A decrease in the intensity of this shifted band in the presence of SR 11302 indicates inhibition of AP-1 DNA binding.
Western Blot for c-Jun/c-Fos Phosphorylation and Expression
This method is used to quantify the levels of total and phosphorylated c-Jun and c-Fos, key components of the AP-1 complex.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for total c-Jun, phospho-c-Jun (Ser63/73), total c-Fos, and phospho-c-Fos.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Protein Extraction:
-
Treat cells with an AP-1 activator with or without SR 11302.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of SR 11302 on c-Jun and c-Fos activation.
-
Conclusion
This compound is a well-characterized and selective inhibitor of AP-1 transcriptional activity. Its ability to uncouple AP-1 inhibition from RAR/RXR activation makes it a critical tool for elucidating the specific functions of AP-1 in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize SR 11302 in their studies of AP-1 signaling and its therapeutic potential. Further research into the precise molecular interactions of SR 11302 with the AP-1 complex will undoubtedly provide deeper insights into its mechanism of action and facilitate the development of next-generation AP-1 inhibitors.
References
- 1. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
The Retinoid-Like Properties of (6E)-SR 11302: A Selective AP-1 Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(6E)-SR 11302, a synthetic retinoid, has emerged as a critical tool in molecular biology and oncology research due to its unique mechanism of action. Unlike classical retinoids that exert their effects through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), SR 11302 functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. This selective inhibition, decoupled from RAR/RXR transactivation, allows for the specific investigation of AP-1 signaling pathways in various physiological and pathological processes, including cell proliferation, differentiation, and tumorigenesis. This technical guide provides a comprehensive overview of the retinoid-like properties of SR 11302, with a focus on its mechanism of action, quantitative biological activities, and the experimental protocols used for its characterization.
Introduction
Retinoids, a class of compounds derived from vitamin A, are well-established regulators of cellular activities. Their therapeutic potential, particularly in oncology, is often limited by their side effect profile, which is mediated by the broad activation of RARs and RXRs. This compound represents a significant advancement in retinoid pharmacology by separating the AP-1 inhibitory function from RAR/RXR agonism. SR 11302 specifically inhibits AP-1 activity without activating transcription through the retinoic acid response element (RARE).[1][2] This unique property makes it an invaluable molecular probe and a potential therapeutic lead for diseases driven by aberrant AP-1 activity.
Mechanism of Action: Selective AP-1 Inhibition
The primary mechanism of action of SR 11302 is the inhibition of the AP-1 transcription factor. AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos), that binds to specific DNA sequences to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.[3][4] SR 11302 has been shown to selectively bind to RARα and RARγ, but not to RARβ or RXRα.[5][6] However, this binding does not lead to the activation of these receptors. Instead, it is hypothesized that SR 11302 binding to RARs may induce conformational changes that promote the interaction with and sequestration of AP-1 components, thereby preventing their transcriptional activity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Receptor Binding and Transactivation Activity
| Parameter | Receptor | Value | Reference(s) |
| EC50 (Transactivation) | RARα, RARβ, RARγ, RXRα | > 1 µM | [2][6] |
| Binding Selectivity | RARα, RARγ | Selective Binding | [5][6] |
| Binding Selectivity | RARβ, RXRα | No Binding | [5][6] |
Table 2: In Vitro Biological Activity
| Assay | Cell Line(s) | Concentration | Observed Effect | Reference(s) |
| AP-1 Dependent Transcription | Various | 1 µM | Inhibition of AP-1 activity | [5] |
| Cell Proliferation | Adenocarcinoma gastric (AGS) cells | 2 µM (48 hours) | Inhibition of H. pylori-induced proliferation | [5] |
| β-catenin and c-myc Expression | Adenocarcinoma gastric (AGS) cells | 2 µM (24 hours) | Inhibition of H. pylori-induced expression | [5] |
| Cell Proliferation | Lung cancer cell lines (H1299, A549, H460) | 1 µM | No significant inhibition of proliferation in 2D culture | [3] |
| Viability of Circulating Tumor Cells (CTCs) | Lung cancer cell lines (H1299, A549, H460) from 4D model | 1 µM | Significantly fewer viable CTCs | [3] |
| Cell Migration | A549 lung cancer cells | 1 µM | Significant increase in migration | [3] |
| Cell Migration | H1299 lung cancer cells | 1 µM | Significant decrease in migration | [3] |
Table 3: In Vivo Biological Activity
| Animal Model | Treatment | Observed Effect | Reference(s) |
| Mouse Skin Carcinogenesis Model (TPA-induced papilloma formation) | 0.1 µM (topical application) | Significant suppression of AP-1 activation and papilloma formation | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the retinoid-like properties of this compound.
AP-1 Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of SR 11302 on AP-1 transcriptional activity.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
SR 11302
-
AP-1 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.[8][9]
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with various concentrations of SR 11302 for 1-2 hours.
-
Stimulation: Stimulate the cells with an AP-1 activator (e.g., PMA at 10-100 ng/mL) for 6-24 hours.[8]
-
Cell Lysis: Lyse the cells using the luciferase assay kit's lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.[10][11][12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of AP-1 inhibition by comparing the normalized luciferase activity in SR 11302-treated cells to that in vehicle-treated, stimulated cells.
Western Blot Analysis for c-Fos and c-Jun
This method is used to assess the effect of SR 11302 on the protein levels of the AP-1 components, c-Fos and c-Jun.
Materials:
-
Cultured cells and treatment reagents (as in 4.1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Fos, c-Jun, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with SR 11302 and/or an AP-1 activator as required. Lyse the cells in ice-cold lysis buffer.[13][14][15]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[16][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Fos, c-Jun, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of c-Fos and c-Jun to the loading control.
Two-Stage Mouse Skin Carcinogenesis Model
This in vivo model is used to evaluate the anti-tumor-promoting activity of SR 11302.
Materials:
-
Susceptible mouse strain (e.g., SENCAR, FVB/N)
-
Tumor initiator: 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)
-
Tumor promoter: 12-O-tetradecanoylphorbol-13-acetate (TPA)
-
SR 11302
-
Acetone (vehicle)
Protocol:
-
Initiation: Apply a single sub-carcinogenic dose of DMBA (e.g., 100 nmol in 200 µL acetone) to the shaved dorsal skin of the mice.[18][19][20]
-
Promotion: One to two weeks after initiation, begin twice-weekly topical applications of TPA (e.g., 5 nmol in 200 µL acetone) to the same area.[1][21]
-
Treatment: For the treatment group, apply SR 11302 (e.g., 0.1 µM in 200 µL acetone) topically to the skin shortly before each TPA application.[4][7] The control group receives the vehicle (acetone) instead of SR 11302.
-
Tumor Monitoring: Monitor the mice weekly for the appearance and number of papillomas for a period of 20-30 weeks.
-
Data Analysis: Compare the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) between the SR 11302-treated and control groups.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Figure 1. Proposed mechanism of AP-1 inhibition by this compound.
Figure 2. Downstream cellular effects of AP-1 inhibition by this compound.
Figure 3. General experimental workflow for characterizing this compound.
Conclusion
This compound is a powerful research tool that has significantly contributed to our understanding of the role of AP-1 in cellular signaling and disease. Its defining characteristic is the selective inhibition of AP-1 transcriptional activity without the confounding effects of RAR/RXR activation. This technical guide has provided a summary of its quantitative properties, detailed experimental protocols for its characterization, and visual representations of its mechanism of action. For researchers and drug development professionals, SR 11302 offers a unique opportunity to dissect AP-1-mediated pathways and explore novel therapeutic strategies for a range of diseases, particularly cancer. Further research to elucidate the precise molecular interactions between SR 11302, RARs, and the AP-1 complex will undoubtedly open new avenues for the design of even more specific and potent modulators of AP-1 activity.
References
- 1. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of luciferase reporter-based cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (6E)-SR11302 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6E)-SR11302 is a synthetic retinoid that functions as a highly specific inhibitor of the Activator Protein-1 (AP-1) transcription factor. Unlike other retinoids, SR11302 selectively inhibits AP-1 activity without activating the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1 signaling pathways and for potential therapeutic development.[1][2][3] AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families, that plays a critical role in regulating gene expression involved in cellular proliferation, differentiation, apoptosis, and transformation.[4] These protocols provide detailed methodologies for utilizing (6E)-SR11302 in cell culture experiments to investigate its effects on cancer cells.
Mechanism of Action
(6E)-SR11302 exerts its biological effects by specifically inhibiting the transcriptional activity of AP-1.[1][2] AP-1 activity is often upregulated in response to various stimuli, including growth factors, cytokines, and oncogenic signals.[4] By blocking AP-1, SR11302 can modulate the expression of AP-1 target genes, leading to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell models.[1][5]
Data Presentation
Quantitative Effects of (6E)-SR11302 on Cellular Endpoints
| Cell Line | Concentration | Treatment Duration | Effect | Quantitative Value | Reference |
| Adenocarcinoma Gastric (AGS) | 2 µM | 48 hours | Inhibition of H. pylori-induced cell proliferation | - | [1] |
| AGS | 2 µM | 24 hours | Inhibition of H. pylori-induced β-catenin and c-myc expression | - | [1] |
| Human Lung Cancer (A549, H1299, H460) | 1 µM | 4 days | Reduction in viable circulating tumor cells (CTCs) | p = 0.008 (A549), p = 0.01 (H1299), p = 0.04 (H460) | [2] |
| Human Lung Cancer (A549, H1299, H460) | 1 µM | - | Reduction in metastatic lesions in a 4D model | p = 0.01 (A549), p = 0.02 (H1299), p = 0.009 (H460) | [2] |
| HepG2 | 50 µM | - | Increase in NOS-3 protein expression during GCDCA administration | 148% increase compared to control | |
| HepG2 | - | - | GCDCA-induced increase in cJun expression | 233% (p = 0.024) | [6] |
| HepG2 | - | - | GCDCA-induced increase in cFos expression | 185% (p = 0.006) | [6] |
| Hypoxia-treated cells | 1 µM | - | Decrease in aldosterone (B195564) levels | 61.9% | [1][7] |
Note: Specific IC50 values for (6E)-SR11302 across a range of cancer cell lines are not consistently reported in the reviewed literature. Researchers are encouraged to perform dose-response studies to determine the IC50 for their specific cell line of interest.
Experimental Protocols
Preparation and Storage of (6E)-SR11302 Stock Solution
Materials:
-
(6E)-SR11302 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), anhydrous
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Prepare a stock solution of 10 mM (6E)-SR11302 by dissolving the appropriate amount of powder in DMSO or ethanol.[2] Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1]
-
Gentle warming or sonication may be required to fully dissolve the compound.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles.
Cell Culture Treatment with (6E)-SR11302
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, H460, AGS, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
(6E)-SR11302 stock solution (10 mM)
-
Vehicle control (DMSO or ethanol)
-
Cell culture plates/flasks
Protocol:
-
Culture cells in their recommended complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into appropriate culture vessels (e.g., 96-well, 12-well, or 6-well plates) at a density that will allow for logarithmic growth during the treatment period. A starting point for lung cancer cell lines like A549, H1299, and H460 is 100,000 cells/well in a 12-well plate.[2]
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare the desired concentrations of (6E)-SR11302 by diluting the stock solution in fresh complete culture medium. A common working concentration is 1 µM.[2]
-
Prepare a vehicle control by diluting the same volume of DMSO or ethanol used for the highest concentration of SR11302 in fresh complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of SR11302 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assessment using MTT Assay
Materials:
-
Cells treated with (6E)-SR11302 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Annexin V Staining
Materials:
-
Cells treated with (6E)-SR11302
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge at approximately 700 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]
Western Blot Analysis of Protein Expression
Materials:
-
Cells treated with (6E)-SR11302
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-Jun, c-Fos, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Mandatory Visualization
Caption: Signaling pathway of (6E)-SR11302 action.
Caption: General experimental workflow for (6E)-SR11302.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
how to dissolve (6E)-SR 11302 for in vitro studies
Topic: Dissolution and Use of (6E)-SR 11302 for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic retinoid that functions as a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] Unlike other retinoids, SR 11302 uniquely suppresses AP-1 activity without activating the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1-mediated signaling pathways in various biological processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1][4][5] Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro experiments. These notes provide detailed protocols for the solubilization and application of SR 11302 in cell-based assays.
Mechanism of Action: AP-1 Inhibition
SR 11302 exerts its biological effects by inhibiting the transcriptional activity of AP-1. The AP-1 complex consists of homodimers or heterodimers of proteins belonging to the Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra-1, Fra-2) families.[6][7] This complex binds to specific DNA sequences in the promoter regions of target genes, regulating their expression.[7] SR 11302 prevents AP-1 from binding to DNA, thereby downregulating the expression of genes involved in cellular processes such as proliferation and survival.[3]
Figure 1. SR 11302 inhibits the AP-1 signaling pathway.
Solubility Data
SR 11302 is a hydrophobic compound with limited solubility in aqueous solutions. The use of organic solvents is necessary to prepare stock solutions for in vitro studies. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly recommended solvents.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 37.6 | 100 | [1][8][9] |
| Ethanol | 3.76 | 10 | [1][8][9] |
Note: The molecular weight of SR 11302 is 376.54 g/mol .[1][8] Batch-specific molecular weights may vary, and it is recommended to use the value provided on the product's vial or Certificate of Analysis for precise calculations.[8]
Experimental Protocols
4.1. Preparation of Stock Solutions
It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[4]
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Pre-warming: Before opening, allow the vial of SR 11302 powder to equilibrate to room temperature for at least one hour to prevent condensation.[9]
-
Weighing: Accurately weigh the desired amount of SR 11302 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 265.6 µL of DMSO to 1 mg of SR 11302 (based on a MW of 376.54 g/mol ).[4]
-
Dissolution: Vortex the solution vigorously. To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear and all particulate matter is dissolved.[2][9]
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[4][8] Stock solutions are generally stable for several months under these conditions.[2][4][9]
Figure 2. Experimental workflow for SR 11302 preparation.
4.2. Preparation of Working Solutions for Cell Culture
The final concentration of SR 11302 used in experiments typically ranges from 1 µM to 50 µM, depending on the cell type and the specific assay.[7][10][11][12]
Protocol:
-
Thaw Stock: Thaw a single aliquot of the SR 11302 stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Application: Remove the existing medium from the cells and replace it with the medium containing the SR 11302 working solution or the vehicle control.
-
Incubation: Incubate the cells for the desired period as required by the experimental design.
Example Dilution Calculation: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Use the C1V1 = C2V2 formula.
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
Quality Control and Best Practices
-
Solvent Quality: Use high-purity, anhydrous, or newly opened DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[4]
-
Visual Inspection: Always ensure the stock and working solutions are clear and free of precipitates before use. If precipitation occurs, warming and sonication may be required.
-
Vehicle Control: Always include a vehicle control (culture medium with the same concentration of DMSO as the treated samples) to account for any effects of the solvent on the cells.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of SR 11302 for your specific cell line and experimental endpoint.
-
Avoid Freeze-Thaw: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. Use single-use aliquots.[4]
References
- 1. tocris.com [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scbt.com [scbt.com]
- 7. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR 11302 | AP-1 Inhibitors: R&D Systems [rndsystems.com]
- 9. SR 11302 | CAS:160162-42-5 | AP-1 transcription factor inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 11. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 12. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (6E)-SR 11302 for A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (6E)-SR 11302, a selective Activator Protein-1 (AP-1) inhibitor, in studies involving the A549 human lung adenocarcinoma cell line. This document includes recommended concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction
This compound is a synthetic retinoid that functions as a potent and selective inhibitor of the AP-1 transcription factor. AP-1 is a dimeric complex, typically composed of proteins from the Jun, Fos, and ATF families, that plays a crucial role in regulating gene expression involved in cell proliferation, differentiation, apoptosis, and transformation. In the context of non-small cell lung cancer (NSCLC), including the A549 cell line, aberrant AP-1 activity is associated with oncogenic transcription and tumor progression. This compound offers a valuable tool for investigating the role of AP-1 in lung cancer biology and for exploring its potential as a therapeutic target.
Data Presentation
The following table summarizes the recommended concentrations of this compound for use with A549 cells based on published studies. The optimal concentration may vary depending on the specific experimental setup and desired outcome.
| Concentration | Cell Line | Assay Type | Observed Effect | Reference |
| 1 µM | A549 | 4D Lung Cancer Model | Reduced metastatic lesion formation.[1] | |
| 1 µM | A549 | Cell Viability (2D culture) | No significant impact on the viability of parental cells.[1] | |
| 10 µM | A549 | Colony Formation Assay | Significantly inhibited the growth of A549 cells.[2] |
Signaling Pathway
This compound exerts its effects by inhibiting the transcriptional activity of AP-1. The upstream regulation of AP-1 in A549 cells is primarily mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes the ERK, JNK, and p38 pathways. Upon stimulation by various growth factors or stress signals, these kinases phosphorylate Jun and Fos proteins, leading to the formation of active AP-1 heterodimers. These dimers then translocate to the nucleus and bind to specific DNA sequences (TPA-responsive elements or TREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription. Downstream targets of AP-1 in A549 cells are involved in critical cellular processes such as proliferation (e.g., Cyclins), survival (e.g., Bcl-2), and apoptosis (e.g., p53, Bax). By inhibiting AP-1, this compound can modulate these downstream pathways.
Caption: AP-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A549 Cell Culture Protocol
This protocol outlines the standard procedure for culturing and maintaining A549 cells.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
DMEM (Dulbecco's Modified Eagle Medium) or F-12K Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM or F-12K with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculture (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate at the desired density for experiments or continued culture.
Experimental Workflow for this compound Treatment
Caption: General workflow for treating A549 cells with this compound.
Colony Formation Assay Protocol
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% in 25% methanol)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh complete growth medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 10-14 days, or until visible colonies are formed. Change the medium with the respective treatments every 3-4 days.
-
Fixation and Staining: After the incubation period, aspirate the medium and gently wash the wells twice with PBS. Fix the colonies by adding 1 mL of cold methanol to each well and incubating for 15 minutes at room temperature. Aspirate the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water until the excess stain is removed. Allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
MTT Cell Viability Assay Protocol
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Conclusion
This compound is a valuable research tool for investigating the role of the AP-1 signaling pathway in A549 lung cancer cells. The provided protocols and data offer a starting point for designing and conducting experiments to explore its effects on cell proliferation, survival, and metastasis. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific research questions.
References
Application Notes and Protocols for In Vivo Administration of (6E)-SR 11302
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of (6E)-SR 11302, a selective Activator Protein-1 (AP-1) inhibitor. The protocols and data presented are synthesized from preclinical research and are intended to aid in the design and execution of animal studies.
Mechanism of Action
This compound is a synthetic retinoid that functions as a specific inhibitor of the AP-1 transcription factor. Unlike other retinoids, it does not activate the retinoic acid response element (RARE), thereby isolating its biological effects to the AP-1 signaling pathway. AP-1 is a critical regulator of gene expression involved in cellular proliferation, differentiation, and apoptosis. By inhibiting AP-1, this compound can modulate the expression of downstream target genes, making it a valuable tool for studying the role of AP-1 in various physiological and pathological processes, including cancer.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of this compound based on available preclinical studies.
Table 1: In Vivo Dosage and Administration in Mice
| Parameter | Details | Reference |
| Animal Model | Vldlr-/- mice | [1][2] |
| Dosage | Low dose: 0.5 mg/kg body weightHigh dose: 1 mg/kg body weight | [1][2] |
| Administration Route | Oral gavage | [1][2] |
| Frequency | Daily | [1][2] |
| Treatment Duration | From postnatal day 5 (P5) to P15 | [1][2] |
Table 2: Recommended Vehicle Formulations for In Vivo Administration
| Formulation | Components | Preparation Notes |
| Formulation 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | A suspension solution. Sonication may be required to aid dissolution. |
| Formulation 2 | DMSO, PEG300, Tween 80, and ddH₂O | The components should be mixed sequentially to ensure proper dissolution. |
| Formulation 3 | DMSO and Corn oil | A common vehicle for oral administration of hydrophobic compounds. |
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of this compound via oral gavage in mice.
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil (or other selected vehicle components)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.
-
Prepare the vehicle solution. For a DMSO and corn oil formulation, determine the desired percentage of DMSO (e.g., 5-10%).
-
Dissolve the this compound powder.
-
Weigh the precise amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Complete the formulation.
-
Add the calculated volume of corn oil to the DMSO solution containing this compound.
-
Vortex the mixture vigorously to ensure a homogenous suspension.
-
-
Store the formulation appropriately. The prepared formulation should be stored protected from light. For short-term storage, 4°C is typically suitable. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are ideal for in vivo studies.
Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
-
Mouse restrainer (optional, but recommended for inexperienced handlers)
Procedure:
-
Animal Preparation:
-
Accurately weigh each mouse before administration to calculate the precise volume of the formulation to be delivered.
-
The maximum volume for oral gavage in mice is generally recommended to be 10 mL/kg of body weight.[3]
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe.
-
Ensure there are no air bubbles in the syringe.
-
Securely attach the gavage needle to the syringe.
-
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.[3]
-
Carefully advance the needle along the roof of the mouth towards the esophagus. The mouse will naturally swallow, which helps guide the needle.[3]
-
There should be no resistance during insertion. If resistance is felt, the needle may be in the trachea. Do not force the needle. Withdraw it and attempt re-insertion.[4]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (at a pre-measured depth from the mouth to the last rib), slowly depress the syringe plunger to administer the formulation.[3]
-
-
Needle Withdrawal and Post-Procedure Monitoring:
-
After administration, gently withdraw the needle along the same path of insertion.[4]
-
Return the mouse to its cage and monitor for any signs of immediate distress, such as difficulty breathing or oral bleeding.[3]
-
Continue to monitor the animals for any adverse effects in the hours following the procedure.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for in vivo administration.
References
Application Notes and Protocols for Western Blot Analysis Following (6E)-SR 11302 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-SR 11302 is a synthetic retinoid and a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] Unlike other retinoids, SR 11302 selectively inhibits AP-1 activity without activating retinoic acid response elements (RAREs), making it a precise tool for investigating AP-1 mediated signaling pathways.[1][2] AP-1, a dimeric complex typically composed of proteins from the Jun and Fos families, is a critical regulator of gene expression involved in cellular processes such as proliferation, differentiation, apoptosis, and transformation.[3][4] Dysregulation of the AP-1 signaling pathway is implicated in various pathologies, including cancer.
These application notes provide a comprehensive guide for utilizing Western blot analysis to study the effects of this compound treatment on protein expression within the AP-1 signaling cascade.
Data Presentation: Quantitative Analysis of Protein Expression Changes
Treatment with this compound is expected to modulate the expression and phosphorylation status of key proteins in the AP-1 signaling pathway. The following table summarizes the anticipated effects on target proteins based on available literature.
| Target Protein | Upstream Regulator(s) | Expected Change After SR 11302 Treatment | Cellular Process | Reference Cell Lines |
| p-c-Jun (Ser63/73) | JNK | Decrease | AP-1 activity, proliferation, apoptosis | HepG2, A549, H1299, H460 |
| c-Jun | JNK/AP-1 | Decrease | AP-1 activity, proliferation | A549, H1299, H460 |
| c-Fos | AP-1 | Decrease | AP-1 activity, proliferation | HepG2 |
| Cyclin D1 | AP-1 | Decrease | Cell cycle progression | HepG2 |
| β-catenin | Wnt signaling, AP-1 crosstalk | Decrease | Cell proliferation, adhesion | AGS |
| c-myc | AP-1 | Decrease | Cell proliferation, oncogenesis | AGS |
| MMP-2 | AP-1 | Decrease | Extracellular matrix remodeling, invasion | HT-29 |
| MMP-9 | AP-1 | Decrease | Extracellular matrix remodeling, invasion | CT-26, SW620 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental approach for its analysis, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Western blot workflow after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and store at -80°C in aliquots.[5]
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (typically 1-2 µM).[2][5] Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
Western Blot Protocol
1. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely and add ice-cold RIPA lysis buffer (see recipe below) containing freshly added protease and phosphatase inhibitors.[1][6] Use approximately 100 µL of lysis buffer for a 6-well plate well.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh protease and phosphatase inhibitor cocktails just before use.[6]
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein for each sample (typically 20-30 µg per lane).[7]
3. Sample Preparation for SDS-PAGE
-
To the calculated volume of each lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
4. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations (see table below for examples). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]
| Primary Antibody | Recommended Dilution |
| p-c-Jun (Ser63/73) | 1:1000 |
| c-Jun | 1:1000[9] |
| c-Fos | 1:200[9] |
| p-JNK (Thr183/Tyr185) | 1:200 - 1:1000[10] |
| JNK | Varies by manufacturer |
| Cyclin D1 | 1:2000[9] |
| β-actin (Loading Control) | 1:10,000[9] |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH) to correct for loading differences.
Conclusion
This document provides a detailed framework for conducting Western blot analysis to investigate the effects of this compound on the AP-1 signaling pathway. By following these protocols, researchers can obtain reliable and reproducible data on changes in protein expression and phosphorylation, thereby elucidating the molecular mechanisms of this compound and the role of AP-1 in various biological processes. Adherence to careful experimental technique and appropriate controls is crucial for generating high-quality, interpretable results.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-c-Jun (Ser73) (D47G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Quantifying Gene Expression of (6E)-SR 11302 Downstream Targets Using Real-Time Quantitative PCR (RT-qPCR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6E)-SR 11302 is a synthetic retinoid compound that functions as a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] AP-1 is a dimeric complex, typically formed by proteins from the Jun and Fos families, that binds to specific DNA sequences to regulate the expression of genes involved in critical cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3][4] Dysregulation of AP-1 activity is implicated in various pathologies, including cancer.[3][4]
Unlike traditional retinoids that act through retinoic acid receptors (RARs) and retinoic acid response elements (RAREs), SR 11302 specifically antagonizes AP-1 activity without activating RARE-mediated transcription.[1][2][5] This selectivity makes it a valuable tool for investigating AP-1-dependent signaling pathways and a potential therapeutic agent for diseases driven by excessive AP-1 activity, such as certain cancers.[5][6]
This application note provides a detailed protocol for using two-step real-time quantitative reverse transcription PCR (RT-qPCR) to measure changes in the expression of known AP-1 downstream target genes following treatment with SR 11302. RT-qPCR is a highly sensitive and specific method for quantifying gene expression levels, making it the gold standard for validating the effects of pharmacological compounds on target pathways.[7][8]
Mechanism of Action: SR 11302 and the AP-1 Signaling Pathway
The AP-1 transcription factor is a key downstream effector of the mitogen-activated protein kinase (MAPK) signaling cascade. Extracellular stimuli, such as growth factors and stress signals, activate MAPK pathways (e.g., JNK, ERK, p38), leading to the phosphorylation and activation of Jun and Fos proteins. These proteins then dimerize to form the active AP-1 complex, which translocates to the nucleus, binds to TPA-response elements (TREs) in the promoter regions of target genes, and initiates transcription.[3][4] SR 11302 intervenes by inhibiting the transcriptional activity of the AP-1 complex, thereby downregulating the expression of its target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 4. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR 11302 - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with (6E)-SR 11302 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-SR 11302 is a synthetic retinoid recognized for its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] Unlike traditional retinoids, SR 11302 does not activate the Retinoic Acid Response Element (RARE), making it a valuable tool for dissecting AP-1 specific signaling pathways.[1][4] AP-1 plays a crucial role in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis.[2][4][5] Consequently, the modulation of AP-1 activity by SR 11302 can have significant effects on cell viability, which can be cell-type and context-dependent.
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on cell viability.
Mechanism of Action of this compound
This compound primarily functions as an inhibitor of the AP-1 transcription factor. AP-1 is a dimeric complex typically composed of proteins from the Jun, Fos, and ATF families. This transcription factor binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby regulating their expression. The signaling cascade leading to AP-1 activation is often initiated by growth factors, cytokines, and stress signals, which activate mitogen-activated protein kinase (MAPK) pathways. SR 11302's inhibitory action on AP-1 can lead to the downregulation of genes involved in cell proliferation and survival, and in some contexts, the induction of apoptosis.[6][7] It is important to note that while sometimes discussed in the context of retinoid receptors, SR 11302 shows minimal to no activity at Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs) at concentrations where it effectively inhibits AP-1.[1]
Data Presentation
The effects of this compound on cell viability can vary significantly depending on the cell line and experimental conditions. The following table summarizes quantitative data from published studies.
| Cell Line | Assay Type | Concentration of SR 11302 | Incubation Time | Observed Effect on Cell Viability | Reference |
| Adenocarcinoma Gastric (AGS) | Proliferation Assay | 2 µM | 48 hours | Inhibition of H. pylori-induced cell proliferation | [1] |
| Human Lung Cancer (A549, H1299, H460) | Trypan Blue Exclusion | 1 µM | Not specified | No significant impact on viability in 2D culture | [4] |
| Circulating Tumor Cells (from 4D lung cancer model) | Trypan Blue Exclusion | 1 µM | 4 days (post-isolation) | Significantly fewer viable tumor cells | [4] |
| Human Hepatoma (HepG2) | Caspase-3 Activity Assay | Not specified | Not specified | Protection from GCDCA-induced cell death | [6] |
| Non-Small Cell Lung Cancer (A549) | Colony Formation Assay | 10 µM | Not specified | Significant inhibition of growth | [7] |
| Breast Cancer (T-47D) | Proliferation Assay | Not specified | Not specified | Inhibition of growth | [8] |
| Lung Cancer (Calu-6) | Proliferation Assay | Not specified | Not specified | Inhibition of growth | [8] |
| Cervical Cancer (HeLa) | Proliferation Assay | Not specified | Not specified | Inhibition of growth | [8] |
Experimental Protocols
A variety of cell viability assays can be employed to assess the impact of this compound.[9] The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used methods include tetrazolium reduction assays (MTT, XTT), which measure metabolic activity, and dye exclusion assays (Trypan Blue), which assess membrane integrity.[9][10]
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is suitable for adherent cells in a 96-well plate format.[9][11]
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
SR 11302 Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A typical concentration range to test is 0.1 µM to 10 µM.[12]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest SR 11302 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SR 11302 or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Protocol 2: Trypan Blue Exclusion Assay
This protocol is a straightforward method to determine the number of viable cells based on membrane integrity.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium (which may contain dead, floating cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS or medium.
-
-
Staining and Counting:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope. If using an automated cell counter, follow the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viable cells:
-
Percentage Viability = (Number of viable cells / Total number of cells) x 100.
-
Compare the percentage of viable cells in the treated groups to the vehicle control.
-
Concluding Remarks
The provided application notes and protocols offer a framework for investigating the effects of this compound on cell viability. It is crucial to empirically determine the optimal cell seeding density, SR 11302 concentration range, and treatment duration for each specific cell line and experimental setup. The choice of cell viability assay should be carefully considered based on the experimental goals and the known cellular responses to the treatment. By following these detailed guidelines, researchers can effectively characterize the cytostatic and/or cytotoxic effects of this selective AP-1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SR 11302 - Amerigo Scientific [amerigoscientific.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for (6E)-SR11302 in Cellular Assays
These application notes provide a comprehensive overview of the use of (6E)-SR11302, a selective Activator Protein-1 (AP-1) inhibitor, in cell-based assays. The focus is on its application in studying apoptosis and cell proliferation, with detailed protocols for researchers, scientists, and drug development professionals.
Introduction
(6E)-SR11302 is a synthetic retinoid that functions as a potent and selective inhibitor of the AP-1 transcription factor.[1] AP-1 plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3][4][5] Dysregulation of the AP-1 signaling pathway is implicated in various diseases, including cancer. Unlike traditional retinoids, (6E)-SR11302 inhibits AP-1 activity without activating retinoic acid response elements (RAREs), making it a specific tool for studying AP-1-mediated effects.
The role of (6E)-SR11302 in apoptosis can be context-dependent. While AP-1 is often associated with cell survival and proliferation, its inhibition does not universally lead to apoptosis. In some cellular contexts, such as bile acid-induced stress in hepatocytes, (6E)-SR11302 has been shown to be protective against apoptosis by inhibiting caspase-3 activity.[6] In other studies, particularly in cancer cell lines, its primary effect is noted as anti-proliferative and anti-metastatic rather than directly inducing apoptosis.[3][4] Therefore, when using (6E)-SR11302, it is crucial to assess multiple endpoints to understand its specific effects in the chosen experimental model.
Data Presentation
The following tables summarize quantitative data from studies utilizing (6E)-SR11302.
Table 1: Effect of (6E)-SR11302 on Caspase-3 Activity in HepG2 Cells
| Treatment Group | (6E)-SR11302 Concentration | Relative Caspase-3 Activity (%) |
| Control | - | 100 |
| GCDCA | - | ~250 |
| GCDCA + (6E)-SR11302 | 10 µM | ~150 |
| GCDCA + (6E)-SR11302 | 50 µM | ~125 |
| Data adapted from a study on bile acid-induced cytotoxicity, where (6E)-SR11302 showed a dose-dependent reduction in caspase-3 activity.[6] |
Table 2: Effect of (6E)-SR11302 on Viability of Lung Cancer Cells in 2D Culture
| Cell Line | (6E)-SR11302 Concentration (µM) | Treatment Duration | Effect on Viability |
| H460 | 1 | 4 days | No significant impact[3][4] |
| A549 | 1 | 4 days | No significant impact[3][4] |
| H1299 | 1 | 4 days | No significant impact[3][4] |
| This data highlights that in standard 2D cell culture, (6E)-SR11302 may not directly induce cell death.[3][4] |
Table 3: Effect of (6E)-SR11302 on Metastatic Lesion Formation in a 4D Lung Cancer Model
| Cell Line | (6E)-SR11302 Concentration (µM) | Treatment Duration | Outcome |
| H460 | 1 | 20 days | Significantly fewer metastatic lesions[4] |
| A549 | 1 | 20 days | Significantly fewer metastatic lesions[4] |
| H1299 | 1 | 20 days | Significantly fewer metastatic lesions[4] |
| This table demonstrates the anti-metastatic potential of (6E)-SR11302 in a more complex, three-dimensional model.[4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of (6E)-SR11302 and a general workflow for its experimental use.
Caption: Proposed signaling pathway of (6E)-SR11302 action.
Caption: General experimental workflow for assessing (6E)-SR11302 effects.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental questions.
Protocol 1: Treatment of Cultured Cells with (6E)-SR11302
Objective: To treat cultured cells with (6E)-SR11302 to assess its impact on cellular functions.
Materials:
-
(6E)-SR11302 (powder)
-
DMSO (cell culture grade)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cultured cells of interest
-
Sterile microcentrifuge tubes
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of (6E)-SR11302 (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase and do not reach confluency during the experiment.
-
Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment Preparation:
-
On the day of treatment, thaw an aliquot of the (6E)-SR11302 stock solution.
-
Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of (6E)-SR11302 used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared media (vehicle control and (6E)-SR11302 dilutions) to the respective wells.
-
Incubate the cells for the desired treatment duration. Based on existing literature, this can range from a few hours to several days (e.g., 24, 48, 72 hours for proliferation/apoptosis assays; up to 20 days for long-term metastasis studies).[4][7]
-
Protocol 2: Assessment of Apoptosis via Caspase-3 Activity Assay
Objective: To quantify the level of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Cells treated with (6E)-SR11302 (from Protocol 1)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis:
-
Following treatment, collect both adherent and floating cells.
-
Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Activity Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to respective wells.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the relative caspase-3 activity by normalizing the readings to the vehicle control.
-
Present the data as a percentage or fold change relative to the control.
-
Protocol 3: Cell Proliferation Assessment using MTT Assay
Objective: To measure the effect of (6E)-SR11302 on cell viability and proliferation.
Materials:
-
Cells treated with (6E)-SR11302 in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate reader
Procedure:
-
MTT Addition:
-
At the end of the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results to determine the dose- and time-dependent effects of (6E)-SR11302 on cell proliferation.
-
Conclusion
(6E)-SR11302 is a valuable tool for investigating AP-1-mediated cellular processes. While its role in directly inducing apoptosis may be limited and cell-type specific, its anti-proliferative and anti-metastatic properties are more clearly defined. The provided protocols offer a framework for researchers to explore the nuanced effects of this compound on apoptosis, cell proliferation, and other AP-1-dependent pathways. It is recommended to use a combination of assays to build a comprehensive understanding of the cellular response to (6E)-SR11302 treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
Application of (6E)-SR 11302 in Migration Assays: A Detailed Guide for Researchers
Introduction:
(6E)-SR 11302 is a synthetic retinoid analog that functions as a potent and specific inhibitor of the Activator Protein-1 (AP-1) transcription factor. AP-1, a dimeric complex typically composed of proteins from the Jun and Fos families, plays a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and, notably, cell migration. The dysregulation of AP-1 activity is frequently implicated in the progression of various diseases, including cancer, where it can drive tumor cell invasion and metastasis. Consequently, SR 11302 serves as a valuable chemical tool for investigating the role of AP-1 in cell migration and as a potential therapeutic agent to impede metastatic processes.
These application notes provide detailed protocols for utilizing this compound in common in vitro migration assays—the Transwell (Boyden Chamber) assay and the Wound Healing (Scratch) assay. Additionally, we present a summary of quantitative data from studies using SR 11302 and illustrate the pertinent signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative effects of this compound on the migration of different cancer cell lines as reported in the literature.
| Cell Line | Assay Type | SR 11302 Concentration | Incubation Time | Observed Effect on Migration | Significance (p-value) | Reference |
| A549 (Lung Carcinoma) | Transwell Assay | 1 µM | 16 hours | Significant Increase | p = 0.006 | [1] |
| H1299 (Lung Carcinoma) | Transwell Assay | 1 µM | 16 hours | Significant Decrease | p = 0.03 | [1] |
Signaling Pathway
This compound exerts its effect on cell migration primarily by inhibiting the transcriptional activity of AP-1. Extracellular signals, such as growth factors and cytokines, activate signaling cascades (e.g., MAPK pathways) that lead to the phosphorylation and activation of Jun and Fos proteins. These proteins then dimerize to form the active AP-1 transcription factor, which translocates to the nucleus and binds to specific DNA sequences (TPA-responsive elements or TREs) in the promoter regions of target genes. Key downstream targets of AP-1 that are critically involved in cell migration include Matrix Metalloproteinases (MMPs), such as MMP2 and MMP9, which degrade the extracellular matrix, and genes that regulate the remodeling of the actin cytoskeleton, a fundamental process for cell motility. By inhibiting AP-1, SR 11302 prevents the transcription of these pro-migratory genes, thereby modulating cell migration.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound in inhibiting AP-1 mediated cell migration.
Experimental Protocols
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
24-well Transwell plates (e.g., Corning, 8 µm pore size)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (stock solution prepared in a suitable solvent like DMSO or ethanol)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Inverted microscope
Protocol:
-
Cell Preparation:
-
Culture cells to be tested to ~80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium. This enhances the chemotactic response.
-
On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with serum-containing medium, centrifuge, and resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of cell culture medium containing 10% FBS (chemoattractant).
-
In the upper chamber (the Transwell insert), add 100 µL of the cell suspension (100,000 cells).
-
For the treatment group, add this compound to the upper chamber to the desired final concentration (e.g., 1 µM). For the control group, add an equivalent volume of the vehicle (e.g., ethanol).
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type.
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of migrated cells in several random high-power fields (e.g., 5-10 fields at 200x magnification).
-
Calculate the average number of migrated cells per field for each condition.
-
Figure 2: Workflow for the Transwell migration assay with this compound.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of closure.
Materials:
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
This compound
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
PBS
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into the wells of a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are fully confluent, gently create a scratch in the monolayer using a sterile 200 µL pipette tip. Strive for a consistent width for all scratches.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
-
Treatment and Imaging (Time 0):
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
Add fresh, low-serum (e.g., 1-2% FBS) medium to the wells.
-
Add this compound to the treatment wells at the desired final concentration. Add the vehicle to the control wells.
-
Immediately capture images of the wounds at time 0 using an inverted microscope. Mark the position of the images to ensure the same field is captured at later time points.
-
-
Incubation and Time-Lapse Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point for both control and treated wells using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Compare the rate of wound closure between the SR 11302-treated and control groups.
-
Figure 3: Workflow for the Wound Healing (Scratch) assay with this compound.
This compound is a powerful tool for dissecting the role of the AP-1 transcription factor in cell migration. The protocols provided herein for Transwell and Wound Healing assays offer robust methods for quantifying the effects of SR 11302 on the migratory potential of various cell types. The differential effects observed in different cell lines highlight the context-dependent nature of AP-1 signaling and underscore the importance of empirical testing in specific cellular systems. By utilizing these methodologies, researchers can gain valuable insights into the molecular mechanisms governing cell motility and explore the therapeutic potential of AP-1 inhibition in diseases characterized by aberrant cell migration.
References
Preparing Stock Solutions of (6E)-SR 11302 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of (6E)-SR 11302 in dimethyl sulfoxide (B87167) (DMSO). This compound is a synthetic retinoid and a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3][4] It is a valuable tool in cancer research, inflammation studies, and cellular differentiation assays due to its ability to block AP-1 activity without activating retinoic acid response elements (RAREs).[1][2][4][5] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, safety precautions, and detailed protocols for preparing high-concentration stock solutions of this compound in DMSO and their subsequent dilution for use in cell culture applications.
Introduction to this compound
This compound is a specific inhibitor of the AP-1 transcription factor, which plays a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis.[6][7] Unlike other retinoids, SR 11302's mechanism of action is independent of RARE activation, making it a specific tool for studying AP-1-mediated signaling pathways.[2][4][5] Its utility has been demonstrated in various research contexts, including the inhibition of tumor promotion and reduction of metastatic lesion formation in cancer models.[7][8] Given its hydrophobic nature, DMSO is a common solvent for preparing stock solutions of this compound for in vitro studies.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid | Cayman Chemical[2] |
| CAS Number | 160162-42-5 | MedchemExpress, Cayman Chemical, R&D Systems, MedKoo Biosciences[1][2][9][10] |
| Molecular Formula | C₂₆H₃₂O₂ | Cayman Chemical, R&D Systems, MedKoo Biosciences[2][9][10][11] |
| Molecular Weight | 376.5 g/mol | Cayman Chemical, R&D Systems, MedKoo Biosciences[2][9][10] |
| Purity | ≥95% | R&D Systems, Tocris Bioscience[4][9] |
| Appearance | Light yellow to yellow solid powder | InvivoChem[5] |
| Solubility in DMSO | 10 mg/mL | Cayman Chemical[2] |
| ~25 mg/mL (~66.40 mM) | InvivoChem[5] | |
| 33.33 mg/mL (88.52 mM) | MedchemExpress[1] | |
| Soluble to 100 mM | R&D Systems, Tocris Bioscience[4][9] |
Note: Solubility can be affected by the purity of the compound and the quality of the DMSO. It is recommended to use high-purity, anhydrous DMSO.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
This compound is a bioactive compound. Handle with care and use appropriate PPE.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Work in a well-ventilated area or a chemical fume hood.
-
This compound is light-sensitive. Protect the solid compound and its solutions from light.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
-
Pre-weighing Preparation: Gently tap the vial of this compound to ensure all the powder is at the bottom.
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.765 mg of the compound (Molecular Weight = 376.5 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. To prepare a 10 mM stock solution with 3.765 mg of the compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Vortex again after warming. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (stable for up to 6 months).[1][5] For short-term storage (up to 1 month), -20°C is also acceptable.[5] Always protect the solution from light.
-
Protocol for Diluting Stock Solution for Cell Culture Applications
This protocol provides an example of how to dilute the 10 mM stock solution to a final working concentration of 1 µM in cell culture medium.
-
Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM solution. Mix gently by pipetting.
-
Add the desired volume of the intermediate dilution to your cell culture vessel. For a final concentration of 1 µM in a 10 mL culture, add 1 mL of the 10 µM intermediate solution.
-
-
Direct Dilution (for smaller volumes): For direct dilution to 1 µM, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium. Mix immediately and thoroughly by gently swirling the culture vessel.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%. The dilution described above (1:10,000) results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines. A vehicle control (medium with the same final concentration of DMSO) should be included in your experiments.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: this compound inhibits the AP-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Assays from Labm [assay.labm.com]
- 4. SR 11302 | AP-1 | Tocris Bioscience [tocris.com]
- 5. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 6. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound [chembk.com]
Application Notes and Protocols for (6E)-SR11302 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-SR11302 is a synthetic retinoid compound that functions as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] Unlike other retinoids, (6E)-SR11302 selectively blocks AP-1 activity without activating the retinoic acid response element (RARE), making it a valuable tool for dissecting the specific roles of AP-1 in various physiological and pathological processes.[1][3] AP-1 is a critical regulator of gene expression involved in cellular proliferation, differentiation, apoptosis, and inflammation.[4][5] Its dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and vascular diseases.[6][7] These application notes provide detailed protocols for the use of (6E)-SR11302 in preclinical animal studies, with a focus on cancer and vascular biology models.
Mechanism of Action
(6E)-SR11302 exerts its biological effects by inhibiting the transcriptional activity of AP-1. The AP-1 complex consists of homodimers or heterodimers of proteins from the Jun, Fos, and ATF families.[4] This transcription factor is a downstream target of several signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades, which include the ERK, JNK, and p38 pathways.[8][9] By blocking AP-1, (6E)-SR11302 can modulate the expression of genes involved in tumorigenesis, inflammation, and angiogenesis.
Signaling Pathway of AP-1 Inhibition by (6E)-SR11302
Data Presentation
The following tables summarize quantitative data from representative animal studies investigating the effects of (6E)-SR11302.
Table 1: In Vivo Efficacy of (6E)-SR11302 in a Vascular Lesion Mouse Model
| Animal Model | Treatment Protocol | Dosage | Outcome Measures | Results | Reference |
| Vldlr-/- mice | Daily oral gavage from P5 to P15 | 0.5 mg/kg (low dose) | Total vascular lesion number and size | Dose-dependent reduction in lesion number and size | [1] |
| 1 mg/kg (high dose) | 48% reduction in total vascular lesion number; 40% decrease in lesion size | [1] |
Table 2: Ex Vivo Efficacy of (6E)-SR11302 in a 4D Lung Cancer Model
| Cell Lines | Treatment Protocol | Concentration | Outcome Measures | Results | Reference |
| A549, H1299, H460 (human lung cancer) | Daily treatment in an ex vivo 4D lung model | 1 µM | Number of metastatic tumor cells | Significantly fewer tumor cells at the metastatic site | [4][9] |
| Viability of circulating tumor cells (CTCs) | Significantly fewer viable CTCs | [4][9] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (6E)-SR11302 in a subcutaneous xenograft mouse model.
Materials:
-
(6E)-SR11302
-
Vehicle (e.g., sterile 0.5% methylcellulose (B11928114) or a solution of DMSO and polyethylene (B3416737) glycol)
-
Human cancer cell line (e.g., A549, H1299, or H460)
-
Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice), 6-8 weeks old
-
Sterile PBS
-
Matrigel®
-
Calipers
-
Oral gavage needles (20-22 gauge)
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and ensure viability is >95%.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[10]
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Prepare the (6E)-SR11302 formulation for oral gavage. A stock solution can be prepared in ethanol (B145695) and stored at -80°C.[4] For administration, the stock can be diluted in a suitable vehicle.
-
Administer (6E)-SR11302 or vehicle control via oral gavage daily at the desired dose (e.g., 0.5 mg/kg or 1 mg/kg).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure tumor weight and process for further analysis (e.g., Western blot for AP-1 targets, immunohistochemistry for proliferation markers like Ki-67).
-
Experimental Workflow for a Xenograft Study
Protocol 2: Vldlr-/- Mouse Model of Retinal Angiogenesis
This protocol is adapted from studies using the Vldlr-/- mouse model to investigate vascular lesions.
Materials:
-
(6E)-SR11302
-
Vehicle for oral gavage
-
Vldlr-/- mice and wild-type littermate controls
-
Equipment for fundus photography and fluorescein (B123965) angiography
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Model and Treatment:
-
In Vivo Imaging:
-
At the end of the treatment period, perform fundus photography and fluorescein angiography to visualize and quantify retinal vascular lesions.
-
-
Histological Analysis:
-
Euthanize the mice and enucleate the eyes.
-
Process the eyes for histology (e.g., paraffin (B1166041) embedding and sectioning).
-
Perform H&E staining to assess retinal morphology and the extent of vascular lesions.
-
Conduct immunohistochemistry for endothelial cell markers (e.g., CD31) to further characterize the neovascularization.
-
-
Quantitative Analysis:
-
Quantify the number and size of vascular lesions from the imaging and histological data.
-
Compare the results between the treatment and control groups.
-
Conclusion
(6E)-SR11302 is a potent and specific inhibitor of AP-1, offering a valuable tool for preclinical research in oncology, inflammation, and vascular biology. The protocols provided herein offer a framework for conducting in vivo and ex vivo studies to evaluate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of animal model, dosage, and endpoints, is crucial for obtaining robust and reproducible data.
References
- 1. The Role of Vldlr in Intraretinal Angiogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting activator protein 1 (AP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 7. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20090074668A1 - Vldlr-/- mouse models and related methods - Google Patents [patents.google.com]
- 9. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Measuring AP-1 Activity Following Treatment with (6E)-SR 11302: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-SR 11302 is a synthetic retinoid recognized for its specific inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike other retinoids, SR 11302 does not activate the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1 specific signaling pathways.[1][2] AP-1, a dimeric complex typically composed of proteins from the Jun and Fos families, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[3] Its dysregulation is implicated in various diseases, including cancer. This document provides detailed protocols for measuring the activity of AP-1 following treatment with this compound, tailored for researchers in cell biology, pharmacology, and drug development.
Data Presentation: Quantitative Effects of this compound on AP-1 Activity
The following tables summarize the quantitative effects of this compound on AP-1 activity and its downstream targets as reported in various studies.
| Cell Line | Treatment | Concentration of this compound | Assay | Observed Effect | Reference |
| HepG2 (Human Hepatoma) | Glycochenodeoxycholic acid (GCDCA) | 1 µM, 10 µM, 50 µM | Western Blot | Dose-dependent recovery of NOS-3 protein expression (a downstream target of AP-1) | González-Rubio et al., 2016 |
| H1299 (Human Lung Cancer) | Standard Culture | 1 µM | quantitative PCR (qPCR) | Significant decrease in c-Jun mRNA expression | Mishra et al., 2017[3] |
| A549, H460 (Human Lung Cancer) | Standard Culture | 1 µM | Cell Viability Assay of Circulating Tumor Cells (CTCs) | Significantly fewer viable CTCs after 4 days in culture | Mishra et al., 2017[3][4] |
| Animal Model | Treatment | Concentration of this compound | Assay | Observed Effect | Reference |
| AP-1 Luciferase Transgenic Mice | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Not specified | In vivo Luciferase Assay | Marked inhibition of TPA-induced AP-1 activation | Huang et al., 1997[5][6] |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the AP-1 signaling pathway and the general workflow for assessing the inhibitory effect of this compound.
Experimental Protocols
Herein are detailed protocols for commonly used techniques to measure AP-1 activity following treatment with this compound.
AP-1 Luciferase Reporter Assay
This assay provides a quantitative measure of AP-1 transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an AP-1 luciferase reporter construct (containing tandem TPA-responsive elements driving luciferase expression).
-
Cell culture medium and supplements.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
AP-1 activator (e.g., Phorbol 12-myristate 13-acetate - PMA, Tumor Necrosis Factor-alpha - TNF-α).
-
Luciferase assay reagent (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed transfected cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the AP-1 activator (e.g., PMA at a final concentration of 50 ng/mL) to the appropriate wells.
-
Include wells with vehicle control only and activator only as negative and positive controls, respectively.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix well by gentle shaking for 2-5 minutes.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of AP-1 activity by this compound compared to the activator-only control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of AP-1 to its consensus sequence.
Materials:
-
Nuclear extraction buffer kit.
-
BCA or Bradford protein assay kit.
-
Double-stranded oligonucleotide probe containing the AP-1 consensus sequence (5'-CGCTTGATGACTCAGCCGGAA-3'), labeled with biotin (B1667282) or a radioactive isotope (e.g., ³²P).
-
Unlabeled ("cold") AP-1 consensus oligonucleotide.
-
Poly(dI-dC).
-
EMSA binding buffer.
-
Native polyacrylamide gel (4-6%).
-
TBE buffer.
-
Gel electrophoresis apparatus.
-
Autoradiography film and cassette (for radioactive probes) or chemiluminescent detection system (for biotinylated probes).
Protocol:
-
Nuclear Extract Preparation:
-
Culture and treat cells with an AP-1 activator and/or this compound as described in the luciferase assay protocol.
-
Harvest cells and prepare nuclear extracts according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
5-10 µg of nuclear extract.
-
1 µL of poly(dI-dC) (1 µg/µL).
-
2 µL of 10X EMSA binding buffer.
-
For competition assays, add a 50-100 fold molar excess of unlabeled AP-1 oligonucleotide.
-
Nuclease-free water to a final volume of 19 µL.
-
-
Incubate for 10 minutes at room temperature.
-
Add 1 µL of the labeled AP-1 probe.
-
Incubate for another 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150 V until the dye front is near the bottom of the gel.
-
-
Detection:
-
Transfer the gel to a blotting membrane.
-
Detect the labeled probe using the appropriate method (autoradiography or chemiluminescent imaging). A decrease in the intensity of the shifted band in the SR 11302-treated lanes indicates inhibition of AP-1 DNA binding.
-
Western Blot for c-Jun and c-Fos
This method measures the protein levels of key AP-1 components, including their phosphorylated (active) forms.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-c-Jun, anti-phospho-c-Jun (Ser63/73), anti-c-Fos, anti-phospho-c-Fos).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis:
-
Treat cells as previously described.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the levels of phosphorylated c-Jun or c-Fos in SR 11302-treated samples indicates inhibition of AP-1 activation.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to accurately measure the inhibitory effects of this compound on AP-1 activity. The choice of assay will depend on the specific research question, available resources, and the desired endpoint, whether it be transcriptional activity, DNA binding, or the expression and phosphorylation status of AP-1 components. Consistent and careful execution of these protocols will yield reliable data to further elucidate the role of AP-1 in various biological and pathological processes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Application Notes and Protocols: Immunofluorescence Staining for c-Fos Following (6E)-SR 11302 Treatment
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The proto-oncogene c-Fos is an immediate early gene whose protein product, c-FOS, is a key component of the Activator Protein-1 (AP-1) transcription factor.[1][2] The AP-1 complex, typically a heterodimer of proteins from the Fos and Jun families, plays a crucial role in regulating gene expression in response to a wide array of stimuli, including stress, growth factors, and cytokines.[2][3] This regulation governs fundamental cellular processes such as proliferation, differentiation, apoptosis, and oncogenic transformation.[4][5][6] Consequently, the AP-1 signaling pathway is a significant target in therapeutic areas like oncology and inflammatory diseases.[3]
(6E)-SR 11302 is a synthetic retinoid analog that functions as a selective inhibitor of AP-1 activity.[4][7] Unlike traditional retinoids, which can exert effects through both AP-1 inhibition and activation of retinoic acid response elements (RARE), SR 11302 is specifically designed to antagonize AP-1-mediated transcription without transactivating RARE.[4][8] This specificity makes it a valuable tool for dissecting AP-1-dependent cellular events and for potential therapeutic development.
Immunofluorescence (IF) staining for c-Fos is a widely used technique to identify and quantify neuronal activation or cellular responses to stimuli at a single-cell resolution.[1][9] When combined with SR 11302 treatment, c-Fos immunofluorescence serves as a direct and visually compelling readout for the efficacy of AP-1 inhibition. By quantifying the reduction in nuclear c-Fos expression or its translocation following a stimulus, researchers can assess the dose-dependent activity of SR 11302 and its impact on the AP-1 signaling cascade.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the AP-1 signaling pathway and the inhibitory action of this compound. External stimuli activate MAPK signaling cascades, leading to the expression of c-Fos and c-Jun. These proteins dimerize to form the active AP-1 complex, which then drives target gene transcription. SR 11302 intervenes by inhibiting the functional activity of the AP-1 complex.
Experimental Data and Treatment Conditions
The effective concentration of this compound can vary depending on the cell type and experimental context. The following table summarizes treatment conditions reported in the literature.
| Compound | Cell Line(s) | Concentration | Duration | Observed Effect | Reference(s) |
| This compound | A549, H1299, H460 (Human Lung Cancer) | 1 µM | Not Specified | Significantly fewer metastatic tumor cells. | [5] |
| This compound | A549, NCI-H460 (Human Lung Cancer) | 1 µM - 10 µM | 30 min pretreatment | Combination with SVT greatly inhibited lung cancer cell growth. | [10] |
| This compound | HepG2 (Human Hepatoma) | 50 µM | Not Specified | Counteracted cytotoxic effects and restored NOS-3 expression. | [11][12] |
Detailed Experimental Protocols
This section provides a comprehensive protocol for treating cells with this compound followed by immunofluorescence staining for c-Fos.
-
Cell Seeding: Plate cells (e.g., A549, HepG2, or neuronal cells) onto sterile glass coverslips in 12- or 24-well plates at a density that will result in 60-70% confluency at the time of the experiment.
-
Starvation (Optional): To synchronize cells and reduce basal c-Fos expression, serum-starve the cells for 16-24 hours in a low-serum (e.g., 0.5%) or serum-free medium prior to stimulation.
-
Pre-treatment: Aspirate the medium and add fresh medium containing the desired concentration of this compound (e.g., 1-50 µM, determined by dose-response experiments) or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: To induce c-Fos expression, add a stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), growth factors, or other relevant agonists) to the wells. A positive control well (stimulant without SR 11302) and a negative control well (vehicle only) should be included. Incubate for the optimal time to induce peak c-Fos expression (typically 60-120 minutes).
-
Fixation: Proceed immediately to the immunofluorescence protocol by aspirating the medium and washing the cells once with 1X Phosphate Buffered Saline (PBS).
This protocol is adapted from standard procedures for c-Fos immunocytochemistry.[1][9][13]
Materials and Reagents:
-
1X Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3-0.5% Triton X-100 in PBS
-
Blocking Buffer: 3% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-c-Fos polyclonal antibody (e.g., Santa Cruz sc-52). Dilute in Blocking Buffer (typical dilutions range from 1:500 to 1:4000).[1]
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594). Dilute in Blocking Buffer.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Anti-fade mounting medium (e.g., Fluoromount-G).
Procedure:
-
Fixation: Add 4% PFA to each well and incubate for 15-20 minutes at room temperature (RT).
-
Washing: Aspirate the PFA and wash the coverslips three times with 1X PBS for 5 minutes each on a shaker.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at RT. This step is crucial for allowing the antibody to access the nuclear c-Fos protein.
-
Blocking: Aspirate the permeabilization buffer. Add Blocking Buffer to each well and incubate for 1 hour at RT on a shaker. This step minimizes non-specific antibody binding.[13]
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add the diluted primary anti-c-Fos antibody solution. Incubate overnight at 4°C (or for 2 hours at RT).
-
Washing: Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Add the diluted fluorescently-conjugated secondary antibody. Incubate for 1-2 hours at RT, protected from light.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the coverslips with DAPI or Hoechst solution for 5-10 minutes at RT, protected from light, to visualize cell nuclei.
-
Final Wash: Perform one final wash with PBS for 5 minutes.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of anti-fade mounting medium.
-
Imaging: Allow the slides to dry overnight in the dark. Image using a fluorescence or confocal microscope with the appropriate filter sets.
Experimental Workflow
The diagram below outlines the sequential steps of the entire experimental procedure, from cell preparation to final analysis.
Data Analysis and Expected Results
Image Analysis:
-
Acquire images using consistent settings (e.g., exposure time, laser power) across all experimental groups.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the results.
-
Metrics: Common metrics include:
-
The percentage of c-Fos-positive nuclei relative to the total number of DAPI-stained nuclei.
-
The mean fluorescence intensity of the c-Fos signal within the nucleus.
-
Expected Results:
-
Negative Control (Vehicle only): Low to undetectable basal levels of nuclear c-Fos staining.
-
Positive Control (Stimulant only): A significant increase in the number and intensity of c-Fos-positive nuclei.
-
SR 11302 Treated Group (SR 11302 + Stimulant): A dose-dependent reduction in the number and/or intensity of c-Fos-positive nuclei compared to the positive control group, demonstrating the inhibitory effect of SR 11302 on the AP-1 pathway.
References
- 1. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. c-Fos/AP-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. sp600125.com [sp600125.com]
- 9. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 12. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (6E)-SR 11302
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-SR 11302 is a synthetic retinoid compound that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] AP-1 is a dimeric complex, typically composed of proteins from the Jun, Fos, and ATF families, that plays a critical role in regulating gene expression involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[3][4] Unlike traditional retinoids, this compound inhibits AP-1 activity without activating the retinoic acid response element (RARE), thereby offering a more targeted approach to modulating cellular behavior.[1][2]
Flow cytometry is a powerful and high-throughput technology ideal for dissecting the cellular effects of compounds like this compound. It enables the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. This allows for the precise measurement of key cellular events such as apoptosis and cell cycle progression.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on apoptosis and the cell cycle in cancer cell lines.
Signaling Pathways
This compound exerts its biological effects by inhibiting the transcriptional activity of AP-1. This inhibition can lead to the modulation of various downstream signaling pathways, ultimately impacting cell fate.
Apoptosis Signaling Pathway
Inhibition of AP-1 by this compound can influence the expression of genes that regulate apoptosis. For instance, in some cellular contexts, AP-1 can promote the expression of anti-apoptotic proteins. By inhibiting AP-1, this compound can tip the balance towards apoptosis, leading to the activation of caspase cascades and subsequent programmed cell death. One study has shown that SR 11302 can protect cells from bile acid-induced cell death by inhibiting caspase-3 activity.[5]
References
- 1. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin induces G2/M arrest and triggers autophagy, ROS generation and cell senescence in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(6E)-SR 11302 solubility issues in aqueous media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (6E)-SR 11302 in aqueous media for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is a synthetic retinoid and is poorly soluble in aqueous solutions. Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation. The recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some steps to mitigate this:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low, typically below 0.5%, as higher concentrations can be cytotoxic and may also cause the compound to precipitate.
-
Dilution Method: Add the stock solution to your aqueous medium dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Pre-warming the aqueous medium to 37°C may help improve solubility during dilution.[1]
-
Use of Surfactants or Co-solvents: For challenging in vivo formulations, co-solvents and surfactants such as Tween 80, PEG300, or solubilizing agents like SBE-β-CD can be used to create a stable suspension or solution.[2]
Q3: I am observing lower than expected activity in my cell-based assay. Could this be related to solubility?
A3: Yes, poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in reduced biological activity. If you suspect solubility issues:
-
Visually Inspect: Check your prepared solutions for any visible precipitate, cloudiness, or film on the surface. Inspect your cell culture plates under a microscope for any signs of compound precipitation.
-
Prepare Fresh Solutions: Do not use solutions that have been stored for extended periods, especially after dilution in aqueous media. It is best to prepare fresh working solutions for each experiment.
-
Optimize Solubilization: Re-evaluate your solubilization protocol. Refer to the detailed experimental protocol below for preparing stock and working solutions.
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents. It is crucial to note that this compound is practically insoluble in water.
| Solvent | Concentration | Notes |
| DMSO | ~100 mM (~37.7 mg/mL) | Recommended for primary stock solutions.[2][3][4] |
| DMF | ~53 mM (~20 mg/mL) | Can be used for stock solutions.[3] |
| Ethanol (B145695) | ~26.5 mM (~10 mg/mL) | Suitable for stock solutions.[4][5] |
| DMF:PBS (pH 7.2) (1:2) | ~0.88 mM (~0.33 mg/mL) | Shows significantly reduced solubility in aqueous mixtures.[3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ~6.64 mM (~2.5 mg/mL) | A formulation for in vivo use; requires sonication.[2] |
| 1% CMC-Na in Saline | ~5.31 mM (~2 mg/mL) | An alternative suspension formulation for in vivo use; requires ultrasonication.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 376.5 g/mol ). For 1 mL of a 10 mM stock, you will need 3.765 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution vigorously. Gentle warming to 37°C for 10 minutes or brief sonication in an ultrasonic bath can aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months, protected from light.[2][6]
Protocol 2: Preparation of a 1 µM Working Solution for Cell Culture
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
First, dilute the 10 mM stock 1:100 in pre-warmed medium to get an intermediate concentration of 100 µM. Do this by adding 10 µL of stock to 990 µL of medium and mix immediately.
-
Next, dilute the 100 µM intermediate solution 1:100 in pre-warmed medium to achieve the final 1 µM concentration. For example, add 100 µL of the 100 µM solution to 9.9 mL of medium.
-
-
Direct Dilution (Alternative): If preparing a large volume, you can directly dilute the 10 mM stock 1:10,000. Add the stock solution dropwise to the pre-warmed medium while actively stirring or vortexing. For 10 mL of medium, you would add 1 µL of the 10 mM stock.
-
Final DMSO Concentration: This protocol results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Caption: Workflow for preparing this compound stock and working solutions.
Frequently Asked Questions (FAQs)
Q4: What is this compound and what is its mechanism of action?
A4: this compound is a synthetic retinoid that functions as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor.[4][6][7] Unlike other retinoids, it does not activate the retinoic acid response element (RARE).[4][6] AP-1 is a critical regulator of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.[8] By inhibiting AP-1, SR 11302 can suppress tumor promotion and exhibits anti-tumor effects.[4][9]
Q5: How should I store the solid compound and its solutions?
A5:
-
Solid Powder: Store at -20°C for long-term stability (up to 3 years).[2] It can be stored at 4°C for up to 2 years.[2]
-
Stock Solutions (in organic solvent): Store in tightly sealed vials, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[2][6] For shorter periods (up to 1 month), -20°C is acceptable.[2] Avoid repeated freeze-thaw cycles by making single-use aliquots.
Q6: Can I dissolve this compound directly in ethanol for my experiments?
A6: Yes, SR 11302 is soluble in ethanol, with some sources indicating solubility up to 10 mM.[4] A 10 mM stock solution in ethanol has been used in published research.[5] However, DMSO generally offers higher solubility.[2][3][4] When using an ethanol stock, be mindful of the final ethanol concentration in your aqueous medium, as it can affect cell viability.
Q7: What signaling pathway does this compound inhibit?
A7: this compound primarily inhibits the AP-1 signaling pathway. Extracellular signals, such as growth factors and stress signals, activate kinase cascades (like MAPK pathways) that lead to the phosphorylation and activation of AP-1 components (e.g., c-Fos and c-Jun). Activated AP-1 then translocates to the nucleus and binds to DNA to regulate the expression of target genes involved in cell proliferation and survival. SR 11302 blocks this transcriptional activity.[10]
References
- 1. apexbt.com [apexbt.com]
- 2. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR 11302|CAS 160162-42-5|DC Chemicals [dcchemicals.com]
- 8. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
optimizing (6E)-SR 11302 concentration for minimal toxicity
Welcome to the technical support center for (6E)-SR 11302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] Unlike many other retinoids, it does not activate the Retinoic Acid Response Element (RARE), allowing for the specific investigation of AP-1 mediated signaling pathways.[1][2] AP-1 plays a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis.[4][5]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: Based on published studies, a common concentration range for this compound is 1-2 µM.[1][4][5] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model system.
Q3: How should I prepare and store this compound?
A3: Like other retinoids, this compound is lipophilic and should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] To minimize the final DMSO concentration in your cell culture medium, it is advisable to keep it below 0.1%. Store the stock solution in small aliquots, protected from light, at -20°C or -80°C to prevent degradation.[6] Retinoids are known to be sensitive to light.[6]
Q4: Is this compound expected to be cytotoxic?
A4: Existing research suggests that at concentrations around 1 µM, this compound does not have a significant impact on the viability of several parental cancer cell lines in standard 2D culture.[4][5] In some cases, it has even shown protective effects against other cytotoxic agents.[7][8] However, toxicity is cell-type specific and can be influenced by the culture conditions (e.g., 2D vs. 3D culture). Therefore, it is essential to assess cytotoxicity in your specific experimental setup.
Q5: How does the AP-1 signaling pathway work, and where does SR 11302 act?
A5: The AP-1 transcription factor is typically a dimer composed of proteins from the Jun, Fos, and ATF families. Extracellular signals, such as growth factors and stress signals, activate upstream signaling cascades (e.g., MAPK pathways) that lead to the phosphorylation and activation of AP-1 components. Activated AP-1 then translocates to the nucleus and binds to specific DNA sequences to regulate the transcription of target genes involved in various cellular processes. SR 11302 inhibits the transcriptional activity of AP-1.
Figure 1. Simplified AP-1 signaling pathway and the inhibitory action of SR 11302.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected non-toxic concentrations. | 1. Incorrect stock solution concentration. 2. Degradation of the compound. 3. High sensitivity of the specific cell line. 4. Solvent (e.g., DMSO) toxicity. | 1. Verify the concentration of your stock solution. 2. Prepare a fresh stock solution from powder. Ensure proper storage conditions (protection from light, appropriate temperature). 3. Perform a dose-response curve to determine the IC50 for your cell line. Start with a lower concentration range. 4. Ensure the final concentration of the solvent in the culture medium is consistent across all treatments and is at a non-toxic level (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. |
| No observable effect of SR 11302 on AP-1 target gene expression. | 1. The compound is not active. 2. The concentration is too low. 3. The AP-1 pathway is not the primary regulator of the gene of interest in your cell line. 4. Instability of the compound in the culture medium. | 1. Test the compound on a positive control cell line where its effect is well-documented. 2. Perform a dose-response experiment to find the optimal effective concentration. 3. Confirm the role of AP-1 in regulating your gene of interest through other methods (e.g., siRNA). 4. For serum-free conditions, consider adding bovine serum albumin (BSA) to the medium to improve retinoid stability.[9] Prepare fresh media with the compound for each experiment.[10] |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of the stock solution over time. 4. Variations in solvent concentration. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Standardize the incubation time with SR 11302. 3. Use freshly prepared dilutions from a properly stored stock solution for each experiment. 4. Prepare a master mix of the treatment media to ensure a consistent final solvent concentration. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Cytotoxicity Assay
This protocol outlines the use of a common cytotoxicity assay, the MTT assay, to determine the concentration of this compound that results in minimal toxicity. Other assays measuring membrane integrity (e.g., LDH release) or metabolic activity can also be used.[11][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) and identify the optimal non-toxic concentration range for this compound in a specific cell line.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C, protected from light.[6]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range could be from 0.1 µM to 50 µM.[6] Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression to determine the IC50 value.
-
Figure 2. Experimental workflow for determining the IC50 of SR 11302.
Data Presentation
The following table is a template for summarizing the results from your dose-response cytotoxicity experiments.
| This compound Concentration (µM) | Cell Viability (%) ± SD | Observations |
| 0 (Vehicle Control) | 100 | Normal cell morphology |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 | ||
| 5.0 | ||
| 10.0 | ||
| 25.0 | ||
| 50.0 | ||
| Positive Control | Significant cell death/morphological changes |
Disclaimer: The information provided in this technical support center is for research purposes only. It is essential to conduct your own experiments to determine the optimal and minimally toxic concentration of this compound for your specific cell type and experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SR 11302 - Amerigo Scientific [amerigoscientific.com]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. nebiolab.com [nebiolab.com]
(6E)-SR 11302 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (6E)-SR 11302. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -80°C or -20°C, protected from light.[1][2] Several suppliers indicate a shelf life of at least three years when stored as a powder at -20°C and even longer (≥ 4 years) at -80°C.[2][3]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light.[1][4] Under these conditions, stock solutions are generally stable for up to six months.[1][3] For shorter-term storage of up to one month, -20°C is also acceptable.[3]
Q3: Is this compound sensitive to light?
A3: Yes. As a retinoid, this compound is expected to be highly sensitive to light, particularly UV radiation. All handling, including weighing, dissolution, and experimental procedures, should be performed under subdued or yellow light to prevent photodegradation.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in several organic solvents. Commonly used solvents include DMSO, DMF, and ethanol.[2] It is important to use high-quality, anhydrous solvents, as the presence of water can affect solubility and stability. One supplier notes that hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q5: What is the recommended procedure for preparing working solutions for cell culture experiments?
A5: Working solutions should be prepared fresh for each experiment by diluting the stock solution in pre-warmed cell culture medium. To avoid precipitation, add the diluted compound to the medium and mix gently. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Ensure the compound and its solutions have been stored at the correct temperature and protected from light.- Prepare fresh stock and working solutions.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Verify the final solvent concentration in the assay is not affecting cell viability or the compound's activity. |
| Precipitation of the compound in aqueous solutions or cell culture medium. | Low aqueous solubility of this compound. | - Ensure the final solvent concentration is sufficient to maintain solubility, but remains non-toxic to cells.- Prepare the working solution by adding the stock solution to pre-warmed medium and mixing immediately.- Consider using a carrier protein like BSA in serum-free media to improve stability and solubility. |
| Discoloration or change in the appearance of the solid compound or solutions. | Potential degradation of the compound. | - Discard the discolored material.- If possible, verify the purity of a new batch of the compound using an analytical technique like HPLC before use. |
| Variability in results between different experimental days. | Instability of the compound in working solutions. | - Always prepare fresh working solutions immediately before each experiment.- Protect working solutions from light during incubation periods. |
Stability and Storage Data Summary
The following table summarizes the known stability and recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -80°C | ≥ 4 years[2] | Protect from light. |
| -20°C | 3 years[3] | Protect from light. | |
| 4°C | 2 years[3] | Short-term storage only; protect from light. | |
| In Solvent (Stock Solution) | -80°C | 6 months[1][3] | Aliquot to avoid freeze-thaw cycles; protect from light. |
| -20°C | 1 month[3] | Aliquot to avoid freeze-thaw cycles; protect from light. |
Experimental Protocols
Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound
This protocol is a template based on methods developed for other synthetic retinoids and should be validated for this compound.
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-20 min: 70% to 100% B
-
20-25 min: 100% B
-
25-26 min: 100% to 70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm (based on the λmax of this compound)[2]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute samples containing this compound with the mobile phase to fall within the calibration range.
5. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 80°C for 48 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm and 365 nm) and visible light for 48 hours.
6. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Caption: Workflow for stability testing of this compound using forced degradation studies.
References
- 1. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability Indicating HPLC Assay for Retinoic Acid in Hard Gelatine Capsules Containing Lactose and as Bulk Drug Substance | Semantic Scholar [semanticscholar.org]
- 4. (PDF) Validated Stability-Indicating RP-HPLC Method for [research.amanote.com]
troubleshooting inconsistent results with (6E)-SR 11302
Welcome to the technical support center for (6E)-SR 11302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] Unlike other retinoids, it does not activate the retinoic acid response element (RARE) and shows no significant activity at retinoic acid receptors (RARs) or retinoid X receptors (RXRs) at effective concentrations.[1] Its primary mechanism is the inhibition of AP-1 activity, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[3][4]
Q2: To which receptors does this compound selectively bind?
This compound exhibits selective binding to RARα and RARγ, but not to RARβ or RXRα.[1][5]
Q3: What are the common applications of this compound in research?
This compound is primarily used to investigate the role of the AP-1 signaling pathway in various biological processes, particularly in cancer research. It has demonstrated antitumor effects in vivo and has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and cervical cancer cells.[6][7] It is also used to study metastasis, as it has been shown to reduce the formation of metastatic lesions.[3][8]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM). For long-term storage, it is recommended to store the compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months, protected from light.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of AP-1 Activity
Possible Causes & Solutions:
-
Incorrect Concentration: The effective concentration of this compound can be cell-type dependent. While concentrations between 1 µM and 2 µM are commonly used, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1][3]
-
Compound Degradation: this compound is light-sensitive. Ensure that the compound and its solutions are protected from light during storage and handling. Prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Line Specificity: The effect of this compound can vary between cell lines. For instance, a differential effect was observed between A549 and H1299 lung cancer cells.[3] It is crucial to have appropriate positive and negative controls in your experimental setup.
-
Assay Sensitivity: The method used to measure AP-1 activity (e.g., reporter assay, Western blot for c-Fos/c-Jun) may not be sensitive enough. Optimize your assay conditions and ensure the readouts are within the linear range.
Issue 2: Unexpected Effects on Cell Proliferation or Viability
Possible Causes & Solutions:
-
Off-Target Effects at High Concentrations: While selective, at very high concentrations, this compound might exhibit off-target effects. Stick to the recommended concentration range determined by a dose-response curve.
-
Differential Cellular Response: Some cell lines may be more sensitive to the anti-proliferative effects of this compound than others.[6] It is important to characterize the baseline sensitivity of your cell line.
-
Interaction with Serum Components: Components in the cell culture serum could potentially interact with the compound. Consider reducing the serum concentration if inconsistent results are observed, but ensure cell viability is not compromised.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.1%.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| EC50 (RARα, RARβ, RARγ, RXRα) | > 1 µM | Not specified | |
| Effective Concentration (in vitro) | 1 - 2 µM | AGS, A549, H1299 cells | [1] |
| Effective Dose (in vivo) | 0.5 - 1 mg/kg | Vldlr-/- mice | [1][5] |
| Topical Application (in vivo) | 0.1 µM | Mouse skin |
Experimental Protocols
Cell Migration Assay (Transwell Assay)
This protocol is adapted from a study on lung cancer cell migration.[3]
-
Cell Seeding: Seed 100,000 cells (e.g., A549 or H1299) in serum-free media into the upper chamber of an 8 µm, 24-well transwell plate.
-
Chemoattractant: Add culture media containing 10% serum to the bottom chamber as a chemoattractant.
-
Treatment: In the treatment group, add 1 µM this compound to the upper chamber.
-
Incubation: Incubate the plate for 16 hours at 37°C in a 5% CO2 atmosphere.
-
Removal of Non-migrating Cells: Carefully remove the non-migrating cells from the upper surface of the membrane with a cotton swab.
-
Staining: Stain the migrated cells on the lower surface of the membrane with 0.1% Crystal Violet.
-
Washing and Drying: Wash the membrane three times with distilled water and allow it to air dry.
-
Imaging and Quantification: Image the stained cells under a microscope at 10X magnification. To quantify migration, dissolve the stain in 2% SDS for 30 minutes and measure the absorbance at 590 nm.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of AP-1 inhibition by this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 6. SR 11302 - Amerigo Scientific [amerigoscientific.com]
- 7. apexbt.com [apexbt.com]
- 8. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of (6E)-SR 11302
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (6E)-SR 11302.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Q1: My cells are showing unexpected morphological changes or toxicity at concentrations where AP-1 inhibition is expected. What could be the cause?
A1: While this compound is a known inhibitor of the Activator Protein-1 (AP-1) transcription factor, unexpected cellular effects could arise from several factors:
-
Concentration-dependent effects: Although SR 11302 is reported to have minimal activity at retinoic acid receptors (RARs) at concentrations around 1 µM, higher concentrations could lead to off-target binding and activation of retinoid signaling pathways, potentially causing changes in cell differentiation, proliferation, or apoptosis.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for AP-1 inhibition without inducing off-target effects in your specific cell line.
-
Cell-type specific responses: The metabolic activity and expression levels of nuclear receptors can vary significantly between cell types. What is a selective concentration in one cell line might have off-target effects in another.
-
Downstream effects of AP-1 inhibition: AP-1 regulates a wide array of genes involved in proliferation, differentiation, and apoptosis.[2] The observed cellular changes may be a direct consequence of inhibiting these AP-1 target genes rather than an off-target effect. For instance, SR 11302 has been shown to inhibit the expression of β-catenin and c-myc.[1]
Troubleshooting Steps:
-
Optimize Concentration: Perform a concentration-response experiment (e.g., from 0.1 µM to 10 µM) and assess both AP-1 inhibition (e.g., using a reporter assay) and cell viability/morphology in parallel.
-
Use appropriate controls: Include a positive control for AP-1 inhibition and, if possible, a structurally related inactive compound.
-
Assess RAR/RXR activation: If you suspect off-target retinoid effects, you can use a Retinoic Acid Response Element (RARE) luciferase reporter assay to check for unwanted activation of this pathway. SR 11302 is designed to not activate transcription from RARE.
Q2: I am not observing the expected inhibition of my AP-1 reporter construct after treatment with SR 11302. What are the possible reasons?
A2: Several factors could contribute to a lack of AP-1 inhibition:
-
Compound integrity: Ensure the proper storage of SR 11302, which should be at -20°C and protected from light to prevent degradation.
-
Cellular uptake and metabolism: The compound may not be efficiently taken up by your specific cell line, or it might be rapidly metabolized.
-
AP-1 activation method: The efficacy of SR 11302 might depend on the stimulus used to activate AP-1 (e.g., phorbol (B1677699) esters, growth factors, cytokines).
-
Reporter construct design: The specific AP-1 response elements in your reporter construct could influence the inhibitory effect.
Troubleshooting Steps:
-
Verify compound activity: Test the compound in a cell line known to be responsive to SR 11302.
-
Check for solubility: Ensure that SR 11302 is fully dissolved in the solvent (e.g., DMSO) before diluting it in your culture medium.
-
Vary incubation time: Perform a time-course experiment to determine the optimal treatment duration for observing AP-1 inhibition.
-
Use an alternative AP-1 inhibitor: As a positive control, test another known AP-1 inhibitor to confirm that your experimental system is working correctly.
Q3: Is there conflicting information about the binding of SR 11302 to Retinoic Acid Receptors (RARs)?
A3: Yes, there appears to be some conflicting information in the available literature. Some sources state that SR 11302 displays no activity at RARα, RARβ, and RARγ, with an EC50 greater than 1 µM. Other sources suggest it exhibits selective binding to RARα and RARγ, but not RARβ.[1] This discrepancy could be due to different experimental assays being used (e.g., binding assays vs. functional transactivation assays). For practical purposes, it is advisable to consider the potential for weak interactions with RARα and RARγ, especially at higher concentrations, and to experimentally verify the lack of RARE transactivation in your system.
Data Presentation
Table 1: Summary of this compound Activity and Selectivity
| Target | Assay Type | Species | Cell Line | Activity/Binding | Reference |
| AP-1 | Transcription Factor Activity | Inhibitor | [1] | ||
| RARα | Receptor Activity | EC50 > 1 µM | |||
| RARβ | Receptor Activity | EC50 > 1 µM | |||
| RARγ | Receptor Activity | EC50 > 1 µM | |||
| RXRα | Receptor Activity | EC50 > 1 µM | |||
| RARα | Binding | Selective Binding | [1] | ||
| RARγ | Binding | Selective Binding | [1] | ||
| RARβ | Binding | No Binding | [1] | ||
| RXRα | Binding | No Binding | [1] |
Experimental Protocols
Key Experiment: AP-1 Reporter Gene Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing AP-1 activity.
Objective: To quantify the effect of this compound on AP-1-mediated gene transcription.
Materials:
-
Cells transiently or stably expressing an AP-1-luciferase reporter construct
-
This compound
-
AP-1 inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Transfection (if applicable): For transient assays, transfect the cells with the AP-1-luciferase reporter plasmid and a control plasmid (e.g., encoding Renilla luciferase for normalization) using a suitable transfection reagent.
-
Pre-treatment with SR 11302: The following day, replace the medium with fresh medium containing various concentrations of SR 11302 or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
AP-1 Induction: Add the AP-1 inducing agent (e.g., PMA) to the wells and incubate for an additional period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in AP-1 activity relative to the vehicle-treated, uninduced control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for an AP-1 reporter assay.
References
how to prevent precipitation of (6E)-SR 11302 in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6E)-SR 11302. Our aim is to help you overcome common challenges, such as precipitation in cell culture media, to ensure the success of your experiments.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound, a hydrophobic retinoid compound, upon addition to aqueous cell culture media is a frequent issue. This "crashing out" can significantly impact experimental reproducibility and accuracy by lowering the effective concentration of the compound.[1] The following guide provides a systematic approach to prevent this problem.
Initial Checks & Solutions
| Issue | Recommended Action | Detailed Protocol |
| Improper Stock Solution Preparation | Ensure this compound is fully dissolved in an appropriate organic solvent to create a high-concentration stock solution. | See Protocol 1: Preparing a Concentrated Stock Solution . |
| Suboptimal Dilution Technique | Avoid adding the concentrated stock directly to the final media volume. Employ a serial dilution method.[1] | See Protocol 2: Serial Dilution of this compound Stock Solution . |
| Low Media Temperature | The solubility of many compounds is temperature-dependent. Using cold media can promote precipitation. | Always pre-warm your cell culture media and other aqueous solutions to 37°C before adding this compound.[1] |
| Final Concentration Exceeds Solubility | The final concentration in your experiment may be too high for the compound to remain in solution. | Perform a solubility test to determine the maximum soluble concentration in your specific cell culture media. Start with a lower final concentration and incrementally increase it.[1] |
Advanced Solutions
| Issue | Recommended Action | Detailed Protocol |
| Insufficient Protein Carrier | Serum proteins, like those in Fetal Bovine Serum (FBS), can bind to and help solubilize hydrophobic compounds.[1][2] | If your experimental design permits, ensure your culture medium is supplemented with an adequate concentration of serum before adding the this compound solution. |
| Need for a Solubility Enhancer | For serum-free conditions or when high concentrations are required, a solubility enhancer may be necessary. | Consider the use of cyclodextrins, such as SBE-β-CD, which can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.[3][4] See Protocol 3: Using Cyclodextrins to Enhance Solubility . |
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 376.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.765 mg.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the stock solution in DMSO is stable for several months.[5]
Protocol 2: Serial Dilution of this compound Stock Solution
This protocol details a stepwise method to dilute the concentrated stock solution into the final cell culture medium to prevent precipitation.[1]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental needs)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first dilute the stock 1:100 in pre-warmed media (e.g., 2 µL of stock into 198 µL of media).
-
Vortex the intermediate dilution gently.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium. For the example above, you would then perform a 1:10 dilution of the intermediate solution into your final volume of media.
-
Gently mix the final solution by swirling or inverting the container. Avoid vigorous vortexing which can cause shearing forces on cells if they are present.
Protocol 3: Using Cyclodextrins to Enhance Solubility
This protocol provides a method for using Sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve the solubility of this compound, particularly for in vivo or high-concentration in vitro studies.[3]
Materials:
-
This compound
-
DMSO
-
SBE-β-CD
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline. Ensure it is fully dissolved.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Combine Solutions: To prepare a working solution, add the DMSO stock to the SBE-β-CD solution. For example, to make 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.[3]
-
Mix thoroughly. Sonication may be used to aid dissolution.[3]
-
This final solution can then be further diluted into your cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research? A1: this compound is a synthetic retinoid that acts as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[6][7] It is used in research to study the roles of AP-1 in various biological processes, including cell proliferation, differentiation, and tumorigenesis, without activating retinoic acid response elements (RAREs).[5]
Q2: What are the recommended solvents for making a stock solution of this compound? A2: The most commonly used solvent is DMSO.[6] Ethanol can also be used, but the solubility is lower compared to DMSO.[6][8]
Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 37.6 | 100 |
| Ethanol | 3.76 | 10 |
| DMF | 20 | ~53 |
| DMF:PBS (pH 7.2) (1:2) | 0.33 | ~0.88 |
Data sourced from various suppliers.[6] Always refer to the manufacturer's product sheet for batch-specific data.
Q3: Can I dissolve this compound directly in water or PBS? A3: No, this compound is a hydrophobic compound with very poor solubility in aqueous solutions like water or PBS.[6][9] A concentrated stock solution must first be prepared in an organic solvent like DMSO.
Q4: My media contains serum. Will this affect my experiment with this compound? A4: Yes, the presence of serum proteins, such as bovine serum albumin (BSA), can be beneficial as they can bind to hydrophobic compounds like retinoids and help keep them in solution.[2] However, this binding can also reduce the free concentration of the compound available to the cells. It is crucial to be consistent with the serum concentration used across experiments for reproducibility.[2]
Q5: How should I handle and store this compound? A5: Like other retinoids, this compound can be sensitive to light and air.[10] Solid compound and stock solutions should be stored protected from light (e.g., in amber vials) at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Visual Guides
Caption: Workflow for preparing and diluting this compound to prevent precipitation.
Caption: Simplified signaling pathway showing this compound inhibition of AP-1 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 4. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. SR 11302 - Amerigo Scientific [amerigoscientific.com]
- 8. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
determining optimal treatment time with (6E)-SR 11302
Welcome to the technical support center for (6E)-SR 11302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this selective AP-1 inhibitor in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you determine the optimal treatment time and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid that functions as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] Its primary mechanism is to block AP-1-mediated gene transcription without activating the Retinoic Acid Response Element (RARE).[1][3][4] This selectivity allows for the targeted study of AP-1 signaling pathways.[5] Unlike many other retinoids, it does not exhibit significant activity at Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs).
Q2: How does SR 11302's selectivity for AP-1 inhibition benefit my research?
A2: The high selectivity of SR 11302 is crucial for dissecting the specific roles of the AP-1 signaling pathway in various biological processes, such as cell proliferation, differentiation, and apoptosis.[3][6] By not activating RARs or RXRs, it minimizes confounding effects from other retinoid signaling pathways, allowing for a more precise understanding of AP-1's contribution to your experimental model.[5]
Q3: What is a typical effective concentration for SR 11302 in cell culture experiments?
A3: Based on published studies, a common effective concentration for SR 11302 in cell culture is 1 µM.[6][7] However, the optimal concentration can vary depending on the cell line and the specific biological endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long should I treat my cells with SR 11302?
A4: The optimal treatment time for SR 11302 is highly dependent on your cell type, the specific biological question you are investigating, and the endpoint you are measuring. Published studies have reported a wide range of treatment durations, from 24-48 hours for assessing effects on protein expression and cell proliferation, to several days (e.g., 4, 10, 15, or 20 days) for long-term assays like metastatic lesion formation in 4D models.[1][6][7] We recommend performing a time-course experiment to determine the optimal duration for your specific experiment. Please refer to the detailed experimental protocol below.
Q5: In which solvents can I dissolve and store SR 11302?
A5: SR 11302 is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Stock solutions should be stored at -20°C, protected from light.[1]
Experimental Protocol: Determining Optimal Treatment Time
This protocol provides a general framework for determining the optimal treatment duration of SR 11302 for your specific cell line and experimental endpoint.
Objective: To identify the shortest effective and the optimal duration of SR 11302 treatment that elicits the desired biological response.
Materials:
-
This compound
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA)
-
Reagents for your specific endpoint assay (e.g., MTT or other viability assay, antibodies for Western blotting, reagents for qPCR)
-
Vehicle control (e.g., DMSO)
Methodology:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
-
Treatment: After allowing the cells to adhere (typically 12-24 hours), treat them with your predetermined optimal concentration of SR 11302 or a vehicle control.
-
Time-Course: Establish a series of time points for analysis. A common starting range is 6, 12, 24, 48, and 72 hours. For longer-term effects, you may extend this to several days.
-
Endpoint Analysis: At each time point, harvest the cells and perform your desired endpoint analysis. This could include:
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To assess the effect on cell growth over time.
-
Western Blotting: To analyze the expression levels of AP-1 target proteins (e.g., c-Jun, c-Fos, Cyclin D1) or markers of your pathway of interest.
-
Quantitative PCR (qPCR): To measure changes in the mRNA levels of AP-1 target genes.
-
Functional Assays: Migration, invasion, or apoptosis assays.
-
-
Data Analysis: Plot your results as a function of time for both the treated and vehicle control groups. The optimal treatment time will be the point at which you observe a significant and stable desired effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of SR 11302 treatment. | 1. Sub-optimal concentration: The concentration of SR 11302 may be too low for your cell line. 2. Short treatment duration: The treatment time may be insufficient to induce a measurable change. 3. Cell line insensitivity: Your cell line may not be sensitive to AP-1 inhibition. 4. Degraded compound: Improper storage of SR 11302 may have led to its degradation. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Extend the duration of your time-course experiment. 3. Confirm AP-1 activity in your cell line using a positive control (e.g., PMA). 4. Use a fresh stock of SR 11302 and store it properly at -20°C, protected from light. |
| High variability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of SR 11302 or reagents. 3. Edge effects in multi-well plates: Evaporation from outer wells can affect cell growth. | 1. Ensure a single-cell suspension before seeding and mix thoroughly. 2. Calibrate your pipettes and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for your experiment, or fill them with sterile PBS to maintain humidity. |
| Unexpected or off-target effects. | 1. High concentration of SR 11302: Concentrations that are too high may lead to non-specific effects. 2. Contamination: Contamination of your cell culture or reagents. | 1. Perform a dose-response experiment to identify the lowest effective concentration. 2. Regularly test your cells for mycoplasma contamination and use aseptic techniques. |
Data Presentation
Table 1: Summary of Reported Effective Concentrations and Treatment Times for SR 11302
| Cell Line/Model | Concentration | Treatment Duration | Observed Effect | Reference |
| Adenocarcinoma gastric (AGS) cells | 2 µM | 48 hours | Inhibition of H. pylori-induced cell proliferation | [1] |
| Human lung cancer cell lines (A549, H1299, H460) | 1 µM | Up to 20 days | Reduction of metastatic lesion formation in a 4D model | [6][7] |
| AP-1-luciferase transgenic mice | 0.1 µM (topical) | Twice weekly | Suppression of papilloma formation | [4][8] |
| Vldlr-/- mice | 0.5 - 1 mg/kg (oral) | Daily (P5 to P15) | Reduction in vascular lesion number and size | [1] |
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound on the AP-1 complex.
Caption: Experimental workflow for determining the optimal treatment time of this compound.
Caption: Troubleshooting decision tree for experiments where SR 11302 shows no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 11302 - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. sp600125.com [sp600125.com]
- 6. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Technical Support Center: (6E)-SR 11302 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of (6E)-SR 11302.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] Unlike other retinoids, it does not activate the retinoic acid response element (RARE), making it a specific tool for studying AP-1-mediated signaling pathways.[1][3] It exhibits its inhibitory effect by selectively binding to RARα and RARγ, but not RARβ or RXRα.
Q2: What are the common in vivo applications of this compound?
This compound has been primarily utilized in preclinical in vivo models to investigate its anti-tumor and anti-inflammatory properties. For instance, it has been shown to reduce metastatic lesion formation in lung cancer models and inhibit papilloma formation in mouse skin carcinogenesis models.[4][5] It has also been studied for its protective effects in models of cholestasis and its ability to modulate immune responses.[6]
Q3: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] For in vivo applications, it is typically first dissolved in DMSO and then further diluted in a suitable vehicle for administration.
Q4: Can this compound be administered orally?
Yes, this compound has been successfully administered via oral gavage in mice.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Vehicle | Improper formulation technique. | Ensure this compound is fully dissolved in a minimal amount of DMSO before adding it to the aqueous vehicle. Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration. Consider using a formulation with SBE-β-CD to improve solubility. |
| Lack of Efficacy at Standard Doses | Insufficient bioavailability. Suboptimal dosing regimen. | Optimize the formulation and administration route. While oral gavage has been reported, other routes like intraperitoneal injection could be explored, though they may have different toxicity profiles. Adjust the dosing frequency based on the expected half-life of the compound, although specific pharmacokinetic data is limited. |
| Cell-line specific resistance or differential effects. | Be aware that the effects of this compound can be cell-type dependent. For example, an unexpected increase in cell migration was observed in A549 lung cancer cells upon treatment.[4] It is crucial to characterize the response of your specific cell model in vitro before proceeding with extensive in vivo studies. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Vehicle toxicity. Off-target effects. High dosage. | Run a vehicle-only control group to rule out toxicity from the formulation components. While this compound is selective for AP-1 over RARs and RXRs, comprehensive off-target profiling is not publicly available. If toxicity is observed, consider reducing the dose or the frequency of administration. At doses of 0.5 mg/kg and 1 mg/kg via oral gavage in mice, no signs of toxicity were reported.[4] |
| Unexpected Phenotypes | Off-target effects. Complex downstream effects of AP-1 inhibition. | The inhibition of a central transcription factor like AP-1 can have wide-ranging and sometimes unexpected biological consequences. Carefully document any unexpected phenotypes and consider them as part of the compound's biological activity profile. For instance, the differential effect on migration in different lung cancer cell lines highlights the complexity of its action.[4] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | Value | Reference |
| Animal Model | Vldlr-/- mice | [4] |
| Administration Route | Oral gavage | [4] |
| Dosage | 0.5 mg/kg (low dose), 1 mg/kg (high dose) | [4] |
| Frequency | Daily | [4] |
| Observed Effect (High Dose) | 48% reduction in total vascular lesion number, 40% decrease in lesion size | [4] |
| Toxicity | No detectable signs of toxicity at the tested doses | [4] |
Table 2: Physicochemical and Formulation Data
| Parameter | Value | Reference |
| Molecular Weight | 376.53 g/mol | [4] |
| Solubility | Soluble in DMSO and ethanol | [3] |
| Storage of Stock Solution | -80°C for up to 6 months (protect from light) | [4] |
| In Vivo Formulation 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | |
| In Vivo Formulation 2 | DMSO, PEG300, Tween 80, ddH₂O | |
| In Vivo Formulation 3 | DMSO, Corn oil |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol is based on a commonly used formulation method for hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until the solution is clear.
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% ddH₂O or saline
-
-
-
Prepare Final Formulation:
-
Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to prepare a 1 mg/mL final solution from a 10 mg/mL stock, add 1 part of the stock solution to 9 parts of the vehicle.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation before administration.
-
-
Administration:
-
Administer the formulation to mice via oral gavage using an appropriate gauge feeding needle. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).
-
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
Workflow:
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for AP-1 pathway components.
-
Visualizations
Caption: Inhibition of the AP-1 signaling pathway by this compound.
Caption: Workflow for an in vivo anti-tumor efficacy study.
Caption: A logical approach to troubleshooting in vivo experiments.
References
- 1. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Delivery of (6E)-SR 11302
Welcome to the Technical Support Center for (6E)-SR 11302. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cellular uptake of this compound, a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. Due to its hydrophobic nature, achieving optimal intracellular concentrations of this compound can be challenging. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you successfully incorporate this compound into your research.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation, often referred to as "crashing out," occurs when the compound is transferred from a high-concentration organic stock solution (like DMSO or ethanol) into the aqueous environment of the cell culture medium, where its solubility limit is exceeded.
To prevent this, you can:
-
Optimize the final concentration: The intended concentration in your experiment might be too high. Determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test.
-
Refine your dilution technique: Avoid adding the concentrated stock directly to the full volume of medium. Instead, use a stepwise serial dilution method. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium, and then add this to your final culture volume. Adding the compound dropwise while gently swirling can also help.
-
Control the temperature: Always use pre-warmed (37°C) cell culture medium. Temperature fluctuations can decrease the solubility of hydrophobic compounds.
-
Leverage serum proteins: If your experimental design permits, the proteins in fetal bovine serum (FBS) can bind to and help solubilize hydrophobic compounds like this compound.[1]
Q2: What is the recommended solvent and stock concentration for this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] A common practice is to prepare a high-concentration stock solution, for example, 10 mM in DMSO or ethanol.[3] This stock solution should be stored at -80°C and protected from light.[2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How can I confirm that this compound is entering the cells and inhibiting AP-1 activity?
A3: You can verify the cellular uptake and activity of this compound through several methods:
-
Western Blotting: Assess the protein levels of key AP-1 components, c-Fos and c-Jun. Inhibition of AP-1 activity can lead to a decrease in the expression of these proteins. You can also examine the phosphorylation status of c-Jun, as AP-1 activation is often associated with its phosphorylation.[4]
-
Quantitative PCR (qPCR): Measure the mRNA levels of known AP-1 target genes. A successful inhibition of AP-1 should result in a down-regulation of these genes.[3]
-
Reporter Assays: Utilize a luciferase reporter construct driven by an AP-1 response element. A decrease in luciferase activity in the presence of this compound would indicate successful inhibition of the AP-1 pathway.[5]
-
Direct Quantification: Use analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the intracellular concentration of this compound.[6][7][8]
Q4: Are there alternative methods to improve the cellular uptake of this compound?
A4: Yes, several formulation strategies can enhance the delivery of hydrophobic compounds:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their solubility in aqueous solutions.[9][10]
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs and facilitate their entry into cells.[11]
-
Serum Albumin: As mentioned earlier, proteins like bovine serum albumin (BSA) or human serum albumin (HSA) can bind to hydrophobic drugs and act as carriers.[1][12]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Visible precipitate in cell culture medium immediately after adding this compound. | - Final concentration is too high.- Improper dilution technique.- Cold medium was used. | - Perform a dose-response experiment to determine the optimal, non-precipitating concentration.- Use a serial dilution method in pre-warmed medium.- Ensure all components are at 37°C before mixing. |
| No observable effect on downstream targets (e.g., no change in c-Fos/c-Jun levels). | - Poor cellular uptake.- Compound degradation.- Incorrect assay timing. | - Try an alternative delivery method (cyclodextrins, liposomes).- Increase serum concentration in the medium if possible.- Prepare fresh stock solutions and protect from light.- Optimize the treatment duration; AP-1 activation and subsequent inhibition can be transient. |
| High levels of cell death observed at the desired concentration. | - Cellular toxicity of the compound.- High concentration of the solvent (e.g., DMSO). | - Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 and work at non-toxic concentrations.- Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[13] |
| Inconsistent results between experiments. | - Variability in stock solution preparation.- Inconsistent cell culture conditions.- Degradation of the compound. | - Aliquot stock solutions to avoid freeze-thaw cycles.- Maintain consistent cell passage numbers and seeding densities.- Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Standard Preparation and Application of this compound in Cell Culture
This protocol describes the standard method for preparing and applying this compound to cultured cells using a DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
-
Cultured cells in multi-well plates
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the this compound powder to equilibrate to room temperature. b. Weigh out the required amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for up to 6 months.[2]
-
Working Solution Preparation and Cell Treatment (for a final concentration of 1 µM): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed complete cell culture medium to get a 100 µM solution. Mix gently by pipetting. c. Prepare the final working solution by adding 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed complete medium in each well of your cell culture plate to achieve a final concentration of 1 µM. d. Gently swirl the plate to ensure even distribution. e. Incubate the cells for the desired experimental duration.
Protocol 2: Western Blot for c-Fos and c-Jun Expression
This protocol is to assess the inhibition of AP-1 activity by measuring the protein levels of its components, c-Fos and c-Jun.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against c-Fos and c-Jun
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: a. After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer. b. Quantify the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against c-Fos, c-Jun, and a loading control overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Add the chemiluminescent substrate and visualize the bands using an imaging system. i. Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
AP-1 Signaling Pathway
This compound acts by inhibiting the AP-1 transcription factor, which is a key downstream effector of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is activated by various extracellular stimuli, leading to the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effectiveness of this compound in a cell-based assay.
This document is intended for research use only and does not constitute medical advice.
References
- 1. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of immediate-early response gene c-Fos protein in the rat paralimbic cortices after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple protocol for preparation of a liposomal vesicle with encapsulated plasmid DNA that mediate high accumulation and reporter gene activity in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (6E)-SR 11302 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing (6E)-SR 11302.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the E-isomer of SR 11302, a synthetic retinoid that functions as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] Unlike other retinoids, it does not activate the retinoic acid response element (RARE), making it a selective tool for studying AP-1-mediated signaling pathways.[3][4] AP-1 is a dimeric transcription factor, commonly a heterodimer of c-Jun and c-Fos, that regulates genes involved in cellular processes like proliferation, differentiation, and apoptosis.[5]
Q2: How should this compound be stored to ensure its stability?
A2: this compound is sensitive to light and should be stored accordingly. For long-term stability, it is recommended to store the compound at -80°C, protected from light.[2][4] Stock solutions, once prepared, should also be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles and can be stable for up to six months when stored properly.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6] DMSO is commonly used to prepare high-concentration stock solutions (e.g., 10 mM).[4][7] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween 80, or corn oil may be required.[8]
Q4: What are some common challenges when working with this compound in cell culture?
A4: A primary challenge is the compound's low solubility and stability in aqueous culture media.[9] Retinoids, in general, are hydrophobic and can adsorb to plastic surfaces of labware, leading to a decrease in the effective concentration.[9] Additionally, the presence or absence of serum proteins in the culture medium can significantly impact the bioavailability and activity of the compound.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells or experiments. | Inconsistent compound concentration: Precipitation of this compound upon dilution into aqueous media. Adsorption of the compound to plasticware. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - When diluting the DMSO stock into culture media, add it dropwise while vortexing to minimize precipitation. - Consider using siliconized or low-protein-binding microplates and pipette tips.[9] - Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). |
| Light-induced degradation: this compound is light-sensitive. | - Protect stock solutions and experimental setups from light by using amber tubes and covering plates with foil.[2][4] | |
| Variations in cell density: The effect of some compounds can be dependent on cell confluence.[10][11] | - Seed cells at a consistent density for all experiments. - Report the cell density or confluence at the time of treatment. | |
| Lower than expected or no biological effect. | Compound degradation: Improper storage or handling. | - Ensure the compound is stored at -80°C and protected from light.[2][4] - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] |
| Suboptimal concentration: The effective concentration can be cell-type dependent. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations around 1 µM have been used in several studies.[5] | |
| Insufficient incubation time: The effect on AP-1 activity and downstream targets may require a specific duration of treatment. | - Conduct a time-course experiment to identify the optimal treatment duration. | |
| Serum protein binding: Proteins in fetal bovine serum (FBS) can bind to retinoids, affecting their availability to cells.[3][9] | - Be aware that serum proteins can stabilize the compound in solution but may also reduce its free concentration.[9] - If using serum-free media, be cautious of increased compound loss due to adsorption to plastic. The addition of bovine serum albumin (BSA) to serum-free media can help stabilize retinoids.[9] | |
| Inconsistent results across different cell lines. | Cell-specific differences: The AP-1 signaling pathway and its role in cellular processes can vary significantly between different cell types. | - Recognize that the effect of this compound can be highly cell-context specific. For example, it has shown differential effects on the migration of different lung cancer cell lines.[5] - Characterize the baseline AP-1 activity in your cell lines of interest. |
| Potential for off-target effects. | Non-specific activity: At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects. | - Use the lowest effective concentration determined from your dose-response studies. - Consider using a negative control compound with a similar chemical structure but is inactive against AP-1 to confirm the specificity of the observed effects. - If possible, validate key findings using a complementary method, such as siRNA-mediated knockdown of AP-1 components (e.g., c-Jun, c-Fos). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, preferably in a biological safety cabinet, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved. Warming the tube at 37°C for a short period can aid dissolution.[7]
-
Aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Store the aliquots at -80°C.[4]
-
Protocol 2: General Cell Treatment for In Vitro Assays
-
Materials: Plated cells in culture, complete culture medium, this compound stock solution, vehicle control (DMSO).
-
Procedure:
-
Culture cells to the desired confluence in appropriate multi-well plates.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare the final treatment concentrations by diluting the stock solution in complete culture medium. To minimize precipitation, add the stock solution to the medium while gently vortexing.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the predetermined duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
-
Protocol 3: Cell Proliferation (MTT) Assay
-
Materials: 96-well plate with treated cells, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Following the treatment period with this compound, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified AP-1 signaling pathway and the inhibitory action of this compound.
References
- 1. search.library.uvic.ca [search.library.uvic.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of binding affinities of retinoids to retinoic acid-binding protein and serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 9. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cell Density Determines the Sensitivity of Hepatocarcinoma Cells to Ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell growth density modulates cancer cell vascular invasion via Hippo pathway activity and CXCR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining (6E)-SR 11302 Dosage for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of (6E)-SR 11302 in long-term experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] Unlike other retinoids, it does not activate the Retinoic Acid Response Element (RARE), thereby separating its AP-1 inhibitory effects from traditional retinoid signaling pathways.[1][2] It exhibits strong anti-AP-1 activity with selective binding to Retinoic Acid Receptor alpha (RARα) and gamma (RARγ), but not RAR beta (RARβ) or Retinoid X Receptors (RXRα).[1]
Q2: Are there any published long-term in vivo studies for this compound to guide dosage selection?
A2: Currently, there is a lack of published, specific long-term (i.e., several months to years) in vivo studies for this compound. The available in vivo data is from a short-term study in Vldlr-/- mice where daily oral gavage of 0.5 mg/kg and 1 mg/kg from postnatal day 5 to 15 showed efficacy in reducing vascular lesions without detectable signs of toxicity.[1] Therefore, refining the dosage for long-term studies requires careful consideration of general principles for chronic retinoid administration and necessitates pilot studies.
Q3: What are the potential target organs for toxicity in long-term retinoid studies?
A3: Based on long-term studies of other synthetic retinoids, the primary organ systems at risk for toxicity include the hepatic, skeletal, and cardiovascular systems. Chronic administration of retinoids can potentially lead to liver and lipid alterations, as well as bone and connective tissue toxicity. It is crucial to monitor these systems during long-term studies.
Q4: How should I prepare this compound for oral administration in long-term mouse studies?
A4: For oral gavage, this compound can be formulated as a suspension. Due to its hydrophobic nature, a common vehicle for retinoids is vegetable oil or a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC). It is critical to ensure the suspension is homogeneous before each administration by vortexing, as retinoids can be immiscible and separate over time. All procedures involving retinoids should be performed under subdued light to prevent photodegradation.
Troubleshooting Guides
Dosage and Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results at the same dose. | Inhomogeneous suspension of this compound. | - Ensure vigorous vortexing of the suspension immediately before each gavage. - Prepare fresh formulations regularly to ensure stability. |
| Signs of toxicity (e.g., weight loss, lethargy, skin changes) at a previously tolerated dose in a long-term study. | Cumulative toxicity. | - Reduce the dosage or decrease the frequency of administration. - Implement regular health monitoring, including body weight, food/water intake, and clinical signs. - Consider periodic blood tests to monitor liver function and lipid profiles. |
| Difficulty with oral gavage procedure leading to animal stress or injury. | Improper technique or animal resistance. | - Ensure proper training in oral gavage techniques. - Use appropriately sized, ball-tipped gavage needles. - Habituate animals to handling and restraint to reduce stress. |
Monitoring and Data Interpretation
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at the initial dose in a long-term model. | - Insufficient dose for the specific model or disease progression. - Poor bioavailability of the compound. | - Conduct a pilot dose-escalation study to determine an effective dose for your specific long-term model. - Ensure proper formulation and administration to maximize absorption. |
| Changes in biomarker expression (e.g., c-Fos, c-Jun) are not consistent with AP-1 inhibition. | - Complex in vivo regulation of AP-1 components. - Timing of sample collection may not align with peak compound activity. | - Analyze multiple downstream targets of AP-1 to get a more comprehensive picture of its activity. - Perform a time-course study to determine the optimal time point for biomarker analysis after dosing. |
Experimental Protocols
Protocol for Long-Term Oral Gavage of this compound in Mice
1. Formulation Preparation (Example with Corn Oil):
-
Under subdued light, accurately weigh the required amount of this compound.
-
In a sterile, light-protected container, add the weighed compound to the desired volume of corn oil to achieve the target concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex vigorously for at least 1-2 minutes immediately before each gavage session to ensure a uniform suspension.
2. Animal Handling and Gavage Procedure:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Use a 20-22 gauge, 1.5-inch, ball-tipped gavage needle.
-
Measure the correct insertion depth by holding the needle alongside the mouse, from the corner of the mouth to the last rib.
-
Gently insert the needle into the diastema and advance it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once at the correct depth, slowly administer the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
3. Long-Term Monitoring:
-
Health Status: Monitor body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in fur, posture, activity) at least twice weekly.
-
Blood Analysis: At predetermined intervals (e.g., monthly), collect blood samples to assess liver enzymes (ALT, AST) and lipid profiles as indicators of potential systemic toxicity.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs (liver, spleen, kidneys, heart, bone) for histopathological analysis to identify any treatment-related changes.
Data Presentation
Table 1: Summary of Published In Vivo Dosages for this compound
| Animal Model | Dosage | Route of Administration | Duration | Observed Effects | Reported Toxicity | Reference |
| Vldlr-/- mice | 0.5 mg/kg/day | Oral Gavage | Postnatal day 5-15 | Dose-dependent reduction in vascular lesion number and size. | No detectable signs of toxicity; no change in body weight. | [1] |
| Vldlr-/- mice | 1.0 mg/kg/day | Oral Gavage | Postnatal day 5-15 | High dose reduced total vascular lesion number by 48% and lesion size by 40%. | No detectable signs of toxicity; no change in body weight. | [1] |
Table 2: General Recommendations for Monitoring Long-Term Retinoid Studies
| Parameter | Frequency | Rationale |
| Body Weight | Twice weekly | Sensitive indicator of general health and toxicity. |
| Clinical Observations | Daily | To detect any adverse effects such as skin changes, lethargy, or abnormal behavior. |
| Serum Liver Enzymes (ALT, AST) | Monthly (or as indicated by pilot studies) | To monitor for potential hepatotoxicity. |
| Serum Lipid Profile | Monthly (or as indicated by pilot studies) | To monitor for retinoid-induced hyperlipidemia. |
| Complete Blood Count (CBC) | At study initiation and termination (or as needed) | To assess overall health and detect potential hematological effects. |
| Histopathology of Key Organs | At study termination | To identify any microscopic changes in the liver, bones, and other relevant tissues. |
Mandatory Visualizations
References
dealing with batch-to-batch variation of (6E)-SR 11302
This technical support center provides troubleshooting guidance and frequently asked questions to address potential batch-to-batch variation and other common issues encountered when using (6E)-SR 11302. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may be perceived as batch-to-batch variation.
Question: I am observing a significant difference in the potency or activity of this compound between different lots. What could be the cause?
Answer: While true batch-to-batch variation in the chemical composition of a high-purity compound is rare, several factors in handling and experimental setup can lead to apparent differences in activity. Follow this troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Question: My this compound solution appears to have precipitated. How can I resolve this?
Answer: Precipitation can occur due to improper storage or solvent choice. Please refer to the solubility data below and ensure you are using an appropriate solvent and concentration.
| Solvent | Maximum Solubility |
| DMSO | ~25 - 100 mM[1] |
| Ethanol | ~10 mM[1] |
If precipitation is observed, gentle warming and sonication may help to redissolve the compound. However, for aqueous-based assays, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation of the compound upon dilution.
Question: I am not observing the expected inhibition of AP-1 activity. What should I check?
Answer: If you are not seeing the expected biological effect, consider the following:
-
Cell System Validity: Confirm that your cell line expresses the necessary components of the AP-1 signaling pathway and is responsive to known activators (e.g., PMA).
-
Compound Concentration: Ensure you are using an appropriate concentration range. The effective concentration can vary between cell lines and experimental conditions. A dose-response experiment is highly recommended.
-
Treatment Duration: The incubation time with this compound may need to be optimized.
-
Assay Specificity: Verify that your readout for AP-1 activity (e.g., reporter gene assay, qPCR of target genes) is working as expected with appropriate positive and negative controls.
Caption: Simplified AP-1 signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic retinoid that functions as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor.[2][3] It exerts its effect without activating the retinoic acid response element (RARE), distinguishing it from many other retinoids.[2][3]
Q2: How should I store this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C or -80°C, protected from light.[1][2][3][4] Stock solutions should be aliquoted and stored at -80°C for up to 6 months.[2][4] Avoid repeated freeze-thaw cycles.
Q3: How do I prepare a stock solution of this compound?
A3: A common method is to prepare a 10 mM stock solution in an organic solvent like DMSO or ethanol.[5] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 376.54 g/mol ), you would dissolve it in 265.6 µL of solvent. Ensure the compound is completely dissolved before use.
Q4: Can I use this compound in vivo?
A4: Yes, this compound has been used in animal models.[2][4] For in vivo applications, appropriate formulation and vehicle selection are critical. Published studies have used oral gavage for administration.[2][4]
Q5: What are the expected downstream effects of AP-1 inhibition by this compound?
A5: AP-1 regulates the expression of genes involved in various cellular processes, including proliferation, differentiation, and apoptosis.[5] Therefore, inhibition of AP-1 by this compound can lead to anti-proliferative and anti-tumor effects.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a standardized stock solution for consistent use in experiments.
Materials:
-
This compound solid
-
Anhydrous DMSO or Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of solvent to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used if necessary.
-
Visually inspect the solution to confirm there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity and integrity of different batches of this compound.
Materials:
-
This compound stock solution (in a compatible solvent like acetonitrile (B52724) or methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Prepare a sample of this compound at a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Set up the HPLC method with a suitable gradient (e.g., a linear gradient from 50% to 100% acetonitrile in water with 0.1% TFA over 20 minutes).
-
Set the UV detector to monitor at the λmax of this compound, which is approximately 360 nm.[3]
-
Inject the sample and acquire the chromatogram.
-
Analyze the chromatogram to determine the purity by calculating the area percentage of the main peak. Compare the retention time and peak shape across different batches.
Caption: Workflow for HPLC-based quality control of this compound.
Protocol 3: Cell-Based AP-1 Reporter Assay
Objective: To functionally test the activity of this compound batches by measuring the inhibition of AP-1 transcriptional activity.
Materials:
-
A cell line stably or transiently expressing an AP-1-driven reporter gene (e.g., luciferase, GFP).
-
AP-1 activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
This compound stock solutions from different batches.
-
Cell culture medium and reagents.
-
Reporter gene assay reagents (e.g., luciferase substrate).
Procedure:
-
Seed the reporter cell line in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound from each batch to be tested.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of an AP-1 activator (e.g., PMA). Include an unstimulated control.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Calculate the percent inhibition of AP-1 activity for each concentration and batch, and compare the dose-response curves.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting (6E)-SR 11302 degradation
Welcome to the technical support center for (6E)-SR 11302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound and to troubleshoot potential issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that functions as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor. Unlike other retinoids, it does not activate transcription through the retinoic acid response element (RARE), allowing for the targeted study of AP-1 signaling pathways.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at -80°C and protected from light. It is shipped on dry ice to maintain these conditions during transit.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in a suitable solvent such as DMSO or ethanol (B145695). For example, a 10 mM stock solution can be prepared in ethanol and stored in aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles.
Q4: For how long is the stock solution stable?
When stored at -80°C and protected from light, the stock solution is stable for up to 6 months.
Q5: I am observing lower than expected activity in my experiments. Could this be due to degradation of the compound?
Yes, lower than expected or inconsistent results are common indicators of compound degradation. This compound, like other retinoids, is sensitive to light, temperature, and oxygen. Refer to the troubleshooting guide below for more detailed information.
Q6: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, always work with the compound under subdued light, prepare fresh working solutions from frozen stock aliquots for each experiment, and minimize the time the compound spends in aqueous solutions, especially in the absence of serum or protein.
Troubleshooting Guide: this compound Degradation
Unexpected or inconsistent experimental outcomes when using this compound can often be attributed to its degradation. As a retinoid, it is susceptible to various environmental factors.
Visual Indicators of Potential Degradation
While there may not be a distinct visual change, any discoloration of the solid compound or prepared solutions should be considered a sign of potential degradation.
Key Factors Leading to Degradation
-
Light Exposure: Retinoids are notoriously sensitive to light, including both UV and visible light from laboratory lighting.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.
-
pH: Extreme pH conditions can affect the stability of the compound.
-
Solvent/Media Composition: The stability of retinoids can be lower in aqueous solutions, especially in serum-free media.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Degradation of this compound stock solution. | Prepare a fresh stock solution from the solid compound. Aliquot the new stock into single-use vials and store at -80°C, protected from light. |
| Degradation of this compound in working solution/cell culture media. | Prepare working solutions fresh for each experiment. Minimize exposure of the working solution and treated cells to light. If using serum-free media, consider adding BSA to improve stability. | |
| Decreasing activity over the course of a long-term experiment | Instability of this compound in the cell culture incubator over time. | For long-term experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). |
| Variability between experimental replicates | Inconsistent handling of the compound. | Ensure all experimental steps involving this compound are performed under consistent, low-light conditions. Use freshly thawed aliquots for each replicate. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in Ethanol)
Materials:
-
This compound solid
-
Anhydrous Ethanol (USP grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood and under subdued light, weigh the required amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Quality Control of this compound Stock Solution
General RP-HPLC Parameters (based on typical retinoid analysis):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the λmax of this compound (approximately 360 nm).
-
Procedure:
-
Dilute a small amount of the stock solution in the mobile phase.
-
Inject onto the HPLC system.
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate degradation products. A Certificate of Analysis for a commercial source of SR 11302 indicates the use of RP-HPLC for purity assessment.
-
Visualizations
AP-1 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the AP-1 signaling pathway by this compound.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
Technical Support Center: Optimizing Experimental Conditions for (66E)-SR 11302 Activity
Welcome to the technical support center for (6E)-SR 11302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. Unlike other retinoids, it does not activate the retinoic acid response element (RARE), allowing for the specific investigation of AP-1-mediated signaling pathways.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in several organic solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: Retinoids, including this compound, can be susceptible to degradation in aqueous environments, particularly when exposed to light and elevated temperatures. The stability of retinoids is significantly enhanced in the presence of serum or albumin in the cell culture medium.[1][2][3] In serum-free conditions, the half-life of retinoids can be greatly reduced.[1][2][3] Therefore, for experiments in serum-free media, it is advisable to add bovine serum albumin (BSA) to stabilize the compound.[1][3] It is also recommended to prepare fresh working solutions from a frozen stock for each experiment and to minimize the exposure of solutions containing this compound to light.
Q4: What are the key considerations for optimizing buffer conditions for this compound activity in cell-based assays?
A4: While specific buffer optimization data for this compound is not extensively published, the following general principles for small molecule inhibitors should be applied:
-
pH: Maintain a physiological pH between 7.2 and 7.4, as significant deviations can affect both the compound's stability and cellular health.
-
Serum Content: As mentioned, serum components can bind to and stabilize this compound. However, serum can also interact with the compound and affect its bioavailability. The serum concentration should be kept consistent across experiments. If serum-free conditions are necessary, the addition of a carrier protein like BSA is recommended.[1][3]
-
Additives: Avoid components in the buffer that may react with the compound. It is best to use a well-defined, standard cell culture medium as the base for your experimental buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound | Compound degradation in working solution. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Minimize exposure to light by using amber tubes and working under subdued light. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots. |
| Low stability in serum-free medium. | If using serum-free medium, supplement with bovine serum albumin (BSA) at a concentration of 0.1-0.5% to stabilize the compound. | |
| Adsorption to plasticware. | Pre-incubating the plates with a BSA solution might help to reduce non-specific binding of the hydrophobic compound to the plastic surface. | |
| High background or off-target effects | High concentration of DMSO in the final assay. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent on the cells. |
| Impure compound. | Verify the purity of the this compound batch using appropriate analytical methods like HPLC or mass spectrometry. | |
| Cell toxicity observed at expected active concentrations | Solvent toxicity. | Lower the final DMSO concentration. |
| Compound-induced cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Up to 100 mM |
| Ethanol | Up to 10 mM |
| DMF | 20 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
Data compiled from publicly available information.
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of the concentrated this compound stock solution in DMSO.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Protect the working solution from light.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Endpoint: Following incubation, proceed with the specific assay to measure the desired endpoint (e.g., cell viability, gene expression, protein phosphorylation).
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the AP-1 signaling pathway inhibited by this compound and a general experimental workflow for its use.
Caption: AP-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Validation & Comparative
Validating the Inhibitory Effect of (6E)-SR 11302 on AP-1: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy and mechanism of novel inhibitors is paramount. This guide provides a comparative analysis of (6E)-SR 11302, a known inhibitor of the Activator Protein-1 (AP-1) transcription factor, with two other commonly studied AP-1 inhibitors: T-5224 and Curcumin (B1669340). This comparison is based on available experimental data to validate their inhibitory effects.
Quantitative Comparison of AP-1 Inhibitors
The following table summarizes the available quantitative data for this compound, T-5224, and Curcumin, focusing on their inhibitory concentrations against AP-1 activity or related cellular effects. It is important to note that direct IC50 values for AP-1 inhibition are not available for all compounds in the reviewed literature.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 / Effective Concentration | Citation |
| This compound | AP-1 | Cell Viability / Metastasis | H460, A549, H1299 Lung Cancer Cells | 1 µM (reduced metastatic lesions) | [1] |
| AP-1 | Colony Formation Assay | A549 Lung Cancer Cells | 10 µM (significant inhibition) | [2] | |
| RARα, RARβ, RARγ, RXRα | Transcriptional Activation | N/A | EC50 > 1 µM | [3] | |
| T-5224 | AP-1 Mediated Transcription | Luciferase Reporter Assay | NIH/3T3 | 5 µM | [3][4] |
| MMP-1, MMP-3, IL-6, TNFα Production | Cellular Assay | Human Synovial SW982 Cells | ~10 µM | [5] | |
| MMP-3, MMP-13 Production | Cellular Assay | Human Chondrocyte SW1353 Cells | ~10 µM | [5] | |
| Curcumin | Cell Viability (Cytotoxicity) | MTT Assay | A549 Lung Cancer Cells | 33 µM | [6] |
| Cell Viability (Cytotoxicity) | Neutral Red Assay | A549 Lung Cancer Cells | 52 µM | [6] | |
| EF31 (Curcumin Analog) | NF-κB DNA Binding | EMSA | RAW264.7 Macrophages | ~5 µM | [7] |
Experimental Protocols
Validating the inhibitory effect of compounds on AP-1 activity typically involves two key experimental techniques: the Electrophoretic Mobility Shift Assay (EMSA) to assess direct DNA binding and the Luciferase Reporter Assay to measure the transcriptional activity of AP-1 in a cellular context.
Electrophoretic Mobility Shift Assay (EMSA)
This assay directly visualizes the binding of AP-1 to its DNA consensus sequence and how an inhibitor affects this interaction.
1. Preparation of Nuclear Extracts:
-
Culture cells to 80-90% confluency.
-
Stimulate cells with an appropriate inducer of AP-1 activity (e.g., Phorbol 12-myristate 13-acetate - PMA) for a predetermined time.
-
Harvest cells and isolate nuclear proteins using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
2. Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the AP-1 consensus binding site (5'-CGCTTGATGACTCAGCCGGAA-3').
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, digoxigenin, or a fluorescent dye).
-
Purify the labeled probe to remove unincorporated nucleotides.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (2-10 µg), a binding buffer (containing HEPES, KCl, EDTA, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)), and the inhibitor (this compound or alternatives) at various concentrations.
-
Incubate at room temperature for 10-20 minutes to allow the inhibitor to interact with the transcription factors in the extract.
-
Add the labeled probe to the reaction mixture and incubate for another 20-30 minutes at room temperature to allow for AP-1:DNA complex formation.
4. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.
-
After electrophoresis, transfer the DNA to a positively charged nylon membrane.
-
Detect the labeled probe. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use a streptavidin-HRP conjugate followed by a chemiluminescent substrate and imaging. A decrease in the intensity of the shifted band corresponding to the AP-1:DNA complex in the presence of the inhibitor indicates successful inhibition.
Luciferase Reporter Assay
This cell-based assay measures the ability of AP-1 to drive the expression of a reporter gene (luciferase), providing a quantitative measure of AP-1 transcriptional activity.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293 or a relevant cell line) in a 96-well plate.
-
Co-transfect the cells with a reporter plasmid containing multiple copies of the AP-1 response element upstream of a luciferase gene (e.g., pAP-1-Luc) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Stably transfected cell lines are also commonly used.[8]
2. Inhibitor Treatment and Stimulation:
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of the inhibitor (this compound or alternatives).
-
Incubate for a period determined by the inhibitor's mechanism (e.g., 1-2 hours).
-
Stimulate the cells with an AP-1 activator (e.g., PMA at 10-50 ng/mL or a relevant cytokine) to induce AP-1 activity.
-
Incubate for an additional 6-24 hours.
3. Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the luciferase assay substrate to the lysate and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the substrate for the control reporter (e.g., Renilla) and measure its activity.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity for each well.
-
Calculate the percentage of inhibition by comparing the normalized luciferase activity in inhibitor-treated, stimulated cells to that in stimulated cells without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Context
To better understand the system being studied, the following diagrams illustrate the AP-1 signaling pathway and a typical experimental workflow for validating an AP-1 inhibitor.
Caption: AP-1 signaling pathway and points of inhibition.
Caption: Workflow for validating AP-1 inhibitors.
References
- 1. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
A Comparative Guide to AP-1 Inhibitors: (6E)-SR 11302, T-5224, and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Activator Protein-1 (AP-1) inhibitor (6E)-SR 11302 with two other widely studied AP-1 inhibitors, T-5224 and Curcumin. The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to AP-1 Inhibition
Activator Protein-1 (AP-1) is a transcription factor that plays a critical role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Dysregulation of the AP-1 signaling pathway is implicated in various pathologies, such as cancer and inflammatory diseases, making it a key target for therapeutic intervention.[2] This guide focuses on a comparative analysis of three distinct small molecule inhibitors of AP-1: the synthetic retinoid this compound, the c-Fos/AP-1 inhibitor T-5224, and the natural polyphenol Curcumin.
Mechanism of Action
The primary mechanism of these inhibitors involves the disruption of the AP-1 signaling cascade, albeit through different modes of action.
This compound is a synthetic retinoid that selectively inhibits AP-1 transcriptional activity.[3] Notably, it does not activate the retinoic acid response element (RARE), distinguishing it from other retinoids.[3] It has been shown to have strong anti-AP-1 activity and selectively binds to retinoic acid receptors RARα and RARγ.[3]
T-5224 is a selective inhibitor of c-Fos/activator protein-1 (AP-1) that specifically targets the DNA binding activity of the c-Fos/c-Jun heterodimer.[4] This targeted approach prevents the transactivation of AP-1 regulated genes involved in inflammation and tissue degradation.[4][5]
Curcumin , the active component of turmeric, is a natural compound with pleiotropic effects, including the inhibition of AP-1.[6] It has been shown to block the activation of AP-1 and NF-κB, another key transcription factor involved in inflammation.[6] Curcumin can also directly inhibit the redox activity of APE1, which in turn reduces the transcriptional activities of AP-1.[7]
Comparative Performance Data
The following tables summarize the available quantitative data on the inhibitory activities of this compound, T-5224, and Curcumin. It is important to note that direct head-to-head comparative studies are limited, and inhibitory concentrations can vary significantly depending on the cell type, assay conditions, and the specific endpoint being measured.
| Inhibitor | Target | Assay | Cell Line | Inhibitory Concentration (IC50) | Reference |
| This compound | AP-1 Activity | Cell-based assays | Various | Effective concentrations reported at 1 µM, 10 µM, and 50 µM | [8][9] |
| T-5224 | c-Fos/AP-1 DNA Binding | Inhibition of mediator production | Human synovial SW982 cells | ~10 µM | [5] |
| Curcumin | AP-1 & NF-κB DNA Binding | Electrophoretic Mobility Shift Assay (EMSA) | Bone marrow stromal cells | 50-100 µM (for complete inhibition) | [6] |
| Curcumin | Cell Proliferation | MTS Assay | A549 (NSCLC) | 19.71 µM | [10] |
| Curcumin | Cell Proliferation | MTS Assay | H226 (NSCLC) | 30.88 µM | [10] |
Table 1: Comparison of In Vitro Inhibitory Activities. This table presents the half-maximal inhibitory concentrations (IC50) or effective concentrations of the three AP-1 inhibitors in various in vitro assays.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
AP-1 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of AP-1 in response to inhibitors.
Objective: To measure the dose-dependent inhibition of AP-1 transcriptional activity by this compound, T-5224, or Curcumin.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HeLa or NIH3T3) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Co-transfect the cells with a luciferase reporter plasmid containing multiple AP-1 binding sites (e.g., pAP-1-Luc) and a control plasmid for normalization (e.g., a Renilla luciferase vector) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Inhibitor Treatment and AP-1 Activation:
-
Pre-treat the cells with various concentrations of the AP-1 inhibitor (this compound, T-5224, or Curcumin) for 1-2 hours.
-
Induce AP-1 activity by treating the cells with a known activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL.
-
Incubate for an additional 6-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of AP-1 inhibition for each inhibitor concentration relative to the PMA-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and semi-quantitatively assess the ability of an inhibitor to prevent the binding of AP-1 to its DNA consensus sequence.
Objective: To determine if Curcumin inhibits the DNA binding activity of AP-1.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with an AP-1 activator (e.g., PMA) in the presence or absence of Curcumin.
-
Prepare nuclear extracts from the treated cells using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the AP-1 consensus binding site (5'-CGCTTGATGACTCAGCCGGAA-3').
-
Label the oligonucleotide probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract (5-10 µg), a non-specific competitor DNA (e.g., poly(dI-dC)), and the binding buffer.
-
Add the labeled AP-1 probe to the reaction mixture.
-
For competition experiments, add an excess of unlabeled AP-1 oligonucleotide before adding the labeled probe.
-
Incubate the reaction at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis and Detection:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to X-ray film (for radioactive probes) or detect the signal using a chemiluminescent or fluorescent imaging system (for non-radioactive probes).
-
A decrease in the intensity of the shifted band in the presence of Curcumin indicates inhibition of AP-1 DNA binding.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the AP-1 signaling pathway and a typical experimental workflow for evaluating AP-1 inhibitors.
Caption: AP-1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for AP-1 Inhibitor Evaluation.
Conclusion
This compound, T-5224, and Curcumin each present distinct profiles as AP-1 inhibitors. This compound offers a selective inhibition of AP-1 activity without engaging RARE, making it a valuable tool for dissecting AP-1 specific pathways. T-5224 provides a more targeted approach by directly inhibiting the DNA binding of the c-Fos/c-Jun heterodimer. Curcumin, while effective, demonstrates a broader spectrum of activity, which may be advantageous in certain contexts but could also lead to off-target effects.
The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired level of specificity. The data and protocols provided in this guide are intended to serve as a starting point for researchers to make informed decisions in the rapidly evolving field of AP-1 targeted therapies.
References
- 1. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 2. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Curcumin inhibits IL1 alpha and TNF-alpha induction of AP-1 and NF-kB DNA-binding activity in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin is an APE1 redox inhibitor and exhibits an antiviral activity against KSHV replication and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin inhibits cell proliferation and migration in NSCLC through a synergistic effect on the TLR4/MyD88 and EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing (6E)-SR 11302 and T-5224 for Activator Protein-1 (AP-1) Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of targeting the Activator Protein-1 (AP-1) transcription factor, the choice of a potent and specific inhibitor is paramount. This guide provides an objective comparison of two prominent small molecule inhibitors: (6E)-SR 11302 and T-5224. We delve into their mechanisms of action, present available experimental data on their performance, and provide detailed experimental protocols to support your research endeavors.
Activator Protein-1 (AP-1) is a critical transcription factor that governs a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Its dysregulation is implicated in numerous pathologies, most notably cancer and inflammatory diseases. Consequently, the development of specific AP-1 inhibitors is a significant area of therapeutic research. This guide focuses on two such inhibitors, this compound, a synthetic retinoid, and T-5224, a non-peptidic small molecule, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Two Distinct Approaches to AP-1 Inhibition
This compound and T-5224 employ different strategies to thwart AP-1 activity.
This compound is a retinoid that selectively inhibits AP-1 activity without activating the retinoic acid response element (RARE), a characteristic that distinguishes it from many other retinoids.[1] It demonstrates a strong anti-AP-1 activity and is known to selectively bind to retinoic acid receptors (RAR) α and γ.[1] This interaction is thought to interfere with the transcriptional activity of the AP-1 complex.
T-5224 , on the other hand, acts by directly interfering with the DNA binding of the c-Fos/c-Jun heterodimer, which is a primary component of the AP-1 complex.[2][3] This specific inhibition of DNA binding prevents the transcription of AP-1 target genes.[2] T-5224 was developed using a three-dimensional pharmacophore model based on the crystal structure of the AP-1-DNA complex.[4]
Performance and Efficacy: A Comparative Overview
Direct comparative studies evaluating this compound and T-5224 under identical experimental conditions are limited in the public domain. However, by collating data from various independent studies, we can construct a comparative overview of their in vitro and in vivo efficacy.
In Vitro Efficacy
The following table summarizes the available data on the in vitro performance of this compound and T-5224 in inhibiting AP-1 activity and its downstream effects.
| Inhibitor | Assay Type | Cell Line | Concentration / IC50 | Key Findings |
| This compound | AP-1 Luciferase Reporter Assay | - | 1 µM | Inhibited AP-1 transcription factor activity.[1] |
| Cell Proliferation Assay | Adenocarcinoma gastric (AGS) cells | 2 µM | Inhibited Helicobacter pylori-induced cell proliferation.[1] | |
| Western Blot | AGS cells | 2 µM | Inhibited H. pylori-induced expression of β-catenin and c-myc.[1] | |
| Metastasis Assay | A549, H1299, H460 (Lung cancer) | 1 µM | Reduced metastatic lesion formation in an ex vivo 4D lung cancer model.[5][6] | |
| T-5224 | AP-1 Promoter Luciferase Assay | - | - | Specifically inhibited c-Fos/AP-1 promoter activity.[7] |
| Invasion/Migration Assay | Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Dose-dependent | Significantly inhibited invasion and migration.[8] | |
| Gelatin Zymography | HNSCC cells | Dose-dependent | Inhibited MMP activity.[8] | |
| Cell Viability Assay | Functional Pituitary Adenoma (FPA) cells (GT1-1, GH3) | - | Reduced cell viability, number, and size of clonogenicities.[3] | |
| Apoptosis Assay | FPA cells (GT1-1, GH3) | Dose-dependent | Increased the incidence of apoptosis.[3] |
In Vivo Efficacy
The in vivo effects of both inhibitors have been investigated in various animal models, primarily focusing on their anti-inflammatory and anti-cancer properties.
| Inhibitor | Animal Model | Dosage and Administration | Key Findings |
| This compound | Mouse model of skin papilloma formation | 0.1 µM (topical application) | Significantly suppressed phorbol (B1677699) ester-induced papilloma formation and AP-1 activation.[9] |
| Vldlr-/- mice (vascular lesions) | 0.5 mg/kg and 1 mg/kg (daily oral gavage) | Reduced total vascular lesion number and size in a dose-dependent manner.[10] | |
| T-5224 | Orthotopic mouse model of oral cancer | 150 mg/kg (daily oral gavage for 4 weeks) | Prevented lymph node metastasis.[8] |
| Rat model of collagen-induced arthritis (CIA) | - | Prevented joint destruction, pannus formation, and osteoclastogenesis.[3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: AP-1 Signaling Pathway and Inhibitor Targets.
Caption: Workflow for Comparing AP-1 Inhibitors.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays used to characterize AP-1 inhibitors are provided below.
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1.
1. Cell Culture and Seeding:
-
Culture a suitable reporter cell line (e.g., HEK293 stably transfected with an AP-1 luciferase reporter construct) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium.[11]
-
Incubate overnight at 37°C in a 5% CO2 incubator.[11]
2. Treatment:
-
The following day, prepare serial dilutions of this compound or T-5224 in the appropriate cell culture medium.
-
For inhibition assays, pre-treat the cells with the inhibitors for a specified time (e.g., 1 hour) before stimulating with a known AP-1 activator like Phorbol 12-myristate 13-acetate (PMA) at a concentration that induces a submaximal response (e.g., EC80).[12][13]
-
The final volume in each well should be 200 µL.[12] Include appropriate vehicle controls.
3. Incubation:
-
Incubate the plate for a period of 6 to 24 hours at 37°C in a 5% CO2 incubator.[11][12] The optimal incubation time should be determined empirically.
4. Luciferase Activity Measurement:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.[12]
-
Measure the luminescence using a microplate luminometer. The signal is typically stable for at least 5 minutes.[12]
5. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value for each inhibitor.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the DNA binding activity of AP-1.
1. Nuclear Extract Preparation:
-
Treat cells with the inhibitors and/or stimulants as described for the luciferase assay.
-
Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard protocol.[14] The protein concentration of the nuclear extracts should be determined using a protein assay (e.g., BCA assay).
2. Probe Labeling:
-
A double-stranded oligonucleotide containing the consensus AP-1 binding site (5'-CGCTTGATGACTCAGCCGGAA-3') is typically used as a probe.
-
The probe is end-labeled with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).[14][15]
3. Binding Reaction:
-
In a microcentrifuge tube, combine the following components:
-
5-10 µg of nuclear extract
-
1X EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to block non-specific binding.
-
Labeled AP-1 probe (e.g., 20-50 fmol).
-
-
For competition experiments to confirm specificity, add a 50- to 100-fold molar excess of unlabeled ("cold") AP-1 oligonucleotide to a separate reaction.
-
Incubate the reactions at room temperature for 20-30 minutes.[14]
4. Electrophoresis:
-
Load the samples onto a non-denaturing 4-6% polyacrylamide gel.[16]
-
Run the gel in a low ionic strength buffer (e.g., 0.5X TBE) at a constant voltage (e.g., 100-150V) at 4°C.[15]
5. Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.[14]
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.[15]
6. Data Analysis:
-
The formation of an AP-1-DNA complex is indicated by a band with slower mobility ("shifted band") compared to the free probe.
-
The intensity of the shifted band can be quantified using densitometry to compare the effects of the inhibitors.
Conclusion
Both this compound and T-5224 are valuable tools for the inhibition of AP-1, each with a distinct mechanism of action. T-5224's specificity in targeting the DNA binding of the c-Fos/c-Jun heterodimer makes it a highly specific tool for studying this particular aspect of AP-1 function.[2] In contrast, this compound, as a retinoid, may have broader effects due to its interaction with RARs, although it is selective in its anti-AP-1 activity without activating RARE.
The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring precise inhibition of AP-1 DNA binding, T-5224 may be the preferred choice. For broader investigations into AP-1 signaling and its interplay with retinoid pathways, this compound offers a unique profile. The experimental protocols provided in this guide offer a starting point for researchers to rigorously evaluate and compare these and other AP-1 inhibitors in their own experimental systems. As the field of AP-1 targeted therapies continues to evolve, a thorough understanding of the available inhibitory tools is essential for advancing our knowledge and developing novel treatments for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. licorbio.com [licorbio.com]
- 16. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
A Comparative Guide: (6E)-SR11302 versus Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of (6E)-SR11302 and all-trans retinoic acid (ATRA), two retinoids with distinct molecular mechanisms and biological effects. Understanding these differences is crucial for selecting the appropriate tool for research and therapeutic development.
At a Glance: Key Distinctions
| Feature | (6E)-SR11302 | All-Trans Retinoic Acid (ATRA) |
| Primary Mechanism | Selective inhibitor of Activator Protein-1 (AP-1) transcription factor activity.[1][2][3] | Activator of Retinoic Acid Receptors (RARs), leading to transcription of genes with Retinoic Acid Response Elements (RAREs).[4] |
| RARE Activation | Does not activate transcription from RAREs.[5] | Potent activator of RARE-mediated gene transcription.[4] |
| RAR/RXR Binding | Very low affinity for RARs and RXRs (EC50 > 1 µM).[5] | High affinity for RARs (Kd in the 0.2-0.7 nM range). 9-cis-RA, an isomer, binds RXRs with high affinity (Kd ~14-18 nM). |
| Therapeutic Focus | Investigated for anti-tumor and anti-inflammatory effects through AP-1 inhibition.[1][2] | Used in cancer therapy (especially APL) and dermatology; regulates cell differentiation and proliferation. |
Quantitative Data Comparison
The following tables summarize the key quantitative differences between (6E)-SR11302 and retinoic acid.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Kd/EC50) | Reference |
| (6E)-SR11302 | RARα, RARβ, RARγ, RXRα | EC50 > 1 µM | [5] |
| All-Trans Retinoic Acid | RARs (general) | Kd = 0.2 - 0.7 nM | |
| 9-cis Retinoic Acid | RXRα | Kd = 15.7 nM | |
| RXRβ | Kd = 18.3 nM | ||
| RXRγ | Kd = 14.1 nM |
Table 2: Biological Activity - AP-1 Inhibition and RARE Activation
| Compound | Biological Activity | Potency | Reference |
| (6E)-SR11302 | AP-1 Inhibition | Potent inhibitor | [1][2] |
| RARE Activation | No significant activation | [5] | |
| All-Trans Retinoic Acid | AP-1 Inhibition | Can inhibit AP-1 activity, mechanism is complex and cell-type dependent.[2][5][6][7][8] | |
| RARE Activation | Potent activator | [4] |
Table 3: Effects on Cancer Cell Proliferation (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| (6E)-SR11302 | A549, H1299, H460 | Lung Cancer | No significant inhibition of primary tumor growth in a 4D model.[9] | [9] |
| All-Trans Retinoic Acid | HT29 | Colon Cancer | ~10 µM | [10] |
| SW480 | Colon Cancer | ~100 µM | [10] | |
| MCF-7 | Breast Cancer | ~139.9 µg/ml | [11] | |
| AMJ13 | Breast Cancer | ~104.7 µg/ml | [11] | |
| CAL-51 | Breast Cancer | ~169.1 µg/ml | [11] |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of action between (6E)-SR11302 and retinoic acid lies in their primary molecular targets.
Retinoic Acid: A Classical Nuclear Receptor Agonist
All-trans retinoic acid exerts its biological effects primarily by binding to Retinoic Acid Receptors (RARs). This binding event induces a conformational change in the RAR, which typically exists as a heterodimer with a Retinoid X Receptor (RXR). The ligand-bound RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent transcriptional activation. This pathway is central to retinoic acid's role in cell differentiation, proliferation, and embryonic development.
While RARE activation is its primary mechanism, retinoic acid has also been shown to inhibit the activity of the AP-1 transcription factor.[2][5][6][7][8] This inhibition can occur through several proposed mechanisms, including protein-protein interactions between RAR and the components of the AP-1 complex (c-Jun and c-Fos), which can prevent AP-1 from binding to its DNA response elements.[1][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Retinoic acid receptors inhibit AP1 activation by regulating extracellular signal-regulated kinase and CBP recruitment to an AP1-responsive promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Ligand-activated retinoic acid receptor inhibits AP-1 transactivation by disrupting c-Jun/c-Fos dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of retinoic acid-induced inhibition of AP-1 activity by orphan receptor chicken ovalbumin upstream promoter-transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid is a negative regulator of AP-1-responsive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AP-1 Inhibition: Evaluating the Specificity of (6E)-SR 11302
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (6E)-SR 11302, a known inhibitor of the Activator Protein-1 (AP-1) transcription factor. We will objectively evaluate its performance against other molecules that modulate AP-1 activity, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to AP-1 and Its Inhibition
Activator Protein-1 (AP-1) is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] AP-1 is a dimeric complex typically composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families.[2] Given its central role in various pathologies, including cancer and inflammatory diseases, AP-1 has emerged as a significant therapeutic target.
This compound is a synthetic retinoid that has been identified as an inhibitor of AP-1 activity.[3] A key characteristic of this compound is its reported ability to inhibit AP-1 without activating the retinoic acid response element (RARE), a feature that distinguishes it from many other retinoids.[4] This guide will compare the specificity of this compound with other AP-1 modulators, namely T-5224, a direct AP-1 inhibitor, and BI-3406, an indirect modulator of AP-1 activity.
Comparative Analysis of AP-1 Modulators
To provide a clear comparison, the following tables summarize the available quantitative and qualitative data on the specificity and potency of this compound, T-5224, and BI-3406.
Table 1: Potency and Specificity of AP-1 Inhibitors
| Compound | Target | Mechanism of Action | Potency (IC50/EC50) |
| This compound | AP-1 | Inhibits AP-1 transcriptional activity. | Not explicitly reported in the provided search results. |
| T-5224 | c-Fos/AP-1 | Specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer.[5] | ~10 µM for inhibition of MMP-3 and MMP-13 production in IL-1β-stimulated human chondrocyte SW1353 cells.[5] |
| BI-3406 | SOS1-KRAS Interaction | Indirectly inhibits AP-1 by blocking the upstream SOS1-KRAS interaction, a key step in the MAPK/ERK pathway that activates AP-1.[6][7] | Not directly applicable as it is not a direct AP-1 inhibitor. |
Table 2: Selectivity Profile of AP-1 Modulators
| Compound | Off-Target Activity |
| This compound | Does not activate transcription from the retinoic acid response element (RARE). Displays no activity at retinoic acid receptors (RARα, RARβ, RARγ, and RXRα) with an EC50 > 1 µM. |
| T-5224 | Does not affect the DNA-binding activity of other transcription factors such as ATF2, C/EBPα, NF-κB/p65, MyoD, and Sp1. |
| BI-3406 | As an upstream inhibitor, its effects are mediated through the specific inhibition of the SOS1-KRAS interaction. Downstream effects on other pathways have been studied, showing a reduction in pERK and pAKT levels.[8][9] |
Experimental Protocols
To aid in the validation and comparison of these compounds, detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
This protocol is designed to qualitatively and quantitatively assess the binding of AP-1 to its DNA consensus sequence and the inhibitory effect of compounds like T-5224.
Materials:
-
Nuclear extract from cells of interest
-
32P-labeled or fluorescently labeled double-stranded oligonucleotide probe containing the AP-1 consensus sequence (5'-CGCTTGATGACTCAGCCGGAA-3')
-
Unlabeled ("cold") AP-1 consensus oligonucleotide
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Test compounds (this compound, T-5224)
-
Native polyacrylamide gel (4-6%)
-
TBE buffer (Tris/Borate/EDTA)
-
Loading dye (without SDS)
Procedure:
-
Prepare Nuclear Extracts: Isolate nuclei from treated and untreated cells and extract nuclear proteins. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Reaction: In a microcentrifuge tube, combine the following on ice:
-
Binding buffer
-
Poly(dI-dC) (to minimize non-specific binding)
-
Nuclear extract (2-10 µg)
-
Test compound at various concentrations (or vehicle control)
-
For competition control, add a 50-100 fold molar excess of unlabeled AP-1 probe.
-
-
Incubate the reaction mixture at room temperature for 10 minutes.
-
Add the labeled AP-1 probe and incubate for an additional 20 minutes at room temperature.[10]
-
Electrophoresis: Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.[10]
-
Detection: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands.
Luciferase Reporter Assay for AP-1 Transcriptional Activity
This assay measures the transcriptional activity of AP-1 in response to stimuli and the inhibitory effects of compounds like this compound.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and serum
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test compounds (this compound, T-5224, BI-3406)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation and Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Incubate for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., PMA) to the wells to activate the AP-1 pathway and incubate for another 6-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) for AP-1 Target Gene Occupancy
ChIP assays determine whether AP-1 is bound to the promoter or regulatory regions of its target genes in intact cells and how this is affected by inhibitors.
Materials:
-
Cells treated with test compounds or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
AP-1 antibody (e.g., anti-c-Jun or anti-c-Fos)
-
Control IgG antibody
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of AP-1 target gene promoters (e.g., Cyclin D1, MMPs)
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[11][12]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[11][12]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an AP-1 specific antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of precipitated DNA corresponding to specific AP-1 target gene promoters using quantitative PCR (qPCR).
AP-1 Signaling Pathway
The following diagram illustrates the key components and interactions within the AP-1 signaling pathway, providing context for the mechanisms of action of the discussed inhibitors.
Caption: AP-1 signaling pathway and points of inhibition.
Conclusion
This guide provides a framework for comparing the specificity of this compound with other AP-1 modulators. While this compound demonstrates selectivity by not activating RARE, T-5224 also shows a high degree of specificity by not affecting other major transcription factors. BI-3406 offers an alternative approach by targeting an upstream node in the AP-1 activation pathway. The choice of inhibitor will depend on the specific research question and the desired point of intervention in the signaling cascade. The provided experimental protocols offer a starting point for researchers to independently verify and expand upon these findings in their own experimental systems.
References
- 1. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 2. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. med.upenn.edu [med.upenn.edu]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Cross-Validation of (6E)-SR11302 and siRNA in Targeting AP-1 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting the Activator Protein-1 (AP-1) transcription factor: the small molecule inhibitor (6E)-SR11302 and small interfering RNA (siRNA). By presenting side-by-side experimental data, detailed protocols, and visual representations of the underlying signaling pathways, this document aims to assist researchers in selecting the most appropriate tool for their specific experimental needs in the study of AP-1-mediated cellular processes.
Introduction to AP-1 Inhibition
Activator Protein-1 (AP-1) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Its dysregulation is implicated in various pathologies, most notably cancer. AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos).[2] Given its central role in disease, significant efforts have been made to develop specific inhibitors of AP-1 activity.
(6E)-SR11302 is a synthetic retinoid that has been identified as a specific inhibitor of AP-1.[3] It functions by selectively antagonizing AP-1 activity without activating the retinoic acid response element (RARE), thereby avoiding off-target effects associated with other retinoids.[3]
siRNA-mediated gene silencing offers a highly specific alternative for targeting AP-1 by directly degrading the mRNA of its constituent proteins, such as c-Fos or c-Jun. This approach allows for the targeted knockdown of individual AP-1 components, providing a powerful tool to dissect the function of specific AP-1 dimers.
This guide focuses on the cross-validation of results obtained using these two distinct methodologies, drawing upon published experimental data to provide a clear and objective comparison.
Quantitative Data Presentation
The following tables summarize the quantitative effects of (6E)-SR11302 and c-Fos siRNA on various cellular and molecular parameters in human lung carcinoma cell lines A549 and NCI-H460. The data is extracted from a direct comparative study by Son et al., which investigated the role of AP-1 in mediating the effects of snake venom toxin (SVT).[3]
Table 1: Effect on Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time | % Cell Viability (relative to control) |
| A549 | (6E)-SR11302 | 1 µM | 24 hr | ~85% |
| c-Fos siRNA | 100 nM | 24 hr | ~90% | |
| SVT (5 µg/ml) | - | 24 hr | ~60% | |
| SVT + (6E)-SR11302 | 5 µg/ml + 1 µM | 24 hr | ~45% | |
| SVT + c-Fos siRNA | 5 µg/ml + 100 nM | 24 hr | ~75% (reversed SVT effect) | |
| NCI-H460 | (6E)-SR11302 | 1 µM | 24 hr | ~88% |
| c-Fos siRNA | 100 nM | 24 hr | ~92% | |
| SVT (5 µg/ml) | - | 24 hr | ~55% | |
| SVT + (6E)-SR11302 | 5 µg/ml + 1 µM | 24 hr | ~40% | |
| SVT + c-Fos siRNA | 5 µg/ml + 100 nM | 24 hr | ~80% (reversed SVT effect) |
Table 2: Effect on iPLA2 (calcium-independent phospholipase A2) Activity
| Cell Line | Treatment | Concentration | Incubation Time | iPLA2 Activity (relative to control) |
| A549 | SVT (5 µg/ml) | - | 2 hr | Increased |
| SVT + (6E)-SR11302 | 5 µg/ml + 1 µM | 2 hr | Significantly Decreased vs. SVT | |
| NCI-H460 | SVT (5 µg/ml) | - | 2 hr | Increased |
| SVT + (6E)-SR11302 | 5 µg/ml + 1 µM | 2 hr | Significantly Decreased vs. SVT |
Table 3: Effect on PRDX6 (Peroxiredoxin 6) Protein Expression
| Cell Line | Treatment | Concentration | Incubation Time | PRDX6 Expression (relative to control) |
| A549 | SVT (5 µg/ml) | - | 24 hr | Decreased |
| SVT + (6E)-SR11302 | 5 µg/ml + 1 µM | 24 hr | Further Decreased vs. SVT | |
| NCI-H460 | SVT (5 µg/ml) | - | 24 hr | Decreased |
| SVT + (6E)-SR11302 | 5 µg/ml + 1 µM | 24 hr | Further Decreased vs. SVT |
Experimental Protocols
Cell Culture
A549 and NCI-H460 human lung carcinoma cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
(6E)-SR11302 Treatment
A stock solution of (6E)-SR11302 is typically prepared in an organic solvent such as DMSO. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 1 µM). Cells are incubated with the compound for the specified duration (e.g., 24 hours). A vehicle control (DMSO) should always be included.
siRNA Transfection
Materials:
-
c-Fos siRNA (and a non-targeting or scrambled siRNA control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed A549 or NCI-H460 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired amount of c-Fos siRNA (e.g., 100 nM final concentration) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours before proceeding with downstream assays. The medium can be changed after 4-6 hours if toxicity is a concern.
-
Validation: Knockdown efficiency should be confirmed by Western blot analysis of c-Fos protein levels.
Cell Viability (MTT) Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with (6E)-SR11302 or transfect with siRNA as described above.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4][5]
ELISA for iPLA2 and PRDX6
The levels of iPLA2 and PRDX6 in cell lysates or culture supernatants can be quantified using commercially available ELISA kits. Follow the manufacturer's instructions for sample preparation, incubation times, and detection.[3]
Western Blot for c-Fos
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against c-Fos
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the AP-1 signaling pathway and the experimental workflows for comparing (6E)-SR11302 and siRNA.
Caption: AP-1 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparison.
Discussion and Conclusion
The experimental data presented demonstrate that both (6E)-SR11302 and c-Fos siRNA can effectively modulate AP-1-dependent processes. In the context of the study by Son et al., both approaches were used to investigate the role of AP-1 in mediating the effects of SVT.[3]
-
(6E)-SR11302 showed a more potent synergistic effect with SVT in reducing cell viability and the expression of downstream targets like iPLA2 and PRDX6. This suggests that as a broader AP-1 inhibitor, it may affect the activity of multiple AP-1 dimers, leading to a more pronounced biological outcome in this specific context.
-
c-Fos siRNA , by specifically targeting a single component of the AP-1 complex, provided a more nuanced understanding of the pathway. The observation that c-Fos knockdown could reverse the cytotoxic effects of SVT highlights the critical role of c-Fos-containing AP-1 dimers in this process.
Choosing the Right Tool:
-
For broad inhibition of AP-1 activity and studying the overall consequences of AP-1 blockade, (6E)-SR11302 is an excellent choice. It is relatively easy to use, and its effects are generally rapid.
-
For dissecting the specific roles of individual AP-1 components (e.g., c-Fos, c-Jun, etc.) and understanding the contributions of different AP-1 dimers, siRNA is the more appropriate tool. While requiring transfection optimization and validation of knockdown, it offers unparalleled specificity.
References
- 1. Quantitative analysis of RNAscope staining for c-fos expression in mouse brain tissue as a measure of Neuronal Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Effect of (6E)-SR 11302 on c-Fos Expression: A Comparative Guide
For researchers and drug development professionals investigating cellular signaling and gene regulation, understanding the tools available to modulate the expression of key proteins like c-Fos is paramount. c-Fos, a proto-oncogene and a critical component of the Activator Protein-1 (AP-1) transcription factor, is implicated in a wide array of cellular processes, from proliferation and differentiation to apoptosis and neuronal activity.[1][2][3] This guide provides a comparative analysis of (6E)-SR 11302, a selective inhibitor of AP-1 activity, and its alternatives in modulating c-Fos-mediated transcription.
Mechanism of Action: this compound as an AP-1 Inhibitor
This compound is a synthetic retinoid that has been identified as a specific inhibitor of the AP-1 transcription factor's activity.[4] Unlike other retinoids, SR 11302 does not activate the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1-specific pathways.[5][6] The AP-1 complex is a heterodimer composed of proteins from the Jun and Fos families, with c-Fos being a prominent member.[1][6] By inhibiting the transcriptional activity of AP-1, this compound effectively modulates the expression of genes regulated by c-Fos-containing AP-1 dimers.
Comparative Analysis of c-Fos/AP-1 Modulators
Several compounds are available for modulating c-Fos and AP-1 activity. The following table summarizes the key characteristics of this compound in comparison to other notable alternatives.
| Compound | Mechanism of Action | Target | Selectivity | Notes |
| This compound | Inhibitor of AP-1 transcription factor activity.[5][6] | AP-1 Complex | Selective for AP-1; does not activate RARE.[5][6] | Widely used to study AP-1's role in cancer and other diseases.[1][5][7] |
| T-5224 | Small molecule inhibitor of c-Fos/AP-1.[4] | c-Fos/c-Jun DNA binding | Specifically inhibits the binding of AP-1 to its DNA consensus sequence.[4] | Does not affect other transcription factors.[4] |
| trans-Retinoic Acid (tRA) | AP-1 inhibitor and RARE activator.[5][6] | AP-1 and RARs | Non-selective; inhibits AP-1 and activates Retinoic Acid Receptors (RARs).[5][6] | Its effects are a combination of AP-1 inhibition and RARE activation.[5] |
| SR 11235 | RARE activator.[5][6] | RARs | Selectively activates RARE; does not inhibit AP-1 activity.[5][6] | Often used as a negative control in studies focusing on AP-1 inhibition.[5][6] |
| Anisomycin | Protein synthesis inhibitor; c-Fos activator.[8] | Ribosomes, Stress-responsive kinases (e.g., JNK) | Activates c-Fos indirectly through cellular stress pathways.[8] | Induces c-Fos expression, serving as a positive control. |
| Phorbol Esters (e.g., PMA) | Protein Kinase C (PKC) activator.[8] | PKC | Activates signaling pathways leading to c-Fos expression. | Commonly used to induce c-Fos and AP-1 activity in cell culture. |
Experimental Data: this compound in Action
The inhibitory effect of this compound on AP-1 activity and its downstream consequences have been demonstrated in various experimental models.
In Vivo Studies
A study using AP-1-luciferase transgenic mice showed that topical application of SR 11302 markedly inhibited both 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced papilloma formation and AP-1 activation in mouse skin initiated with a carcinogen.[5][6] In contrast, SR 11235, which activates RARE but does not inhibit AP-1, had no significant inhibitory effect.[5][6]
In Vitro Studies
In a study utilizing an ex vivo 4D lung cancer model, treatment with 1 µM SR 11302 significantly reduced the number of metastatic lesions formed by human lung cancer cell lines A549, H1299, and H460.[9] This effect was attributed to the inhibition of AP-1, as analysis showed an increase in the AP-1 components c-Fos and c-Jun in circulating tumor cells.[9] Another study demonstrated that pretreating A549 and NCI-H460 lung cancer cells with 10 µM SR 11302 prior to treatment with snake venom toxin resulted in a greater inhibition of cancer cell growth compared to either agent alone.[10]
Experimental Protocols
To validate the effect of this compound on c-Fos expression and AP-1 activity, several key experiments can be performed.
Western Blot for c-Fos Protein Expression
Objective: To quantify the change in c-Fos protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency. Treat cells with an inducer of c-Fos expression (e.g., PMA, serum) with or without pre-incubation with this compound at various concentrations.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against c-Fos. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize c-Fos levels to a loading control like β-actin or GAPDH.
AP-1 Transcription Factor Activity Assay
Objective: To measure the effect of this compound on the DNA-binding activity of the AP-1 complex.
Methodology:
-
Nuclear Extract Preparation: Treat cells as described above. Harvest cells and prepare nuclear extracts using a commercial kit or a standard protocol.
-
Activity Assay: Use a commercially available AP-1 transcription factor assay kit, which is typically an ELISA-based method.[11]
-
Add equal amounts of nuclear extract to wells of a microplate pre-coated with a double-stranded DNA sequence containing the AP-1 consensus binding site (TGA(C/G)TCA).[6]
-
Incubate to allow active AP-1 in the extracts to bind to the DNA.
-
Wash away unbound proteins.
-
Add a primary antibody specific for an activated component of the AP-1 complex (e.g., phospho-c-Jun or c-Fos).
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[11]
Immunohistochemistry (IHC) for c-Fos in Tissue Samples
Objective: To visualize and quantify the expression and localization of c-Fos protein in tissue sections from in vivo experiments.
Methodology:
-
Tissue Preparation: Perfuse animals and fix the tissue of interest (e.g., brain, skin) in 4% paraformaldehyde.[12] Cryoprotect the tissue, embed, and cut sections using a cryostat or microtome.
-
Antigen Retrieval: Perform antigen retrieval if necessary using heat or enzymatic methods.
-
Immunostaining:
-
Permeabilize tissue sections and block non-specific binding.
-
Incubate with a primary antibody against c-Fos overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal using a chromogen like diaminobenzidine (DAB).
-
-
Imaging and Analysis: Mount the sections and image using a light microscope. Quantify the number of c-Fos-positive cells in specific regions of interest.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to c-Fos expression and a typical experimental workflow for assessing the impact of this compound.
Caption: Signaling pathway leading to c-Fos expression and AP-1 activation, with the inhibitory action of this compound.
Caption: A typical experimental workflow to validate the effect of this compound on c-Fos expression and AP-1 activity.
Conclusion
This compound serves as a potent and selective tool for inhibiting AP-1-mediated gene transcription. Its ability to uncouple AP-1 inhibition from RARE activation makes it superior to less selective retinoids for studying the specific roles of the c-Fos/AP-1 pathway. By employing the standardized experimental protocols outlined in this guide, researchers can effectively validate and quantify the inhibitory effects of this compound on c-Fos expression and function, thereby advancing our understanding of the numerous biological processes regulated by this critical transcription factor.
References
- 1. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifecanvastech.com [lifecanvastech.com]
- 3. gubra.dk [gubra.dk]
- 4. c-Fos/AP-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of (6E)-SR 11302: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
(6E)-SR 11302, a synthetic retinoid, has emerged as a compound of interest for its selective anti-proliferative effects. Unlike traditional retinoids that activate retinoic acid response elements (RAREs), SR 11302 uniquely functions by inhibiting the Activator Protein-1 (AP-1) transcription factor.[1][2] This distinct mechanism of action suggests a potential for therapeutic applications with a reduced side-effect profile compared to conventional retinoids.[3] This guide provides a comparative analysis of the anti-proliferative effects of this compound against other relevant compounds, supported by experimental data and detailed protocols.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of this compound has been evaluated across various cancer cell lines. Its primary mechanism involves the inhibition of AP-1, a transcription factor crucial for cell proliferation and differentiation.[3][4] The following table summarizes the available quantitative data on the anti-proliferative effects of SR 11302 and compares it with other compounds that modulate retinoid signaling pathways, such as all-trans retinoic acid (ATRA), a pan-RAR agonist, and specific RAR antagonists.
| Compound | Mechanism of Action | Cell Line | Assay | Concentration/IC50 | Observed Effect | Reference |
| This compound | AP-1 Inhibitor | Human Lung Cancer (A549, H1299, H460) | 4D ex vivo model | 1 µM | Reduced metastatic lesion formation and viability of circulating tumor cells. No significant impact on parental cells in 2D culture. | [4][5] |
| This compound | AP-1 Inhibitor | Adenocarcinoma Gastric (AGS) cells | Proliferation Assay | 2 µM | Inhibited Helicobacter pylori-induced cell proliferation. | [1] |
| This compound | AP-1 Inhibitor | Human Hepatoma (HepG2) | Cell Proliferation Assay | Not specified | Exhibited anti-proliferative effects at basal conditions. | [6] |
| This compound | AP-1 Inhibitor | Non-Small Cell Lung Cancer (A549) | Colony Formation Assay | 10 µM | Significantly inhibited colony formation. | [3] |
| SP600125 | JNK Inhibitor (indirect AP-1 inhibitor) | Non-Small Cell Lung Cancer (A549) | Colony Formation Assay | Not specified | Inhibited colony formation. | [3] |
| All-trans Retinoic Acid (ATRA) | Pan-RAR Agonist | Prostate Carcinoma (LNCaP, PC3, DU145) | Colony Formation Assay | IC50: 190-750 nM | Inhibited colony formation. | [7] |
| AGN194310 | Pan-RAR Antagonist | Prostate Carcinoma (LNCaP, PC3, DU145) | Colony Formation Assay | IC50: 16-34 nM | Potent inhibitor of colony formation. | [7] |
| BMS493 | RAR Inverse Agonist | Human Adenoid Cystic Carcinoma | Organoid Culture | 0.1-10 µM | Selective loss of CD49flow/KIT+ cells. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of AP-1 mediated cell proliferation and points of inhibition.
Caption: Overview of classical retinoid signaling versus the AP-1 inhibitory pathway of this compound.
Caption: General workflow for an in vitro cell proliferation assay.
Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (General Protocol based on MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or the comparative compounds. Include a vehicle-only control group.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the desired concentrations of the test compounds.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium should be replaced every 3-4 days with fresh medium containing the test compound.
-
Colony Staining: After the incubation period, wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: After washing away the excess stain and drying the plates, count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Compare the number of colonies in the treated groups to the control group to determine the inhibitory effect.
Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Culture cells to near confluence and then serum-starve them for 24 hours.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium, with or without the test compound (e.g., 1 µM SR11302), and seed them into the upper chamber of the Transwell insert.[5]
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[5]
-
Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated group to the control group.
Conclusion
This compound demonstrates significant anti-proliferative and anti-metastatic potential through its selective inhibition of the AP-1 signaling pathway. This mechanism distinguishes it from traditional retinoids and other RAR-modulating agents. The presented data indicates that its efficacy can be context-dependent, with notable effects in more complex biological models. Further research is warranted to fully elucidate its therapeutic potential and to identify specific cancer types that may be particularly susceptible to its action. The provided protocols and comparative data serve as a valuable resource for researchers investigating novel anti-cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (6E)-SR 11302 in Diverse Cancer Cell Lines: A Guide for Researchers
(6E)-SR 11302 is a synthetic retinoid notable for its selective inhibition of the Activator Protein-1 (AP-1) transcription factor without activating retinoic acid response elements (RAREs).[1] This unique mechanism of action has positioned SR 11302 as a valuable tool in cancer research, particularly for its potential to suppress tumor promotion and progression. This guide provides a comparative analysis of SR 11302's efficacy across various cancer cell lines, with supporting experimental data and protocols to aid researchers in their study design.
Performance Overview of this compound
This compound has demonstrated significant anti-tumor effects in a range of cancer cell lines, primarily through the inhibition of AP-1 activity, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[2][3] Its efficacy has been particularly noted in lung, breast, and cervical cancer cell lines.
Comparison with Alternative AP-1 Pathway Inhibitors
While direct head-to-head studies are limited, the efficacy of SR 11302 can be contextualized by comparing its performance with other compounds known to inhibit the AP-1 signaling pathway, such as the natural compound curcumin (B1669340) and the JNK inhibitor SP600125.
Table 1: Comparative Efficacy of AP-1 Pathway Inhibitors in A549 Lung Cancer Cells
| Compound | Target | Concentration | Effect on Cell Viability/Proliferation | Effect on Migration/Invasion | Reference |
| This compound | AP-1 | 1 µM | No significant impact on parental cell viability in 2D culture.[2][4] | Increased cell migration.[4] | [2][4] |
| 10 µM | Significantly inhibited colony formation.[5] | Not specified. | [5] | ||
| Curcumin | AP-1 (via JNK/JunD) | 5-20 µM | Dose-dependent inhibition of cell proliferation.[6][7] | Dose-dependent inhibition of cell migration and invasion.[1][7] | [1][6][7] |
| SP600125 | JNK | 50 µM | Significantly inhibited colony formation.[5] | Not specified. | [5] |
Efficacy of this compound Across Various Cancer Cell Lines
SR 11302 has shown varied effects depending on the cancer cell type and the experimental context (e.g., 2D vs. 4D culture models).
Table 2: Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Key Findings | Reference |
| A549 | Lung Cancer | 1 µM | Reduced formation of metastatic lesions in a 4D model; no effect on viability in 2D culture.[2][4] | [2][4] |
| H1299 | Lung Cancer | 1 µM | Reduced formation of metastatic lesions in a 4D model; no effect on viability in 2D culture.[2][4] | [2][4] |
| H460 | Lung Cancer | 1 µM | Reduced formation of metastatic lesions in a 4D model; no effect on viability in 2D culture.[4] | [4] |
| T-47D | Breast Cancer | Not specified | Inhibited cell growth. | [3] |
| HeLa | Cervical Cancer | Not specified | Inhibited cell growth. | [3] |
| HepG2 | Human Hepatoma | Not specified | Protected against bile acid-induced cytotoxicity by restoring NOS-3 expression. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to validate the efficacy of SR 11302 and related compounds, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: Inhibition points of SR 11302, Curcumin, and SP600125 in the AP-1 signaling cascade.
Caption: A generalized experimental workflow for assessing the efficacy of anti-cancer compounds.
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., SR 11302, curcumin) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Colony Formation Assay:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with the test compound at various concentrations.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Cell Migration and Invasion Assays
-
Transwell Migration Assay:
-
Seed cancer cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the test compound to the upper chamber.
-
Incubate for a specified period (e.g., 24 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells under a microscope.
-
-
Matrigel Invasion Assay: The protocol is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate the extracellular matrix.
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Jun, c-Fos, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
This guide provides a foundational comparison of this compound's efficacy and is intended to assist researchers in designing and interpreting their experiments. The provided protocols are general and may require optimization based on the specific cell line and experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effects of curcumin on lung cancer through the inhibition of EZH2 and NOTCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
(6E)-SR 11302: An In Vivo Efficacy Assessment Against Vehicle Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of (6E)-SR 11302, a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor, against a vehicle control. The information presented is collated from preclinical studies to aid in the evaluation of its therapeutic potential in various cancer models.
Mechanism of Action: AP-1 Inhibition
This compound exerts its biological effects by inhibiting the transcriptional activity of AP-1.[1] AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families, that plays a crucial role in regulating gene expression involved in cell proliferation, differentiation, apoptosis, and transformation.[1][2] In many cancers, the AP-1 signaling pathway is aberrantly activated, leading to the expression of genes that promote tumor growth and metastasis.[1][2] By blocking AP-1 activity, this compound can impede these oncogenic processes.[1][3]
Below is a diagram illustrating the simplified AP-1 signaling pathway and the inhibitory action of this compound.
Caption: Simplified AP-1 signaling pathway and the inhibitory point of this compound.
Quantitative Data Summary
The following tables summarize the in vivo and ex vivo efficacy of this compound compared to a vehicle control in preclinical cancer models.
Table 1: Efficacy of this compound in an Ex Vivo 4D Lung Cancer Model [1]
| Cell Line | Treatment (1 µM) | Endpoint | Result | p-value |
| H460 | This compound | Metastatic Lesions (cells/high-power field) | Significantly fewer | p = 0.009 |
| A549 | This compound | Metastatic Lesions (cells/high-power field) | Significantly fewer | p = 0.01 |
| H1299 | This compound | Metastatic Lesions (cells/high-power field) | Significantly fewer | p = 0.02 |
| H460 | This compound | Viable Circulating Tumor Cells (CTCs) | Significantly fewer | p = 0.04 |
| A549 | This compound | Viable Circulating Tumor Cells (CTCs) | Significantly fewer | p = 0.008 |
| H1299 | This compound | Viable Circulating Tumor Cells (CTCs) | Significantly fewer | p = 0.01 |
Table 2: Effect of this compound on Primary Tumor Growth in an Ex Vivo 4D Lung Cancer Model [1]
| Cell Line | Treatment (1 µM) | Endpoint | Result | p-value |
| H460 | This compound | Parental Cell Viability (2D culture) | No impact | p = 0.87 |
| A549 | This compound | Parental Cell Viability (2D culture) | No impact | p = 0.93 |
| H1299 | This compound | Parental Cell Viability (2D culture) | No impact | p = 0.25 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Ex Vivo 4D Lung Cancer Model Efficacy Study[1]
1. Animal Model and Cell Culture:
-
Human lung cancer cell lines (A549, H1299, and H460) were utilized.
-
An ex vivo 4D metastatic lung cancer model was established as previously described.
2. Treatment Protocol:
-
The 4D lung cancer models were seeded with the respective cancer cell lines.
-
The treatment group received a daily administration of 1 µM of this compound.
-
The control group was treated with an equal volume of ethanol, which served as the vehicle.
-
Primary tumor measurements were taken on days 5, 10, 15, and 20.
3. Efficacy Assessment:
-
Metastatic Lesion Formation: The number of tumor cells at metastatic sites was quantified per high-power field.
-
Circulating Tumor Cell (CTC) Viability: The number of viable CTCs isolated from the 4D model was counted.
-
Parental Cell Viability: The viability of the parental cancer cell lines grown in a standard 2D culture was assessed to determine the direct cytotoxic effects of the compound.
4. Statistical Analysis:
-
Independent two-sample t-tests were used to compare the mean number of live cells and cells per high-power field between the treatment and control groups.
-
A p-value of < 0.05 was considered statistically significant.
In Vivo Mouse Skin Carcinogenesis Model (Representative Protocol)
This is a representative protocol based on common practices for this model, as a detailed specific protocol for this compound was not fully available in the initial search.
1. Animal Model:
-
Female SENCAR or FVB/N mice, 7-9 weeks old, are commonly used due to their susceptibility to skin tumor induction.
2. Tumor Induction:
-
Initiation: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in acetone (B3395972) is applied to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, twice-weekly topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone, are administered to the same area.
3. Treatment Protocol:
-
Treatment Group: this compound is dissolved in a suitable vehicle (e.g., acetone or a cream-based formulation) and applied topically to the initiated and promoted skin area, typically 30-60 minutes before each TPA application.
-
Vehicle Control Group: The vehicle alone is applied topically with the same frequency and timing as the treatment group.
4. Efficacy Assessment:
-
Tumor Incidence: The percentage of mice with at least one papilloma is recorded weekly.
-
Tumor Multiplicity: The average number of papillomas per mouse is calculated weekly.
-
Tumor Volume: The size of the papillomas is measured weekly using calipers.
5. Statistical Analysis:
-
Statistical tests such as the Student's t-test or ANOVA are used to compare tumor incidence, multiplicity, and volume between the treatment and vehicle control groups.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for in vivo efficacy studies and the logical relationship of the experimental components.
Caption: General experimental workflow for in vivo efficacy assessment.
Caption: Logical relationship of the experimental components in the efficacy assessment.
References
comparative analysis of (6E)-SR 11302 and other retinoids
A Comparative Analysis of (6E)-SR 11302 and Other Retinoids for Researchers, Scientists, and Drug Development Professionals
This compound is a synthetic retinoid distinguished by its selective inhibition of the activator protein-1 (AP-1) transcription factor, without activating the retinoic acid response element (RARE) signaling pathway. This unique mechanism of action sets it apart from traditional retinoids like all-trans-retinoic acid (ATRA) and presents a promising avenue for therapeutic interventions where AP-1-mediated processes are implicated, such as in certain cancers and inflammatory conditions.
Mechanism of Action: A Tale of Two Pathways
Retinoids typically exert their effects through two primary signaling pathways: the classical RARE-mediated pathway and the AP-1 inhibitory pathway.
-
RARE-Mediated Pathway: Classical retinoids, such as all-trans-retinoic acid (ATRA), bind to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This complex then binds to RAREs in the promoter regions of target genes, initiating their transcription and leading to cellular differentiation and other physiological effects.[1][2]
-
AP-1 Inhibitory Pathway: The AP-1 transcription factor, a dimer of proteins from the Jun and Fos families, plays a crucial role in cell proliferation and tumorigenesis.[3][4] Some retinoids, including ATRA, can inhibit AP-1 activity, contributing to their anti-cancer properties.[4][5]
This compound is notable for its specific action on the latter pathway. It selectively inhibits AP-1 activity without engaging the RARE-mediated transcriptional activation.[3][4][6] This selectivity is attributed to its specific binding to RARα and RARγ, but not RARβ or RXRs.[6][7]
Comparative Performance: this compound vs. Other Retinoids
The differential engagement of these two pathways by various retinoids leads to distinct biological outcomes. The following tables summarize the comparative activity of this compound and other key retinoids based on available experimental data.
Table 1: Receptor Selectivity and Pathway Activation
| Compound | Target Receptor(s) | RARE Activation | AP-1 Inhibition |
| This compound | RARα, RARγ[6][7] | No (EC50 > 1 µM) | Yes[4][6] |
| All-trans-retinoic acid (ATRA) | RARs, RXRs (indirectly) | Yes[4] | Yes[4] |
| SR 11235 | RARs | Yes[4][5] | No[4][5] |
| RXR-selective retinoids (e.g., SR11345) | RXRs | Little to no activation[8] | Not specified |
Table 2: Comparative Efficacy in In Vitro & In Vivo Models
| Compound | Model System | Effect | Reference |
| This compound | T-47D (breast cancer), Calu-6 (lung cancer), HeLa cells | Inhibited proliferation | [9] |
| HL-60, NB4 (myeloid leukemia) cells | Inactive in inhibiting clonal growth and inducing differentiation | [8] | |
| DMBA-initiated mouse skin (carcinogenesis model) | Markedly inhibited TPA-induced papilloma formation and AP-1 activation | [4][5] | |
| Human hepatoma HepG2 cells | Protected from bile acid-induced cytotoxicity by restoring NOS-3 expression | [10] | |
| All-trans-retinoic acid (ATRA) | DMBA-initiated mouse skin (carcinogenesis model) | Markedly inhibited TPA-induced papilloma formation and AP-1 activation | [4][5] |
| APL cells | Induces differentiation | [11] | |
| SR 11235 | DMBA-initiated mouse skin (carcinogenesis model) | Did not significantly inhibit papilloma formation or AP-1 activation | [4][5] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of classical retinoids and this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and other retinoids.
AP-1 and RARE Luciferase Reporter Assays
This assay is used to quantify the ability of a compound to activate or inhibit the AP-1 and RARE signaling pathways.
Workflow Diagram:
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HepG2) in appropriate media.
-
Transfect the cells with a luciferase reporter plasmid containing either multiple copies of the AP-1 response element (TRE) or the RARE upstream of a minimal promoter and the luciferase gene. Co-transfect with a β-galactosidase expression vector for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of this compound, ATRA, SR 11235, or other retinoids of interest. Include a vehicle control (e.g., DMSO). For AP-1 inhibition studies, co-treat with an AP-1 inducer like TPA (12-O-tetradecanoylphorbol-13-acetate).
-
-
Luciferase Activity Measurement:
-
After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for RARE activation) or IC50 (for AP-1 inhibition) values.
-
Cell Proliferation Assay
This assay measures the effect of retinoids on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., T-47D, Calu-6, HL-60) in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a range of concentrations of the test retinoids.
-
-
Incubation:
-
Incubate the plates for a period of 2 to 5 days, depending on the cell line's doubling time.
-
-
Quantification of Cell Viability:
-
Assess cell viability using a colorimetric assay such as MTT, XTT, or a fluorescence-based assay like CyQUANT.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration that causes 50% growth inhibition) for each compound.
-
In Vivo Tumor Promotion Model
This model assesses the ability of retinoids to inhibit tumor formation in vivo.
Methodology:
-
Animal Model:
-
Use a suitable animal model, such as AP-1-luciferase transgenic mice.
-
-
Tumor Initiation and Promotion:
-
Initiate tumors on the dorsal skin of the mice with a single topical application of a carcinogen like 7,12-dimethylbenz(a)anthracene (DMBA).
-
Two weeks after initiation, promote tumor development by twice-weekly applications of a tumor promoter like TPA.
-
-
Retinoid Treatment:
-
Co-administer the test retinoids (this compound, ATRA, SR 11235) with the TPA treatment.
-
-
Tumor Assessment:
-
Monitor the mice weekly for the appearance and number of papillomas for a period of 18-20 weeks.
-
-
AP-1 Activity Measurement (in transgenic model):
-
At the end of the study, skin biopsies can be taken to measure luciferase activity as an indicator of in vivo AP-1 activation.
-
-
Data Analysis:
-
Compare the average number of papillomas per mouse in the different treatment groups.
-
Statistically analyze the differences in tumor incidence and multiplicity.
-
Conclusion
This compound represents a class of retinoids with a distinct mechanism of action, primarily targeting the AP-1 signaling pathway. This selectivity offers a potential therapeutic advantage in diseases where AP-1 is a key driver, potentially avoiding some of the side effects associated with broad-acting retinoids that also activate the RARE pathway. The comparative data presented here, along with the outlined experimental protocols, provide a framework for further research and development of this and other novel retinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of novel RAR- and RXR-selective retinoids on myeloid leukemic proliferation and differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR 11302 - Amerigo Scientific [amerigoscientific.com]
- 10. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of all-trans and cis-retinoic acid on the blast stem cells of acute myeloblastic leukemia in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Downstream Pathway Modulation: A Comparative Analysis of (6E)-SR 11302 and Alternative AP-1 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (6E)-SR 11302, a potent Activator Protein-1 (AP-1) inhibitor, with alternative compounds that modulate the AP-1 signaling pathway. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies on downstream pathway modulation.
Introduction to this compound and AP-1 Signaling
This compound is the E-isomer of SR 11302, a synthetic retinoid that functions as a specific inhibitor of the AP-1 transcription factor.[1] AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families, that plays a crucial role in regulating gene expression in response to a wide array of stimuli, including stress, growth factors, and cytokines. Consequently, the AP-1 signaling pathway is implicated in numerous cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of this pathway is a hallmark of various pathologies, including cancer. This compound exerts its effects by specifically inhibiting AP-1 activity without activating the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1-specific functions.[1]
This guide compares this compound with two other widely used inhibitors that affect the AP-1 pathway through different mechanisms:
-
T-5224 : A small molecule that specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex.[2]
-
SP600125 : A potent inhibitor of c-Jun N-terminal kinase (JNK), which is a critical upstream kinase responsible for the phosphorylation and activation of c-Jun.[3]
Comparative Analysis of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data are derived from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: Inhibitor Potency Against AP-1 Activity
| Inhibitor | Target | Assay | Cell Line | IC50 | Reference |
| This compound | AP-1 Transcription Factor | AP-1 Luciferase Reporter | Not Specified | ~1 µM (effective concentration) | [4][5] |
| T-5224 | c-Fos/AP-1 DNA Binding | Not Specified | Not Specified | Not explicitly stated in the provided results. | [2] |
| SP600125 | JNK1, JNK2, JNK3 | In vitro kinase assay | N/A | Ki = 0.19 µM | [3] |
| SP600125 | c-Jun phosphorylation | Western Blot | Jurkat T cells | 5-10 µM | [3] |
Table 2: Comparative Effects on Cancer Cell Proliferation
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | A549 (Lung Cancer) | Colony Formation Assay | 10 µM | Significant inhibition of cell growth | [6] |
| SP600125 | A549 (Lung Cancer) | Colony Formation Assay | 50 µM | Inhibition of cell growth | [1] |
| T-5224 | HNSCC (Head and Neck Squamous Cell Carcinoma) | WST-8 Assay | Not Specified | No significant influence on cell proliferation |
Signaling Pathways and Experimental Workflows
AP-1 Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical AP-1 signaling pathway and highlights the points of intervention for this compound, T-5224, and SP600125.
References
- 1. c-Fos/AP-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Preclinical and Clinical AP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Activator Protein-1 (AP-1) transcription factor is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous pathologies, particularly cancer and inflammatory diseases, making it a prime target for therapeutic intervention. A diverse range of small molecule inhibitors targeting AP-1 are currently under investigation. This guide provides a comparative overview of the toxicity profiles of four prominent AP-1 inhibitors: T-5224, Tanshinone IIA, Curcumin (B1669340), and SR 11302, supported by available preclinical and clinical data.
AP-1 Signaling Pathway
The AP-1 transcription factor is not a single protein but a collection of dimeric complexes formed by proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families. The activity of AP-1 is regulated by a complex signaling network, primarily involving the mitogen-activated protein kinase (MAPK) cascades. External stimuli such as growth factors, cytokines, and stress activate upstream kinases, which in turn phosphorylate and activate the core AP-1 components, leading to the transcription of target genes.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for the selected AP-1 inhibitors. It is important to note that the data is derived from various preclinical models and may not be directly comparable.
| Inhibitor | Animal Model | Route of Administration | Toxicity Endpoint | Value | Reference |
| Tanshinone IIA | Rat | Intragastric (i.g.) | LD50 | 25 g/kg | [1] |
| Curcumin | Mouse | Oral | LD50 | ~2.0 g/kg | [2] |
| Hamster | Oral | LD50 | 8.9 - 16.8 g/kg bw | [2] | |
| Rat | Oral (in diet) | NOAEL | 220 mg/kg bw/day | [3] | |
| Rat | Oral (in diet) | NOAEL | 250 mg/kg bw/day | [3] | |
| Rat | Oral gavage | NOAEL | 720 mg/kg bw/day | [2] | |
| SR 11302 | Mouse | Oral gavage | - | No detectable signs of toxicity at 1 mg/kg body weight | [4] |
| T-5224 | Rodents | Oral | - | Daily dose of 150 mg/kg confirmed to be safe | [5] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested population. NOAEL: No-Observed-Adverse-Effect Level. The highest experimental point at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.
Experimental Protocols for Toxicity Assessment
The toxicity profiles of these AP-1 inhibitors have been evaluated using a range of in vitro and in vivo models, generally following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Studies
Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single, high-dose exposure.
-
General Protocol (based on OECD Guidelines 420, 423, and 425):
-
Test Animals: Typically, rodents (rats or mice) of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water, except for a brief fasting period before dosing.
-
Dosing: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a period of 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes.
-
-
Specific Protocol for Tanshinone IIA (as inferred from available data):
-
Test Animals: Rats.
-
Route of Administration: Intragastric.
-
Endpoint: LD50 determination.
-
-
Specific Protocol for Curcumin (as described in cited studies):
-
Test Animals: Wistar rats and BALB/c mice.
-
Dosing: Oral gavage with doses up to 2000 mg/kg body weight.
-
Observations: Monitored for clinical signs of toxicity, behavioral changes, and mortality.
-
Subchronic and Chronic Toxicity Studies
These studies assess the potential adverse effects of repeated exposure to a substance over a longer period.
-
General Protocol (based on OECD Guidelines 407 and 408):
-
Test Animals: Rodents (e.g., Wistar rats), with both male and female animals included.
-
Dosing: The test substance is administered daily via the intended route of exposure (e.g., oral gavage) for a period of 28 days (subacute) or 90 days (subchronic). Multiple dose groups are used, including a control group.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical biochemistry analyses are performed.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
-
-
Specific Protocol for Curcumin (as described in cited studies):
-
Test Animals: Wistar rats (10/sex/group).
-
Dosing: Oral gavage at doses of 180, 360, and 720 mg/kg bw/day for 90 days.[2]
-
Parameters Monitored: Clinical observations, ophthalmic examinations, body weights, feed consumption, hematology, serum chemistry, urinalysis, organ weights, and gross and histopathology.[2]
-
Developmental and Reproductive Toxicity Studies
These specialized studies evaluate the potential of a substance to interfere with normal reproduction and development.
-
Specific Protocol for Tanshinone IIA (Zebrafish Embryo Model):
-
Model: Zebrafish embryos.
-
Exposure: Embryos were exposed to various concentrations of Tanshinone IIA.
-
Endpoints: Growth inhibition, developmental malformations, and cardiotoxicity were assessed.
-
Summary of Toxicity Profiles
-
T-5224: This selective c-Fos/AP-1 inhibitor has demonstrated a favorable safety profile in preclinical and clinical settings. In a phase II clinical trial for rheumatoid arthritis, it was found to be safe.[6] Animal studies in rodents have confirmed that a daily oral dose of 150 mg/kg is well-tolerated.[5] While it has shown efficacy in preventing lymph node metastasis in an oral cancer model, it did not exhibit cytotoxic activity against the cancer cells in vitro.[5]
-
Tanshinone IIA: Derived from the traditional Chinese medicine Danshen, Tanshinone IIA has a relatively low acute toxicity in rats, with a high LD50 value.[1] However, studies in zebrafish embryos have indicated potential for developmental toxicity and cardiotoxicity at high concentrations. In vitro studies have shown no cytotoxic or genotoxic effects.[7]
-
Curcumin: A natural polyphenol from turmeric, curcumin has been extensively studied and is generally considered safe. It exhibits a high oral LD50 in rodents.[2] Subchronic toxicity studies in rats have established high NOAELs, with no significant treatment-related adverse effects observed at doses up to 720 mg/kg bw/day.[2]
-
SR 11302: This synthetic retinoid acts as a specific AP-1 inhibitor. In vivo studies in mice have shown no detectable signs of toxicity at doses effective for reducing metastatic lesion formation.[4] It has been shown to protect liver cells from bile acid-induced cytotoxicity.
Conclusion
The AP-1 inhibitors discussed in this guide exhibit varied toxicity profiles. T-5224 and SR 11302 appear to have a favorable safety window in the preclinical models studied so far, with a notable lack of general cytotoxicity. Tanshinone IIA demonstrates low acute toxicity but raises some concerns regarding developmental toxicity at high concentrations. Curcumin has a well-established safety profile with high LD50 and NOAEL values.
It is crucial for researchers and drug developers to consider these toxicity profiles in the context of the intended therapeutic application. Further comprehensive toxicological evaluations, including long-term and reproductive toxicity studies, are necessary for the continued development of these promising therapeutic agents. The selection of an appropriate AP-1 inhibitor for a specific disease will depend on a careful balance of its efficacy and safety profile. Unspecific inhibition of AP-1 may lead to unpredictable side effects, highlighting the need for targeted delivery systems in future research.
References
- 1. Assessment of Safety Profile of Activated Curcumin C3 Complex (AC3®), Enriched Extract of Bisdemethoxycurcumin from the Rhizomes of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety assessment of a solid lipid curcumin particle preparation: acute and subchronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 5. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (6E)-SR 11302
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the safe handling and disposal of the synthetic retinoid (6E)-SR 11302 (CAS No. 160162-42-5). Adherence to these procedures is essential to mitigate risks and ensure compliance with institutional and regulatory standards.
The primary source of safety information, the Safety Data Sheet (SDS), for SR 11302 indicates that it is not classified as a hazardous substance or mixture.[1] However, as a matter of best practice in a laboratory setting, all chemical waste should be handled with care to minimize environmental impact and ensure personnel safety.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle SR 11302 with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a laboratory coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in a manner that is consistent with the disposal of non-hazardous chemical waste, unless institutional policies require more stringent measures.
-
Waste Identification and Segregation:
-
Identify all waste streams containing SR 11302. This includes pure, unused compound, expired materials, and solutions (e.g., dissolved in DMSO, ethanol, or other solvents).
-
Segregate SR 11302 waste from other laboratory waste streams. Do not mix with hazardous waste unless the solvent itself is hazardous.
-
-
Containerization and Labeling:
-
Use a dedicated, sealable, and chemically compatible container for collecting SR 11302 waste.
-
Clearly label the waste container with the full chemical name: "this compound". If it is in a solution, also indicate the solvent and approximate concentration.
-
Add the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool and well-ventilated.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Do not dispose of SR 11302, even in small quantities, down the drain or in the regular solid waste.
-
Spill Management
In the event of a spill, take the following steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: For solid spills, carefully sweep the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills (solutions), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.
-
Decontamination: Clean the spill area thoroughly.
Data Presentation: Physicochemical Properties of SR 11302
| Property | Value |
| Molecular Formula | C26H32O2 |
| Molecular Weight | 376.53 g/mol |
| Appearance | Solid |
| Relative Density | 1.048 g/cm³ |
| Water Solubility | No data available |
| Storage Temperature | -80°C, protect from light |
Source: MedChemExpress SDS[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the following general protocol for handling non-hazardous chemical waste in a laboratory setting is recommended.
Protocol for Collection and Disposal of this compound Waste
-
Objective: To safely collect and dispose of solid and liquid waste containing this compound.
-
Materials:
-
Designated and labeled waste container (compatible with the waste type).
-
Personal Protective Equipment (safety goggles, gloves, lab coat).
-
Spill kit (absorbent material, dustpan, and brush).
-
Chemical waste tags/labels.
-
-
Procedure:
-
At the start of an experiment that will generate SR 11302 waste, prepare a designated waste container.
-
Label the container with "this compound Waste," the solvent if applicable, and the start date.
-
Transfer all waste containing SR 11302 (e.g., unused solid, contaminated labware, solutions) into the designated container.
-
Once the experiment is complete or the container is full, securely seal the container.
-
Complete a waste pickup request form as per your institution's EHS guidelines.
-
Store the sealed container in the laboratory's designated waste accumulation area until it is collected by EHS personnel.
-
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (6E)-SR 11302
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for handling the synthetic retinoid, (6E)-SR 11302 (CAS No. 160162-42-5).[1] While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to treat all research chemicals with a high degree of caution as their toxicological properties may not be fully understood.[1] The following procedures are based on established best practices for handling potent, biologically active compounds in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation, skin contact, and eye contact.[1] Therefore, the use of appropriate PPE is mandatory to minimize risk. The level of PPE required depends on the specific handling procedure, the quantity of the compound being used, and its physical form (solid vs. solution).
Summary of Required Personal Protective Equipment
| Procedure | Physical Form | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Aliquotting | Solid (Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves (Double-gloved recommended) | Safety Glasses with Side Shields or Goggles | Full-coverage Lab Coat | N95 Respirator or higher |
| Solution Preparation | Solid into Solvent | Chemical Fume Hood | Nitrile Gloves | Safety Goggles or Face Shield | Full-coverage Lab Coat | Recommended if not in a fume hood |
| Handling Solutions | Liquid | Chemical Fume Hood or on Benchtop | Nitrile Gloves | Safety Glasses with Side Shields | Full-coverage Lab Coat | Not typically required if handled in fume hood |
| In Vitro / Cell Culture | Liquid (Dilute) | Biosafety Cabinet (if applicable) or Benchtop | Nitrile Gloves | Safety Glasses | Full-coverage Lab Coat | Not typically required |
| Spill Cleanup | Solid or Liquid | As per spill scale | Chemical-resistant Nitrile Gloves | Safety Goggles and Face Shield | Full-coverage Lab Coat or Coveralls | N95 Respirator or higher |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation :
-
Before handling, ensure that a safety shower and an accessible eyewash station are available.[1]
-
Designate a specific area for handling, preferably within a chemical fume hood, especially when working with the solid form to avoid dust and aerosol formation.[1]
-
Assemble all necessary materials (spatulas, weigh boats, vials, solvents) and the appropriate waste containers.
-
-
Donning PPE :
-
Put on a lab coat, followed by safety glasses or goggles, and then gloves. If weighing the solid, an N95 respirator should be used. Double-gloving provides an extra layer of protection.
-
-
Handling the Compound :
-
Weighing : Carefully weigh the solid compound within a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Dissolving : Add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO and ethanol.[2]
-
Storage : Store the compound in a tightly sealed container in a cool, well-ventilated area.[1] The recommended storage temperature is -80°C, with protection from light.[1][3]
-
-
Post-Handling :
-
Decontamination : After use, decontaminate all surfaces and equipment by scrubbing with alcohol.[1]
-
Doffing PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination. Wash hands thoroughly with soap and water.
-
Emergency Procedures and Disposal Plan
Emergency First Aid
In the event of exposure, immediate action is critical.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove any contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Relocate the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill Response
-
Small Spills : Absorb solutions with an inert, liquid-binding material (e.g., diatomite, universal binders).[1] For solid spills, carefully sweep up the material to avoid creating dust. Decontaminate the area with alcohol.
-
Large Spills : Evacuate personnel to a safe area.[1] Prevent the spill from entering drains or water courses.[1] Wear full protective equipment, including respiratory protection, during cleanup.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as chemical waste.
-
Waste Collection : Collect all contaminated materials in a clearly labeled, sealed container.
-
Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound or its solutions down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
